Nsi-189 phosphate
Description
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O.H3O4P/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19;1-5(2,3)4/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHMGALTTIYPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N4O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270138-41-4 | |
| Record name | NSI-189 phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270138414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSI-189 PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX0VO60T62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NSI-189 phosphate mechanism of action in hippocampal neurogenesis
An In-Depth Technical Guide to the Mechanism of Action of NSI-189 Phosphate in Hippocampal Neurogenesis
**Executive Summary
NSI-189 is a novel, orally active small molecule developed as a potential treatment for major depressive disorder (MDD) and other neurological conditions. Unlike conventional antidepressants that primarily modulate monoamine neurotransmitter systems, NSI-189 represents a distinct therapeutic approach by directly targeting and promoting hippocampal neurogenesis.[1][2] Preclinical and early-phase clinical studies have demonstrated its capacity to stimulate the proliferation and differentiation of neural stem cells, increase hippocampal volume in animal models, enhance synaptic plasticity, and exert antidepressant and pro-cognitive effects.[3][4] The core mechanism appears to be driven by the upregulation of several key neurotrophic and growth factors, including Brain-Derived Neurotrophic Factor (BDNF), Stem Cell Factor (SCF), and Vascular Endothelial Growth Factor (VEGF), which in turn activate downstream signaling cascades crucial for neuronal growth and survival.[1] This document provides a comprehensive technical overview of the known mechanism of action of NSI-189, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.
Core Mechanism of Action: Stimulation of Neurogenesis and Synaptic Plasticity
The primary therapeutic hypothesis for NSI-189 is its ability to ameliorate pathologies associated with reduced hippocampal volume, a common neuroanatomical feature in MDD.[5][6] The drug was specifically developed to stimulate neurogenesis in the hippocampus.[3] Its mechanism is independent of monoamine reuptake pathways and is characterized by structural and functional enhancement of hippocampal tissue.[1][7]
Proposed Signaling Pathway
While the direct molecular binding target of NSI-189 remains unidentified, extensive research points to an indirect mechanism that culminates in the activation of neurotrophic factor signaling. NSI-189 treatment of hippocampal cells in vitro leads to a significant increase in the secretion of key growth factors.[1] These factors then bind to their respective tyrosine kinase receptors (e.g., BDNF binds to TrkB), initiating downstream cascades involving PI3K/Akt.[4] This signaling is critical for promoting gene expression and protein synthesis necessary for cell proliferation, neurite outgrowth, and enhanced synaptic function.[1] Notably, studies suggest NSI-189 does not act as a direct TrkB agonist, as it fails to induce TrkB phosphorylation on its own, reinforcing the hypothesis of an upstream, indirect mechanism of action.[8]
Preclinical Evidence and Associated Methodologies
In Vitro Studies
In vitro models have been fundamental in elucidating the cellular mechanisms of NSI-189. Key findings demonstrate its ability to protect neurons from ischemic insult and promote markers of cell proliferation and maturation.
Table 1: Summary of Quantitative In Vitro Data
| Assay/Model | Key Finding | Reference(s) |
| Oxygen-Glucose Deprivation (OGD) | NSI-189 treatment significantly attenuated OGD-mediated hippocampal cell death. | [1] |
| Immunohistochemistry (IHC) | NSI-189 reversed OGD-induced decreases in Ki67 (proliferation) and MAP2 (neurite) expression. | [1] |
| ELISA of Conditioned Media | NSI-189 treatment led to elevated levels of BDNF and SCF, and to a lesser extent, VEGF and GDNF, in hippocampal cell culture media. | [1][9] |
| Antibody Blocking | The neuroprotective effects of NSI-189 against OGD were suppressed by antibodies targeting BDNF and SCF. | [1] |
| Acute Hippocampal Slices (Electrophysiology) | Incubation with NSI-189 produced a time- and dose-dependent increase in the magnitude of Theta Burst Stimulation (TBS)-induced LTP. | [4] |
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Model
This protocol simulates ischemic conditions to assess the neuroprotective effects of NSI-189.
-
Cell Culture: Primary rat hippocampal neurons are obtained from embryonic day 18 (E18) rats and cultured in a medium consisting of 50% Minimal Essential Medium (MEM), 25% Hank's Balanced Salt Solution (HBSS), and 25% horse serum.[10]
-
OGD Induction: After a period of stabilization in culture (e.g., 10 days in vitro), the culture medium is replaced with a glucose-free balanced salt solution. The cultures are then placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a defined period (e.g., 30-60 minutes) to induce cell stress and death.[10][11][12]
-
Treatment: Following OGD, the medium is replaced with a standard or NSI-189-supplemented growth medium, and the cultures are returned to normoxic conditions.
-
Endpoint Analysis:
-
Cell Viability: Assessed using assays such as propidium iodide (PI) uptake or LDH release.[1][10]
-
Immunohistochemistry: Cells are fixed and stained with antibodies against Ki67 to quantify cell proliferation and MAP2 to assess neurite integrity and density.[1]
-
ELISA: Conditioned media is collected and analyzed using commercial ELISA kits (e.g., from Promega for BDNF/GDNF; R&D Systems for VEGF/SCF) to quantify secreted neurotrophic factors.[1]
-
Experimental Protocol: Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This electrophysiological method is used to measure synaptic plasticity.
-
Slice Preparation: Rodents are euthanized, and the brain is rapidly removed and submerged in ice-cold, carbogenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF). The hippocampus is dissected and sectioned into 300-400 μm transverse slices using a vibratome.[13][14]
-
Incubation/Recovery: Slices are allowed to recover in an incubation chamber with oxygenated ACSF at 32-34°C for at least one hour.
-
Recording: A single slice is transferred to a recording chamber perfused with ACSF. A stimulating electrode is placed in the Schaffer collateral pathway (CA3 axons), and a recording electrode is placed in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).[14]
-
LTP Induction: After establishing a stable baseline response for 20-30 minutes, LTP is induced using a high-frequency stimulation protocol, such as Theta Burst Stimulation (TBS).[4][14]
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to measure the potentiation of the synaptic response. For drug studies, slices are pre-incubated with NSI-189 prior to LTP induction.[4]
In Vivo Studies
Animal models of depression, stroke, and cognitive impairment have been used to demonstrate the therapeutic potential of NSI-189.
Table 2: Summary of Quantitative In Vivo Data
| Model/Assay | Key Finding | Reference(s) |
| Mouse Model of Depression | Daily oral administration for 28 days showed behavioral efficacy. Brains showed significantly increased neurogenesis in the dentate gyrus and increased hippocampal volume. | [3] |
| Rat Model of Ischemic Stroke (MCAo) | Daily oral NSI-189 (starting 6h post-stroke) significantly ameliorated motor and neurological deficits, with benefits maintained for up to 24 weeks. | [1][15] |
| Histopathology (Stroke Model) | NSI-189 treated animals showed significant increments in MAP2 density (neurites) in the hippocampus at both 12 and 24 weeks post-stroke. | [1] |
| Irradiated Rat Model | NSI-189 treatment significantly increased neurogenesis in the irradiated brain. | [16] |
| MRI (Phase 1b Human Study) | A potential modest, but not statistically significant, increase in hippocampal volume was observed in NSI-189-treated patients. | [3] |
graph TD { A[1. Induce Pathology (e.g., Ischemic Stroke via MCAo)] --> B{2. Drug Administration Regimen}; B --> C[NSI-189 (Oral, Daily)]; B --> D[Vehicle Control (Oral, Daily)]; subgraph 3. Longitudinal Assessment E[Behavioral Testing (Motor Function, Cognition)]; end C --> E; D --> E; subgraph 4. Terminal Analysis F[Post-mortem Brain Collection]; G[Histology & Immunohistochemistry (e.g., MAP2 Staining)]; H[Structural Analysis (e.g., Volumetrics)]; end E --> F; F --> G; F --> H;style A fill:#EA4335,stroke:#FFFFFF,color:#FFFFFF style B fill:#FBBC05,stroke:#202124,color:#202124 style C fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF style D fill:#FFFFFF,stroke:#5F6368,color:#202124 style E fill:#34A853,stroke:#FFFFFF,color:#FFFFFF style F fill:#F1F3F4,stroke:#5F6368 style G fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF style H fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF
}
Clinical Evidence in Major Depressive Disorder (MDD)
NSI-189 has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of MDD. While it did not meet its primary endpoint in the larger Phase 2 study, consistent and significant effects were observed on patient-reported outcomes related to depressive and cognitive symptoms.
Clinical Trial Design and Protocols
-
Phase 1b Study: A randomized, double-blind, placebo-controlled, multiple-dose escalation study in 24 patients with MDD.[17][18] Participants were randomized to one of three dose cohorts (40 mg QD, 40 mg BID, 40 mg TID) or placebo for 28 days in an inpatient setting, with an outpatient follow-up to day 84.[3][17]
-
Phase 2 Study: A randomized, double-blind, placebo-controlled study in 220 outpatients with MDD.[7][19] The trial utilized a sequential parallel comparison design (SPCD) over 12 weeks, randomizing patients to NSI-189 40 mg/day, 80 mg/day, or placebo.[7]
Efficacy and Cognitive Outcomes
The most robust signals were seen on self-reported measures of depression and cognitive function.
Table 3: Summary of Key Clinical Efficacy Data in MDD
| Outcome Measure | Trial | Dose Group(s) | Result | p-value / Effect Size (d) | Reference(s) |
| Symptoms of Depression Questionnaire (SDQ) | Phase 1b | Pooled Active | Statistically significant improvement over placebo at Day 28, which persisted through Day 84 follow-up. | p=0.02 / d=0.90 | [6][18] |
| Cognitive and Physical Functioning Questionnaire (CPFQ) | Phase 1b | Pooled Active | Statistically significant improvement over placebo at Day 28. | p=0.01 / d=0.94 | [6] |
| Montgomery-Åsberg Depression Rating Scale (MADRS) | Phase 2 | 40mg & 80mg | Primary endpoint not met; reduction versus placebo did not reach significance. | p=0.22 (40mg), p=0.34 (80mg) | [7] |
| Symptoms of Depression Questionnaire (SDQ) | Phase 2 | 40mg | Showed greater overall reduction in scores versus placebo. | p=0.04 | [7][19] |
| Cognitive and Physical Functioning Questionnaire (CPFQ) | Phase 2 | 40mg | Showed greater overall reduction in scores versus placebo. | p=0.03 | [7][19] |
| CogScreen (Objective Cognitive Measures) | Phase 2 | 40mg | Showed statistically significant advantages on measures of attention and memory. | p=0.002 to p=0.048 | [7] |
Conclusion and Future Directions
This compound is a pioneering neurogenic compound with a mechanism of action that is fundamentally different from existing antidepressant therapies. Preclinical data strongly support its role in promoting hippocampal neurogenesis and synaptic plasticity, likely through the upregulation of a suite of critical growth factors, including BDNF and SCF. While the direct molecular target remains to be elucidated, the downstream activation of the PI3K/Akt pathway appears to be a key component of its neuro-regenerative effects.
Clinical trials have provided a promising, albeit complex, signal. The consistent improvement in patient-reported outcomes for depression and cognition suggests a tangible therapeutic benefit that warrants further investigation. The failure to meet the primary endpoint in the Phase 2 trial may reflect complexities in trial design, patient population, or the specific outcome measures chosen. Future research should focus on identifying the direct molecular target of NSI-189 to fully delineate its signaling pathway and on designing clinical trials that may be better suited to capture its unique, potentially disease-modifying effects on brain structure and function.
References
- 1. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. muscleandbrawn.com [muscleandbrawn.com]
- 3. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mentalhealthdaily.com [mentalhealthdaily.com]
- 6. Neuralstem's NSI-189 Novel Neurogenic Compound Shows Significant Effect In Major Depressive Disorder [prnewswire.com]
- 7. A phase 2, double-blind, placebo-controlled study of this compound, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 10. e-cep.org [e-cep.org]
- 11. Oxygen/glucose-deprivation causes long-term impairment of synaptic CaMKII movement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 13. funjournal.org [funjournal.org]
- 14. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Neurogenic Compound NSI-189 Phosphate: A Technical Guide to its Effects on Brain-Derived Neurotrophic Factor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSI-189 phosphate is an investigational neurogenic compound that has demonstrated potential therapeutic effects in preclinical models of neurological disorders and in early-stage human clinical trials for major depressive disorder (MDD). A significant component of its proposed mechanism of action involves the modulation of neurotrophic factors, with a particularly robust impact on Brain-Derived Neurotrophic Factor (BDNF). This technical guide provides an in-depth analysis of the current scientific understanding of NSI-189's effect on BDNF, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways.
Introduction
NSI-189 is a benzylpiperazine-aminopyridine compound developed by Neuralstem, Inc.[1]. Unlike traditional antidepressants that primarily target monoaminergic systems, NSI-189 was designed to stimulate neurogenesis in the hippocampus, a brain region critical for memory and mood regulation that is often atrophied in depressive disorders[1][2][3]. Preclinical studies have shown that NSI-189 can increase hippocampal volume and promote the formation of new neurons[2]. One of the key mechanisms believed to underlie these effects is the upregulation of endogenous neurotrophic factors, including BDNF[2][4][5]. BDNF is a crucial protein for neuronal survival, differentiation, and synaptic plasticity[2]. This document synthesizes the available data on the NSI-189-BDNF relationship to inform further research and development.
Quantitative Data Summary: NSI-189's Effect on Neurotrophic Factor Expression
The primary quantitative data on NSI-189's effect on BDNF comes from in vitro studies on primary rat hippocampal neurons subjected to oxygen-glucose deprivation (OGD), a model for ischemic injury. The following tables summarize the reported effects.
Table 1: In Vitro Upregulation of Neurotrophic Factors by NSI-189 in Rat Hippocampal Neurons
| Neurotrophic Factor | Effect of NSI-189 Treatment | Statistical Significance | Source |
| Brain-Derived Neurotrophic Factor (BDNF) | Robustly Increased | p < 0.05 | [4][5] |
| Stem Cell Factor (SCF) | Robustly Increased | p < 0.05 | [4][5] |
| Vascular Endothelial Growth Factor (VEGF) | Increased | p < 0.05 | [4] |
| Glial-Derived Neurotrophic Factor (GDNF) | Increased | p < 0.05 | [4] |
Note: The data indicates a more pronounced effect on BDNF and SCF compared to VEGF and GDNF[4]. Specific concentrations in pg/mL or fold-change values were not available in the reviewed literature abstracts.
Table 2: Functional Consequences of BDNF Upregulation by NSI-189
| Experimental Condition | Outcome Measure | Result of NSI-189 Treatment | Role of BDNF | Source |
| Oxygen-Glucose Deprivation (OGD) | Hippocampal Cell Viability | Significantly Attenuated OGD-mediated cell death | Antibody-blocking of BDNF and SCF suppressed the rescue effect | [4] |
| Oxygen-Glucose Deprivation (OGD) | Neuronal Proliferation (Ki67 expression) | Increased | Associated with upregulation of neurogenic factors | [4][5] |
| Oxygen-Glucose Deprivation (OGD) | Neurite Outgrowth (MAP2 expression) | Increased | Associated with upregulation of neurogenic factors | [4][5] |
Proposed Mechanism of Action and Signaling Pathways
The available evidence suggests that NSI-189 does not directly induce the release of BDNF from vesicles, but rather upregulates its expression[6]. Furthermore, studies indicate that NSI-189 does not directly bind to or activate the primary BDNF receptor, TrkB[7]. This points towards an indirect mechanism of action where NSI-189 initiates an intracellular signaling cascade that leads to increased transcription and translation of the BDNF gene. While the precise upstream targets of NSI-189 are still under investigation, a plausible pathway involves the activation of transcription factors known to regulate BDNF expression, such as CREB (cAMP response element-binding protein).
The increased extracellular BDNF, stimulated by NSI-189, then activates its canonical signaling pathway through the TrkB receptor, leading to downstream effects that promote neurogenesis, synaptic plasticity, and cell survival.
Visualizations of Signaling Pathways
Caption: Proposed upstream signaling pathway for NSI-189-mediated BDNF upregulation.
Caption: Downstream BDNF-TrkB signaling cascade promoting neurogenesis and plasticity.
Detailed Experimental Protocols
The following sections describe the methodologies employed in the key experiments that established the link between NSI-189 and BDNF.
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Rat Hippocampal Neurons
This model simulates ischemic conditions in a controlled laboratory setting.
-
Cell Culture: Primary hippocampal neurons are harvested from embryonic day 18 (E18) rat cortices and cultured in appropriate media. The cell population typically consists of a mix of neurons and astrocytes.
-
OGD Procedure:
-
On the day of the experiment, the standard culture medium is replaced with a deoxygenated, glucose-free balanced salt solution.
-
The cell cultures are placed in a humidified, anaerobic chamber at 37°C, which is flushed with a gas mixture of 95% N₂ and 5% CO₂.
-
The duration of deprivation is calibrated to induce sublethal injury.
-
OGD is terminated by returning the cultures to standard, oxygenated medium containing glucose (reperfusion).
-
-
NSI-189 Treatment: NSI-189 is added to the culture medium, often before, during, or after the OGD procedure, at concentrations typically in the low micromolar range (e.g., 1-10 µM).
-
Outcome Measures:
-
Cell Viability: Assessed using assays such as MTT or LDH release.
-
Neurotrophic Factor Quantification: Conditioned media is collected, and the concentrations of BDNF, SCF, VEGF, and GDNF are measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Immunocytochemistry: Cells are fixed and stained for markers of proliferation (e.g., Ki67) and neuronal structure (e.g., Microtubule-Associated Protein 2, MAP2).
-
Caption: Experimental workflow for the in vitro Oxygen-Glucose Deprivation (OGD) model.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This is a widely used animal model to study focal ischemic stroke.
-
Animal Model: Adult Sprague-Dawley rats are typically used.
-
MCAO Surgery:
-
The animal is anesthetized.
-
A midline incision is made in the neck to expose the common carotid artery (CCA).
-
The external carotid artery (ECA) and internal carotid artery (ICA) are isolated.
-
A nylon monofilament is inserted into the ICA and advanced to the origin of the middle cerebral artery (MCA), thereby occluding blood flow.
-
The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia, and then withdrawn to allow for reperfusion.
-
-
NSI-189 Administration: this compound is administered orally (e.g., by gavage) at a specific dose (e.g., 30 mg/kg/day). Treatment is typically initiated a few hours post-stroke and continued daily for several weeks[4][5].
-
Outcome Measures:
-
Behavioral Tests: Motor and neurological deficits are assessed using standardized tests (e.g., cylinder test, adhesive removal test).
-
Histopathology: At the end of the study, brains are collected, sectioned, and stained. Immunohistochemistry is used to assess neurite outgrowth (MAP2), cell proliferation (Ki67), and infarct volume.
-
References
- 1. The neurogenic compound, this compound: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. muscleandbrawn.com [muscleandbrawn.com]
- 3. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats [pubmed.ncbi.nlm.nih.gov]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of NSI-189 Phosphate: A Neurogenic Approach to Depression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSI-189 is a novel, orally active, neurogenic compound that has been investigated for the treatment of major depressive disorder (MDD). Unlike conventional antidepressants that primarily target monoaminergic systems, NSI-189's mechanism of action is believed to involve the stimulation of neurogenesis in the hippocampus, a brain region implicated in mood regulation and cognitive function. Preclinical studies have demonstrated its potential to increase hippocampal volume and modulate neurotrophic factor signaling. This technical guide provides a comprehensive overview of the available preclinical data on NSI-189 phosphate, focusing on its pharmacology, efficacy in animal models of depression, and pharmacokinetic/toxicological profile. The information is presented to facilitate further research and development of this unique therapeutic candidate.
Introduction
Major depressive disorder is a debilitating condition with a significant unmet medical need for novel and more effective treatments. The neurogenic hypothesis of depression posits that a decline in the birth of new neurons in the hippocampus contributes to the pathophysiology of the disorder. NSI-189, a benzylpiperazine-aminopyridine derivative, was developed by Neuralstem, Inc. as a potential therapeutic that directly targets this process. Preclinical evidence suggests that NSI-189 promotes the proliferation of neural stem cells and enhances synaptic plasticity, offering a distinct mechanistic approach to treating depression.[1][2]
Non-Clinical Pharmacology
In Vitro Studies
NSI-189 has been shown to stimulate the neurogenesis of human hippocampus-derived neural stem cells in vitro.[2][3] Early laboratory findings indicated that NSI-189 could enhance hippocampal neurogenesis by 20–30%. While the precise molecular target of NSI-189 remains to be fully elucidated, studies suggest its mechanism is independent of monoamine reuptake inhibition.[3]
Experimental Protocol: In Vitro Neurogenesis Assay
A detailed, publicly available protocol for the specific in vitro neurogenesis assay used in the initial screening and characterization of NSI-189 is not available. However, a general methodology for such an assay would typically involve the following steps:
-
Cell Culture: Human hippocampus-derived neural stem cells are cultured in a suitable growth medium containing mitogens such as FGF and EGF to maintain their undifferentiated state.
-
Differentiation Induction: To assess neurogenic potential, the mitogens are withdrawn from the culture medium, and cells are treated with various concentrations of NSI-189 or a vehicle control.
-
Immunocytochemistry: After a defined period of differentiation (e.g., 7-14 days), the cells are fixed and stained with antibodies against neuronal markers (e.g., β-III-tubulin, MAP2) and progenitor cell markers (e.g., Nestin, Sox2). Proliferation can be assessed by BrdU incorporation.
-
Quantification: The number of new neurons and the extent of neurite outgrowth are quantified using fluorescence microscopy and image analysis software.
In Vivo Studies
In vivo studies in healthy adult mice have demonstrated that oral administration of NSI-189 leads to increased neurogenesis in the dentate gyrus of the hippocampus and a significant increase in overall hippocampal volume.[2] These structural changes are believed to underlie the behavioral effects observed in animal models of depression.
Experimental Protocol: In Vivo Neurogenesis Assessment in Mice
-
Animal Model: Healthy adult male C57BL/6 mice are typically used.
-
Drug Administration: NSI-189 is administered orally via gavage at various doses (e.g., 10, 30 mg/kg) daily for a specified period (e.g., 28 days). A vehicle control group receives the same volume of the vehicle solution.
-
BrdU Labeling: To label dividing cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, on specific days during the treatment period.
-
Tissue Processing: At the end of the treatment period, the animals are euthanized, and their brains are collected, fixed, and sectioned.
-
Immunohistochemistry: Brain sections are stained with antibodies against BrdU and neuronal markers (e.g., NeuN, Doublecortin) to identify newly born neurons.
-
Stereological Quantification: The number of BrdU-positive and double-labeled cells in the dentate gyrus is quantified using stereological methods to estimate the total number of new neurons.
Efficacy in Animal Models of Depression
NSI-189 has shown behavioral efficacy in the novelty-suppressed feeding (NSF) test, a widely used rodent model for assessing antidepressant and anxiolytic activity.[2] Chronic administration of NSI-189 has been reported to decrease the latency to feed in this conflict-based paradigm.
Table 1: Efficacy of NSI-189 in the Novelty-Suppressed Feeding Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Treatment Duration | Latency to Feed (seconds) | Statistical Significance vs. Vehicle |
| Vehicle | - | 28 days | Data not publicly available | - |
| NSI-189 | 10 | 28 days | Data not publicly available | Data not publicly available |
| NSI-189 | 30 | 28 days | Data not publicly available | Data not publicly available |
| NSI-189 | 100 | 28 days | Data not publicly available | Data not publicly available |
Experimental Protocol: Novelty-Suppressed Feeding Test
-
Animal Model: Male BALB/c mice are often used due to their heightened anxiety-like behavior.
-
Food Deprivation: Mice are food-deprived for 24 hours prior to the test to motivate them to eat.
-
Test Arena: The test is conducted in a novel, brightly lit open field (e.g., 50x50 cm) with a single food pellet placed in the center.
-
Procedure: Each mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded for a maximum of 10 minutes.
-
Data Analysis: The latency to feed is the primary endpoint. A shorter latency is indicative of an antidepressant or anxiolytic effect.
Mechanism of Action
The precise molecular mechanism of NSI-189 is not fully understood. However, it is known to be independent of the classical monoaminergic pathways targeted by most antidepressants.[3] In vitro studies using primary rat hippocampal neurons have shown that NSI-189 can upregulate the expression of neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF). This suggests that NSI-189 may exert its neurogenic effects by modulating the local neurotrophic environment.
Table 2: Effect of NSI-189 on Neurotrophic Factor Expression In Vitro
| Neurotrophic Factor | Cell Type | NSI-189 Concentration | Fold Change vs. Control | Statistical Significance |
| BDNF | Primary Rat Hippocampal Neurons | Data not publicly available | Data not publicly available | p < 0.05 |
| SCF | Primary Rat Hippocampal Neurons | Data not publicly available | Data not publicly available | p < 0.05 |
Experimental Workflow: Investigating NSI-189's Effect on Neurotrophic Factors
Caption: Workflow for assessing NSI-189's impact on neurotrophic factor secretion.
Signaling Pathway: Proposed Mechanism of NSI-189
Caption: Proposed signaling pathway for the antidepressant effects of NSI-189.
Preclinical Pharmacokinetics and Toxicology
Publicly available preclinical pharmacokinetic and toxicology data for NSI-189 is limited. Most of the available information comes from early-phase human clinical trials.
Table 3: Preclinical Pharmacokinetic Parameters of NSI-189
| Species | Route of Administration | Cmax | Tmax | AUC | Half-life (t1/2) | Bioavailability |
| Mouse | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Rat | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: A Phase 1B study in humans with MDD reported a half-life of 17.4–20.5 hours following multiple oral doses.[2]
Table 4: Preclinical Toxicology Profile of NSI-189
| Study Type | Species | Route of Administration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |
| Single-Dose Toxicity | Mouse | Oral | Data not publicly available | Data not publicly available |
| Single-Dose Toxicity | Rat | Oral | Data not publicly available | Data not publicly available |
| Repeat-Dose Toxicity | Rat | Oral | Data not publicly available | Data not publicly available |
| Genotoxicity (Ames Test) | - | In vitro | Data not publicly available | - |
| Cardiovascular Safety | - | - | Data not publicly available | - |
Experimental Workflow: Preclinical Toxicology Assessment
Caption: General workflow for preclinical toxicology evaluation of a novel compound.
Discussion and Future Directions
The preclinical data for this compound suggest a novel mechanism of action for an antidepressant centered on the promotion of hippocampal neurogenesis. The compound has demonstrated the ability to stimulate the growth of new neurons both in vitro and in vivo, and has shown efficacy in a relevant animal model of depression. Its apparent lack of interaction with traditional monoamine targets makes it an intriguing candidate for patients who do not respond to currently available therapies.
However, a significant portion of the detailed quantitative preclinical data remains unpublished and is often cited as "data on file" by the developing company. For a comprehensive understanding of NSI-189's preclinical profile and to guide future research, the public dissemination of this data is crucial. Future preclinical studies should aim to:
-
Elucidate the precise molecular target and downstream signaling pathways of NSI-189.
-
Conduct head-to-head comparison studies with established antidepressants in a broader range of animal models of depression.
-
Thoroughly characterize the preclinical ADME (absorption, distribution, metabolism, and excretion) and toxicology profile in multiple species.
The neurogenic approach to treating depression holds considerable promise, and NSI-189 represents a pioneering effort in this area. Further investigation is warranted to fully understand its therapeutic potential and to identify patient populations that may benefit most from this novel mechanism.
References
- 1. Neuralstem Presents Positive Updated Data from Phase II Study of NSI-189 in Major Depressive Disorder at the 56th American College of Neuropsychopharmacology (ACNP) Annual Meeting - BioSpace [biospace.com]
- 2. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
NSI-189 Phosphate: A Deep Dive into its Role in Synaptic Plasticity
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
NSI-189 Phosphate is an investigational neurogenic compound that has garnered significant interest for its potential to treat major depressive disorder (MDD) and other neurological conditions by targeting the underlying structural integrity of the brain. Unlike traditional antidepressants that primarily modulate neurotransmitter levels, NSI-189 is proposed to exert its effects by promoting neurogenesis and enhancing synaptic plasticity, particularly within the hippocampus. This document provides a comprehensive technical overview of the preclinical and clinical data supporting the role of NSI-189 in synaptic plasticity, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its function.
Introduction
NSI-189, a benzylpiperazine-aminopyridine derivative, emerged from a phenotypic screen of compounds that could stimulate the proliferation of human hippocampus-derived neural stem cells in vitro.[1] The rationale for its development is rooted in the neurogenic hypothesis of depression, which posits that a reduction in the birth of new neurons in the hippocampus contributes to the pathophysiology of depressive disorders.[2] By promoting neurogenesis and enhancing synaptic connections, NSI-189 is hypothesized to restore hippocampal volume and function, thereby alleviating depressive and cognitive symptoms.[3][4] This whitepaper will synthesize the available scientific literature to provide a detailed guide on the core mechanisms of NSI-189's action on synaptic plasticity.
Mechanism of Action: Enhancing Synaptic Plasticity
NSI-189's primary mechanism of action is believed to be the promotion of neurogenesis and synaptogenesis.[5] This is thought to be mediated through the upregulation of key neurotrophic factors and the activation of downstream signaling pathways crucial for neuronal growth and survival.
Upregulation of Neurotrophic Factors
In vitro studies have demonstrated that NSI-189 treatment of hippocampal cells leads to an increased secretion of several neurogenic factors, most notably Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[6] The upregulation of these factors is critical, as antibodies against BDNF and SCF were found to block the neuroprotective effects of NSI-189 against oxygen-glucose deprivation.[7]
Activation of TrkB and Akt Signaling Pathways
A key signaling pathway implicated in the action of NSI-189 is the Tropomyosin receptor kinase B (TrkB) pathway, the primary receptor for BDNF. The effects of NSI-189 on synaptic plasticity and cognitive function have been associated with the activation of TrkB and the downstream serine/threonine kinase Akt.[8] The activation of the TrkB/Akt pathway is a central mechanism for promoting neuronal survival, growth, and synaptic plasticity.
Quantitative Data on Synaptic Plasticity and Related Markers
The effects of NSI-189 have been quantified in various preclinical models, providing evidence for its role in enhancing synaptic function and structure.
Table 1: Effects of NSI-189 on Long-Term Potentiation (LTP)
| Model System | NSI-189 Concentration | Incubation Time | Effect on LTP Magnitude | Reference |
| Acute Hippocampal Slices (Wild-Type Mice) | 1-3 µM | ~3 hours | Time- and dose-dependent increase | [9] |
| Acute Hippocampal Slices (Angelman Syndrome Mice) | 1-3 µM | ~3 hours | Enhanced TBS-induced LTP | [9] |
Table 2: Effects of NSI-189 on Neurogenesis and Hippocampal Volume
| Model System | NSI-189 Dosage | Treatment Duration | Key Findings | Reference |
| Healthy Adult Mice | Not Specified | 28 days | Significantly increased hippocampal volume | [3] |
| Stroke Model (Rats) | 30 mg/kg/day (oral) | 12 weeks | Increased neurite outgrowth (MAP2 immunoreactivity) | [7] |
| Type 1 & 2 Diabetes Models (Mice) | 10 or 30 mg/kg (oral) | Not Specified | Increased hippocampal neurogenesis and volume | [10] |
Table 3: Effects of NSI-189 on Synaptic Protein Expression
| Model System | NSI-189 Treatment | Protein Measured | Result | Reference |
| Type 2 Diabetes Model (ZDF Rats) | 16 weeks | Synaptophysin | Increased expression | [11] |
| Type 2 Diabetes Model (ZDF Rats) | 16 weeks | PSD-95 | Increased expression | [11] |
Detailed Experimental Protocols
In Vitro Electrophysiology for Long-Term Potentiation (LTP)
The following is a generalized protocol based on studies investigating NSI-189's effect on LTP.[9]
-
Slice Preparation: Acute hippocampal slices (350-400 µm thick) are prepared from adult mice. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 25 glucose).
-
Incubation: Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour. Prior to recording, slices are incubated with NSI-189 at the desired concentration (e.g., 1-3 µM) for a specified duration (e.g., 3 hours).
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.
-
Stimulation: A bipolar stimulating electrode is placed in the Schaffer collateral-commissural pathway. Baseline synaptic transmission is established by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).
-
Data Analysis: The slope of the fEPSP is measured and plotted over time. The magnitude of LTP is calculated as the percentage increase in the fEPSP slope from baseline after TBS.
Western Blotting for Synaptic Proteins
The following protocol is a general guide for assessing changes in synaptic protein levels.[11]
-
Tissue Homogenization: Hippocampal tissue is homogenized in a cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-synaptophysin, anti-PSD-95) and a loading control (e.g., anti-β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Clinical Relevance and Future Directions
The preclinical data strongly suggest that NSI-189 enhances synaptic plasticity through a neurogenic mechanism. In a Phase 1b clinical trial in patients with MDD, NSI-189 was well-tolerated and showed promising reductions in depressive and cognitive symptoms that persisted after treatment discontinuation.[2][12] However, a subsequent Phase 2 study did not meet its primary endpoint for antidepressant efficacy in the overall study population, though some benefits were observed in a subgroup of moderately depressed patients.[10]
The pro-cognitive and synaptoplastic effects of NSI-189 suggest its potential therapeutic application may extend beyond MDD to other conditions characterized by synaptic dysfunction and cognitive impairment, such as Angelman syndrome, Alzheimer's disease, and stroke.[8][13][14] Future research should focus on further elucidating the precise molecular targets of NSI-189 and identifying patient populations most likely to benefit from its unique mechanism of action.
Conclusion
This compound represents a novel therapeutic approach that targets the structural and plastic capabilities of the brain. The evidence to date indicates a significant role for NSI-189 in promoting synaptic plasticity, primarily through the upregulation of neurotrophic factors and the activation of the TrkB/Akt signaling pathway. This leads to enhanced long-term potentiation and increased expression of key synaptic proteins. While its clinical efficacy in MDD requires further investigation, its robust pro-cognitive and neurogenic properties make it a compelling candidate for further development in a range of neurological and psychiatric disorders.
References
- 1. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant with novel action appears safe and effective in phase 1b clinical trial | EurekAlert! [eurekalert.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Neuralstem NSI-189 Phase Ib Major Depression Disorder Neurogenic Biomarker Data Presented At The CNS Summit [prnewswire.com]
- 5. Neuralstem Presents Positive Updated Data from Phase II Study of NSI-189 in Major Depressive Disorder at the 56th American College of Neuropsychopharmacology (ACNP) Annual Meeting - BioSpace [biospace.com]
- 6. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hcplive.com [hcplive.com]
NSI-189 Phosphate: A Technical Guide to its Chemical Structure, Properties, and Neurogenic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSI-189 phosphate is an investigational neurogenic compound that has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound. It delves into the key experimental findings that elucidate its mechanism of action, with a focus on its role in promoting neurogenesis and modulating critical signaling pathways. This document synthesizes quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the compound's purported signaling cascades to serve as a resource for the scientific community.
Chemical Structure and Properties
NSI-189 is a benzylpiperazine-aminopyridine derivative. The phosphate salt form enhances its solubility and stability.[1] Its chemical identity and key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone;phosphoric acid[2] |
| Molecular Formula | C₂₂H₃₃N₄O₅P[2][3][4] |
| Molecular Weight | 464.5 g/mol [2][5] |
| CAS Number | 1270138-41-4[2][3][4] |
| Appearance | White to off-white solid[6] |
| Solubility | Soluble in DMSO[4] |
| Half-life | 17.4–20.5 hours[4][7] |
Mechanism of Action and Signaling Pathways
NSI-189 is primarily characterized by its ability to stimulate neurogenesis, particularly in the hippocampus, a brain region crucial for learning, memory, and mood regulation.[8][9][10] Unlike conventional antidepressants that primarily target monoamine neurotransmitter systems, NSI-189's mechanism is thought to involve the structural and functional enhancement of neural circuitry.[8]
Upregulation of Neurotrophic Factors
A key aspect of NSI-189's neurogenic activity is its ability to upregulate the expression of several neurotrophic factors, which act as "molecular fertilizers" for the brain.[3] In vitro studies have demonstrated that NSI-189 treatment of hippocampal cells leads to a significant increase in the levels of Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[6][11] The upregulation of these factors is believed to be a critical component of NSI-189's therapeutic effects.[6]
NSI-189's action on hippocampal neurons leading to increased neurotrophic factor expression.
Modulation of the BDNF/TrkB Signaling Pathway
BDNF exerts its effects by binding to the Tropomyosin receptor kinase B (TrkB). While NSI-189 upregulates BDNF, it is not believed to be a direct agonist of the TrkB receptor.[5] The prevailing hypothesis is that NSI-189 indirectly modulates BDNF/TrkB signaling, possibly by increasing the availability of BDNF to activate the receptor. This activation initiates downstream signaling cascades that are crucial for neurogenesis and synaptic plasticity.
Indirect modulation of the BDNF/TrkB signaling pathway by NSI-189.
Involvement of GSK-3β and CREB Signaling
Glycogen synthase kinase-3 beta (GSK-3β) and cAMP response element-binding protein (CREB) are key regulators of neurogenesis and neuronal survival. Inhibition of GSK-3β and activation of CREB are associated with pro-neurogenic and antidepressant effects. While direct studies on NSI-189's effect on GSK-3β and CREB phosphorylation are limited, its established role in promoting BDNF signaling strongly suggests an indirect influence on these pathways. BDNF/TrkB activation is known to lead to the phosphorylation and inhibition of GSK-3β, which in turn can lead to the activation of CREB.
References
- 1. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NSI-189 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8030492B2 - Compositions to effect neuronal growth - Google Patents [patents.google.com]
- 6. The neurogenic compound, this compound: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Failure to Inactivate Nuclear GSK3β by Ser389-Phosphorylation Leads to Focal Neuronal Death and Prolonged Fear Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Phase Clinical Trial Results for NSI-189 Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase clinical trial results for NSI-189 phosphate, a novel neurogenic compound. The information is compiled from published studies and clinical trial data, focusing on the core requirements of data presentation, experimental protocols, and visualization of key concepts.
Introduction
NSI-189 is a benzylpiperazine-aminopyridine compound that has been investigated for its potential to treat major depressive disorder (MDD) and other neurological conditions.[1] Unlike conventional antidepressants that primarily modulate monoamine neurotransmitter levels, NSI-189's proposed mechanism of action involves the stimulation of neurogenesis in the hippocampus.[2][3] Preclinical studies in animal models demonstrated that NSI-189 could increase hippocampal volume and promote the formation of new neurons, suggesting a novel approach to treating depression.[2][3] This guide will delve into the findings from the initial Phase 1b and Phase 2 clinical trials.
Core Mechanism of Action
NSI-189 is believed to exert its therapeutic effects through a multi-faceted mechanism centered on promoting neural plasticity and resilience.[2] The primary hypothesized mechanism is the stimulation of neurogenesis within the hippocampus, a brain region crucial for memory and mood regulation that can be atrophied in individuals with depression.[2][4] In vitro and in vivo studies have indicated that NSI-189 upregulates key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[5][6] These factors are integral to neuronal survival, growth, and the formation of new synaptic connections.[2] Additionally, emerging research points towards NSI-189's role in enhancing mitochondrial function and activating the AMPK pathway, which are critical for cellular energy homeostasis and neuronal health.[7]
Phase 1b Clinical Trial
The Phase 1b study was a randomized, double-blind, placebo-controlled, multiple-dose escalation trial designed to assess the safety, tolerability, and pharmacokinetics of NSI-189 in patients with MDD.
Experimental Protocol
-
Study Design : This was a multiple-ascending dose study with three cohorts.[8] Patients were randomized to receive NSI-189 or a placebo for 28 days in an inpatient setting, followed by an outpatient follow-up period of 56 days.[8]
-
Participants : The trial enrolled 24 adult patients diagnosed with major depressive disorder.[8]
-
Dosing Regimens :
-
Outcome Measures :
-
Primary : Safety, tolerability, and pharmacokinetics.[8]
-
Exploratory Efficacy : Symptoms of Depression Questionnaire (SDQ), Montgomery-Asberg Depression Rating Scale (MADRS), Clinical Global Impressions—Improvement (CGI-I), and The Massachusetts General Hospital Cognitive and Physical Functioning Questionnaire (CPFQ).[8]
-
-
Pharmacokinetic Analysis : Plasma concentrations of NSI-189 were measured at specified time points using a validated LC/MS/MS method.[8] Blood samples were collected pre-dose on day 1 and throughout the 31 days, with full profiles measured on days 1, 14, and 28.[8]
Results
Pharmacokinetics and Safety
| Parameter | 40 mg q.d. | 40 mg b.i.d. | 40 mg t.i.d. |
| Half-life (t½) | 17.4 ± 3.06 h | 20.5 ± 3.51 h | 18.6 ± 4.14 h |
| Time to Steady State | 96–120 h | 96–120 h | 96–120 h |
| Serious Adverse Events | None reported | None reported | None reported |
| Data sourced from Fava M, et al. Molecular Psychiatry. 2015.[8] |
NSI-189 was found to be well-tolerated at all doses, with no serious adverse events reported.[8] The area under the curve (AUC) for NSI-189 increased in a dose-related and nearly proportional manner across the three cohorts.[8]
Exploratory Efficacy
The study showed promising signals of efficacy. Patients treated with NSI-189 demonstrated a significant reduction in depressive and cognitive symptoms compared to the placebo group, particularly on the SDQ and CPFQ measures.[8] These improvements were observed to persist during the 56-day follow-up period after treatment discontinuation.[6][8]
Phase 2 Clinical Trial
A Phase 2 study was conducted to further evaluate the efficacy and safety of NSI-189 in a larger outpatient population with MDD.
Experimental Protocol
-
Study Design : This was a 12-week, double-blind, placebo-controlled study utilizing a sequential parallel comparison design (SPCD) to improve signal detection.[4] The study consisted of two stages.[4]
-
Participants : 220 outpatients with major depressive disorder were randomized.
-
Dosing Regimens :
-
NSI-189 40 mg once daily.
-
NSI-189 80 mg daily (administered as 40 mg twice daily).
-
Placebo.
-
-
Outcome Measures :
-
Primary : Change from baseline in the Montgomery-Asberg Depression Rating Scale (MADRS) total score at week 12.[5]
-
Secondary : Symptoms of Depression Questionnaire (SDQ), Cognitive and Physical Functioning Questionnaire (CPFQ), Quick Inventory of Depressive Symptomatology Scale (QIDS-SR), and cognitive tests from CogScreen and Cogstate batteries.
-
Results
Efficacy
The Phase 2 trial did not meet its primary endpoint. Neither the 40 mg nor the 80 mg dose of NSI-189 showed a statistically significant improvement over placebo on the MADRS score at week 12.[5]
| Outcome Measure | 40 mg vs. Placebo (Pooled Mean Difference) | p-value | 80 mg vs. Placebo (Pooled Mean Difference) | p-value |
| MADRS | -1.8 | 0.22 | -1.4 | 0.34 |
| SDQ | -8.2 | 0.04 | - | - |
| CPFQ | -1.9 | 0.03 | - | - |
| Data sourced from Papakostas GI, et al. Molecular Psychiatry. 2019. |
Despite failing to meet the primary endpoint, the 40 mg dose of NSI-189 did demonstrate statistically significant improvements on several self-rated secondary measures, including the SDQ and CPFQ, when compared to placebo.[5] Furthermore, the 40 mg dose showed advantages on some objective cognitive measures from the CogScreen battery, with Cohen's d values ranging from 0.12 to 1.12 and p-values between 0.002 and 0.048 for significant findings.
Safety and Tolerability
Both the 40 mg and 80 mg doses of NSI-189 were well-tolerated by the study participants.[5]
Summary and Future Directions
The early-phase clinical trials of this compound have provided valuable insights into its safety, tolerability, pharmacokinetics, and potential efficacy. While the Phase 2 trial did not meet its primary endpoint based on the clinician-rated MADRS, the consistent positive signals on patient-rated depression and cognitive scales suggest that NSI-189 may have therapeutic effects that are not fully captured by traditional depression assessment tools. The novel neurogenic mechanism of action remains a compelling area for further research. Future studies may need to consider different patient populations, alternative primary endpoints that better reflect the cognitive and functional improvements reported by patients, and potentially longer treatment durations to observe the full effects of a neurogenic compound. The findings from these early trials underscore the complexity of developing novel treatments for MDD and highlight the importance of incorporating a broad range of outcome measures in clinical development.
References
- 1. NSI-189 - SARMS and NOOTROPICS - Enhancetech [enhancetech.eu]
- 2. muscleandbrawn.com [muscleandbrawn.com]
- 3. The neurogenic compound, this compound: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. NSI-189 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
NSI-189 Phosphate and Hippocampal Volume: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSI-189 phosphate is an investigational neurogenic compound that has garnered significant interest for its potential to treat major depressive disorder (MDD) and other neurological conditions. A key aspect of its proposed mechanism of action is the stimulation of neurogenesis and a consequential impact on hippocampal volume. This technical guide synthesizes the available preclinical and clinical data on the effects of this compound on the hippocampus, providing a detailed overview of experimental protocols, quantitative outcomes, and putative signaling pathways. While preclinical studies in healthy animals have demonstrated a significant increase in hippocampal volume, clinical trial results in patients with MDD have been less conclusive, suggesting a complex relationship between NSI-189-induced neurogenesis and measurable changes in brain structure in a clinical population.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effect of this compound on hippocampal volume.
Table 1: Preclinical Studies on NSI-189 and Hippocampal Volume
| Species | Model | Dosage | Duration | Key Findings on Hippocampal Volume | Citation(s) |
| Mouse | Healthy Adult | 10 mg/kg and 30 mg/kg (oral) | 28 days | Significant increase in overall hippocampal volume at both doses. | [] |
| Mouse | Healthy Adult | Not specified | 28 days | Reported to result in a significant increase in hippocampal volume. | [2][3] |
| Rat | Cranial Irradiation | Not specified (oral gavage) | 4 weeks | No significant changes in hippocampal volume despite increased neurogenesis. | [][4] |
| Rat | Ischemic Stroke | Not specified (oral) | 12 weeks | Did not report direct measurements of hippocampal volume but noted significant increments in neurite outgrowth (MAP2 immunoreactivity) in the hippocampus. | [5] |
Table 2: Clinical Studies on NSI-189 and Hippocampal Volume
| Study Phase | Patient Population | Dosage | Duration | Key Findings on Hippocampal Volume | Citation(s) |
| Phase Ib | Major Depressive Disorder (n=24) | 40 mg q.d., 40 mg b.i.d., 40 mg t.i.d. | 28 days | A modest, non-statistically significant increase in left hippocampal volume in the NSI-189 treated group. This was not significantly different from placebo, and a similar trend in the amygdala suggested a possible spurious finding. | [2][6] |
| Phase II | Major Depressive Disorder (n=220) | 40 mg/day and 80 mg/day | 12 weeks | Hippocampal volume was not a primary or secondary outcome measure in the published results of this trial. The focus was on antidepressant and cognitive effects. | [7] |
Experimental Protocols
Preclinical In Vivo Studies (Mouse Model of Increased Hippocampal Volume)
-
Drug Administration: this compound was administered orally. In one study, doses of 10 mg/kg and 30 mg/kg were used.[] Daily administration occurred for a period of 28 days.[2][3]
-
Hippocampal Volume Measurement: Post-mortem histological assessments were conducted. While the specific stereological method is not detailed in the abstracts, this typically involves sectioning the brain, staining (e.g., with Nissl stain), and using systematic random sampling to estimate the volume of the hippocampus.[]
Preclinical In Vivo Studies (Rat Model of Cranial Irradiation)
-
Subjects: Long-Evans rats.[]
-
Procedure: Animals were subjected to a clinically relevant fractionated irradiation protocol targeting the brain.[]
-
Drug Administration: Following irradiation, NSI-189 was administered daily for four weeks via oral gavage.[]
-
Hippocampal Volume Measurement: Volumetric measurements of hippocampal subfields were performed through histological assessments of Nissl-stained tissues.[][4]
Clinical Trial (Phase Ib)
-
Participants: 24 patients diagnosed with Major Depressive Disorder (MDD).[2][8]
-
Study Design: A randomized, double-blind, placebo-controlled, multiple-ascending dose study.[2]
-
Dosage Cohorts:
-
Cohort 1: 40 mg once daily (q.d.) (n=6 on NSI-189, n=2 on placebo)
-
Cohort 2: 40 mg twice daily (b.i.d.) (n=6 on NSI-189, n=2 on placebo)
-
Cohort 3: 40 mg three times daily (t.i.d.) (n=6 on NSI-189, n=2 on placebo)[2]
-
-
Treatment Duration: 28 days.[2]
-
Hippocampal Volume Measurement: Structural Magnetic Resonance Imaging (MRI) scans were acquired at baseline, day 28, day 56, and day 84 to assess hippocampal and amygdalar volumes.[6]
Putative Signaling Pathways and Mechanism of Action
The precise molecular target of NSI-189 remains to be fully elucidated. However, research suggests that its mechanism of action involves the potentiation of endogenous neurotrophic and neurogenic processes, primarily within the hippocampus.
Core Hypothesized Mechanism
NSI-189 is believed to stimulate the proliferation and differentiation of neural stem cells in the subgranular zone of the dentate gyrus, a key neurogenic niche in the adult brain. This leads to an increase in the number of new neurons, which may contribute to the observed increase in hippocampal volume in preclinical models and is hypothesized to underlie its therapeutic effects.
Key Signaling Molecules and Pathways
-
Brain-Derived Neurotrophic Factor (BDNF): NSI-189 is thought to upregulate the expression of BDNF, a critical neurotrophin that supports the survival, growth, and differentiation of new neurons and synapses.
-
Stem Cell Factor (SCF): In some models, NSI-189 has been shown to upregulate SCF, another growth factor involved in cell proliferation and survival.[5]
-
Synaptogenesis: The compound promotes the formation of new synapses, which would contribute to the structural plasticity of the hippocampus.[9]
-
Mitochondrial Function: Emerging evidence suggests that NSI-189 may also exert its effects by enhancing mitochondrial function, which is crucial for neuronal health and energy metabolism.
Below are diagrams illustrating the conceptual signaling pathway and a typical experimental workflow for assessing the impact of NSI-189 on hippocampal volume.
Caption: Conceptual signaling pathway for NSI-189's effect on hippocampal volume.
References
- 2. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSI-189 - SARMS and NOOTROPICS - Enhancetech [enhancetech.eu]
- 4. muscleandbrawn.com [muscleandbrawn.com]
- 5. A phase 2, double-blind, placebo-controlled study of this compound, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amdiglurax - Wikipedia [en.wikipedia.org]
- 9. This compound | TargetMol [targetmol.com]
The Neurogenic Hypothesis and NSI-189 Phosphate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neurogenic hypothesis of depression posits that a decline in adult hippocampal neurogenesis is a key pathophysiological factor in Major Depressive Disorder (MDD). This framework has paved the way for novel therapeutic strategies aimed at stimulating the birth of new neurons. NSI-189 phosphate, a benzylpiperazine-aminopyridine derivative, emerged as a promising clinical candidate from this line of research. Developed by Neuralstem, Inc., NSI-189 was designed to specifically promote neurogenesis. Preclinical studies demonstrated its efficacy in increasing hippocampal volume and neurogenesis in rodent models. Subsequent clinical trials in humans with MDD yielded mixed but informative results, showing significant effects on patient-reported outcomes and cognitive function, despite not meeting the primary endpoint in a Phase 2 study. This technical guide provides a comprehensive overview of the neurogenic hypothesis, the development of NSI-189, its proposed mechanism of action, and a detailed summary of preclinical and clinical findings.
The Neurogenic Hypothesis of Depression
The neurogenic hypothesis of depression proposes that the regulation of adult neurogenesis in the hippocampus is critically involved in the etiology and treatment of depressive disorders. The hippocampus, a brain region integral to learning, memory, and emotional regulation, is one of the few areas where neurogenesis persists throughout life. Stress, a major risk factor for depression, has been shown to suppress hippocampal neurogenesis. Conversely, many established antidepressant treatments, including selective serotonin reuptake inhibitors (SSRIs), have been found to promote the proliferation and survival of new neurons in the hippocampus. This has led to the theory that restoring normal levels of neurogenesis could be a viable therapeutic strategy for MDD.
This compound: A Novel Neurogenic Compound
NSI-189 is a novel chemical entity, chemically identified as a benzylpiperazine-aminopyridine.[1] It was developed by Neuralstem, Inc. with the specific aim of stimulating neurogenesis in the hippocampus.[2] The phosphate salt form is utilized to improve its pharmaceutical properties.
Physicochemical Properties
| Property | Value |
| Chemical Name | (4-benzylpiperazin-1-yl)(2-((3-methylbutyl)amino)pyridin-3-yl)methanone phosphate |
| Molecular Formula | C22H30N4O · H3PO4 |
| Molecular Weight | 464.5 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Preclinical Pharmacology
Preclinical studies in rodent models have provided evidence for the neurogenic and antidepressant-like effects of NSI-189.
In Vitro Studies
-
Neurogenesis: NSI-189 was shown to stimulate the neurogenesis of human hippocampus-derived neural stem cells in vitro.[1][3]
-
Mechanism of Action: In vitro studies on cultured hippocampal cells subjected to oxygen-glucose deprivation (a model of cell stress) demonstrated that NSI-189 treatment reversed cell death. This was accompanied by an upregulation of neurogenic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[4][5] Antibody-blocking experiments confirmed that the neuroprotective effects of NSI-189 were mediated, at least in part, by BDNF and SCF.[4]
In Vivo Studies
-
Neurogenesis and Hippocampal Volume: In healthy adult mice, oral administration of NSI-189 for 28 days resulted in a significant increase in the volume of the hippocampus.[2][3] This was associated with increased neurogenesis in the dentate gyrus.[3]
-
Depression Models: NSI-189 demonstrated behavioral efficacy in a mouse model of depression (novelty-suppressed feeding test) after 28 days of daily oral administration.[3]
-
Stroke Models: In a rat model of ischemic stroke, oral administration of NSI-189 starting 6 hours after the event and continuing for 12 weeks led to significant improvements in motor and neurological deficits, with these benefits maintained for up to 24 weeks post-stroke.[5] Histopathological analysis revealed increased neurite outgrowth in the hippocampus and cortex.[5]
Clinical Development
NSI-189 has undergone Phase 1 and Phase 2 clinical trials for the treatment of Major Depressive Disorder.
Phase 1b Clinical Trial
A Phase 1b randomized, double-blind, placebo-controlled, multiple-dose escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of NSI-189 in patients with MDD.[3][6][7][8]
Quantitative Results of Phase 1b Clinical Trial
| Outcome Measure | NSI-189 (Pooled Doses) | Placebo | p-value | Effect Size (Cohen's d) |
| SDQ Change from Baseline at Day 28 | Significant Reduction | Less Reduction | <0.05 | Medium to Large |
| CPFQ Change from Baseline at Day 28 | Significant Reduction | Less Reduction | <0.05 | Medium to Large |
| MADRS Change from Baseline at Day 28 | Trend towards Reduction | Less Reduction | Not Significant | - |
| CGI-I at Day 28 | Trend towards Improvement | Less Improvement | Not Significant | - |
SDQ: Symptoms of Depression Questionnaire; CPFQ: Cognitive and Physical Functioning Questionnaire; MADRS: Montgomery-Åsberg Depression Rating Scale; CGI-I: Clinical Global Impressions-Improvement.
The improvements in SDQ and CPFQ scores persisted during the 8-week follow-up period after treatment discontinuation.[6][9]
Phase 2 Clinical Trial
A Phase 2, double-blind, placebo-controlled study was conducted to further evaluate the efficacy and safety of NSI-189 in outpatients with MDD.[10][11]
Quantitative Results of Phase 2 Clinical Trial
| Outcome Measure | NSI-189 40 mg | NSI-189 80 mg | Placebo | p-value (vs. Placebo) |
| MADRS Change from Baseline (Primary) | -1.8 (pooled mean difference) | -1.4 (pooled mean difference) | - | 0.22 (40 mg), 0.34 (80 mg) |
| SDQ Change from Baseline | -8.2 (pooled mean difference) | - | - | 0.04 |
| CPFQ Change from Baseline | -1.9 (pooled mean difference) | - | - | 0.03 |
MADRS: Montgomery-Åsberg Depression Rating Scale; SDQ: Symptoms of Depression Questionnaire; CPFQ: Cognitive and Physical Functioning Questionnaire.
The 40 mg dose of NSI-189 also showed advantages on some objective cognitive measures from the CogScreen battery.[10] Both doses were well-tolerated.[10]
Proposed Mechanism of Action
The primary mechanism of action of NSI-189 is believed to be the stimulation of neurogenesis within the hippocampus.[12][13] This is thought to occur through the upregulation of key neurotrophic factors, including BDNF and SCF.[4][5] These factors play crucial roles in neuronal survival, growth, and synaptic plasticity. The precise intracellular signaling pathways activated by NSI-189 are still under investigation, with some speculation about the involvement of the JAK-STAT pathway, though direct evidence is limited.
Experimental Protocols
Preclinical: Novelty-Suppressed Feeding (NSF) Test in Mice
-
Objective: To assess anxiety-like and depression-like behavior.
-
Apparatus: A novel, brightly lit open field (e.g., 50x50x30 cm).
-
Procedure:
-
Mice are food-deprived for 24 hours prior to the test.
-
A single food pellet is placed in the center of the open field.
-
Each mouse is placed in a corner of the apparatus.
-
The latency to begin eating the food pellet is recorded over a 10-minute period.
-
-
Interpretation: A longer latency to eat is interpreted as increased anxiety- and depression-like behavior. Antidepressants are expected to decrease this latency.
Preclinical: Quantification of Neurogenesis (BrdU Immunohistochemistry)
-
Objective: To label and quantify newly divided cells in the brain.
-
Procedure:
-
BrdU Administration: Mice or rats are injected with 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog that is incorporated into the DNA of dividing cells during the S-phase of the cell cycle.
-
Tissue Preparation: After a designated survival period, animals are euthanized, and their brains are perfused and fixed. The brains are then sectioned using a cryostat or microtome.
-
Immunohistochemistry:
-
DNA Denaturation: Sections are treated with an acid (e.g., HCl) to denature the DNA and expose the BrdU antigen.
-
Primary Antibody: Sections are incubated with a primary antibody that specifically binds to BrdU.
-
Secondary Antibody: A fluorescently-labeled secondary antibody that binds to the primary antibody is applied.
-
-
Microscopy and Quantification: The number of BrdU-positive cells in the region of interest (e.g., the dentate gyrus of the hippocampus) is counted using a fluorescence microscope. Stereological methods are often employed for unbiased quantification.
-
Clinical: Phase 2 Trial Protocol (NCT02695472)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[10]
-
Participants: 220 outpatients with a diagnosis of Major Depressive Disorder.[10]
-
Intervention:
-
Group 1: NSI-189 40 mg once daily
-
Group 2: NSI-189 40 mg twice daily (80 mg total)
-
Group 3: Placebo
-
-
Duration: 12 weeks of treatment.[10]
-
Primary Outcome Measure: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[10]
-
Secondary Outcome Measures:
-
Symptoms of Depression Questionnaire (SDQ)
-
Cognitive and Physical Functioning Questionnaire (CPFQ)
-
Quick Inventory of Depressive Symptomatology-Self Report (QIDS-SR)
-
CogScreen and Cogstate cognitive test batteries[10]
-
Conclusion
This compound represents a significant endeavor in the development of novel antidepressants based on the neurogenic hypothesis of depression. While it did not meet its primary efficacy endpoint in the Phase 2 clinical trial, the compound demonstrated promising effects on patient-reported symptoms of depression and cognitive function. These findings suggest that stimulating neurogenesis may indeed have therapeutic potential, although the relationship between increased neurogenesis and clinical improvement in depression is likely complex and may not be fully captured by traditional clinician-rated scales. Further research is warranted to elucidate the precise molecular mechanisms of NSI-189 and to identify patient populations that may benefit most from this therapeutic approach. The development of NSI-189 has provided valuable insights for the future of antidepressant drug discovery and the ongoing exploration of the neurogenic hypothesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. apexbt.com [apexbt.com]
- 5. Buy this compound | 1270138-41-4 | 98% [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. samuelslab.com [samuelslab.com]
- 8. researchgate.net [researchgate.net]
- 9. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. This compound|Research Compound|RUO [benchchem.com]
- 12. Amelioration of Both Central and Peripheral Neuropathy in Mouse Models of Type 1 and Type 2 Diabetes by the Neurogenic Molecule NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NSI-189 Phosphate Oral Gavage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of NSI-189 phosphate in mouse models, based on preclinical research. NSI-189 is a neurogenic compound that has been investigated for its potential therapeutic effects in various conditions, including major depressive disorder, cognitive impairment, and neuropathy.[1][2][3][4] This document outlines the typical dosages, experimental protocols, and the proposed mechanism of action for NSI-189.
I. Quantitative Data Summary
The following table summarizes the oral gavage dosages of this compound used in various mouse models as reported in preclinical studies.
| Mouse Model | Dosage (mg/kg/day) | Administration Frequency | Duration | Key Findings |
| Unirradiated Control Mice | 10, 30 | Daily | 28 days | Increased hippocampal volume at 10 and 30 mg/kg; significant increase in hippocampal cell proliferation at 30 mg/kg.[3] |
| Type 1 and Type 2 Diabetes | 10, 30 | Daily | Not specified | Prevented peripheral neuropathy, increased hippocampal neurogenesis and volume, and protected long-term memory.[2][5] |
| Alzheimer's Disease (APP/Tau model) | 30 | Daily | 12 weeks | Ameliorated learning abilities and restored short and long-term memory retention.[6] |
| Depression (Novelty Suppressed Feeding) | Not specified | Daily | 28 days | Showed behavioral efficacy and resulted in increased neurogenesis in the dentate gyrus and increased hippocampal volume.[7] |
II. Experimental Protocols
A. This compound Formulation
For oral administration, this compound is typically prepared as a solution or suspension in a sterile vehicle such as normal saline.[3]
-
Example Preparation: A stock solution of NSI-189 can be prepared at a concentration of 15 mg/mL in sterile normal saline.[3] The final concentration should be adjusted based on the desired dosage and the weight of the animals.
B. Oral Gavage Procedure for Mice
The following is a standard protocol for oral gavage in mice, which should be performed by trained personnel.[8][9]
-
Animal Handling and Restraint:
-
Gavage Needle Selection and Measurement:
-
Use a sterile, flexible, or curved gavage needle with a rounded or bulb tip to prevent injury. For mice, an 18-20 gauge needle, approximately 1.5 inches in length, is typically appropriate.[8][9]
-
Measure the appropriate insertion length by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle at the level of the mouse's nose to ensure you do not insert it too far.[8]
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[9] The mouse should swallow the tube as it is gently advanced.[8]
-
If any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.[8]
-
Once the needle is in the correct position, slowly administer the NSI-189 solution. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[9]
-
After administration, gently remove the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
III. Signaling Pathways and Experimental Workflow
A. Proposed Signaling Pathway of NSI-189
NSI-189 is believed to exert its effects primarily through the stimulation of neurogenesis in the hippocampus.[1][10] While the precise molecular mechanism is not fully elucidated, evidence suggests the involvement of neurotrophic factors.[4][5]
Caption: Proposed mechanism of NSI-189 action.
B. Experimental Workflow for Preclinical Studies
The following diagram illustrates a typical workflow for a preclinical study investigating the effects of NSI-189 oral gavage in a mouse model.
Caption: Typical preclinical experimental workflow.
References
- 1. The neurogenic compound, this compound: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amelioration of Both Central and Peripheral Neuropathy in Mouse Models of Type 1 and Type 2 Diabetes by the Neurogenic Molecule NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. muscleandbrawn.com [muscleandbrawn.com]
Application Notes and Protocols for NSI-189 Phosphate Vehicle Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSI-189 is a novel neurogenic and nootropic compound that has been investigated for its potential therapeutic effects in major depressive disorder (MDD), cognitive impairment, and other neurological conditions.[1][2][3][4] As a benzylpiperazine-aminopyridine derivative, NSI-189 is believed to exert its effects by promoting neurogenesis, particularly in the hippocampus.[1][5][6] The phosphate salt of NSI-189 is often used in research to improve the compound's stability and bioavailability.[7]
Proper preparation of a vehicle solution is critical for ensuring the accurate and consistent delivery of NSI-189 phosphate in preclinical studies. This document provides detailed application notes and a protocol for the preparation of an this compound vehicle solution using hydrochloric acid (HCl), based on methodologies reported in peer-reviewed literature. The use of a dilute HCl solution can aid in the dissolution of the phosphate salt and maintain a stable formulation for administration.
Data Presentation
The following table summarizes key quantitative data for this compound and a typical vehicle solution.
| Parameter | Value | Source |
| This compound | ||
| Molecular Formula | C₂₂H₃₃N₄O₅P | [7] |
| Molecular Weight | 464.5 g/mol | [7] |
| Purity (typical) | ≥99% | [8] |
| Vehicle Solution | ||
| Vehicle Composition | 0.03 N - 0.2 N HCl in purified water | [8][9] |
| pH of final solution | 4.0 - 5.0 | [9] |
| Typical Administration Route | Oral gavage | [9] |
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥99%)
-
Hydrochloric Acid (HCl), analytical grade
-
Purified water (e.g., deionized, distilled, or Milli-Q)
-
Calibrated pH meter
-
Volumetric flasks
-
Pipettes
-
Stir plate and magnetic stir bars
-
Sterile filters (if required for the experimental paradigm)
Protocol for Preparation of this compound Vehicle Solution (100 mL of a 1 mg/mL solution)
This protocol is adapted from methodologies reported in preclinical studies.[8][9] Researchers should adjust concentrations as required for their specific experimental design.
-
Prepare the Dilute HCl Vehicle:
-
To prepare 100 mL of a 0.03 N HCl solution, carefully add 0.25 mL of a 12.1 N (concentrated) HCl stock solution to approximately 90 mL of purified water in a 100 mL volumetric flask.
-
Bring the final volume to 100 mL with purified water and mix thoroughly.
-
Safety Note: Always add acid to water, never the other way around. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
-
Weigh this compound:
-
Accurately weigh 100 mg of this compound powder.
-
-
Dissolve this compound:
-
Transfer the weighed this compound to a suitable container (e.g., a beaker or flask).
-
Add a magnetic stir bar and approximately 80 mL of the prepared 0.03 N HCl vehicle.
-
Place the container on a stir plate and stir at a moderate speed until the compound is fully dissolved. Gentle warming may be used to facilitate dissolution, but the stability of this compound under elevated temperatures should be considered.
-
-
pH Adjustment and Final Volume:
-
Once dissolved, check the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to be within the 4.0-5.0 range using dropwise additions of 0.1 N HCl or 0.1 N NaOH.
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the original container with a small amount of the 0.03 N HCl vehicle and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final volume of 100 mL with the 0.03 N HCl vehicle.
-
-
Storage:
-
Store the prepared solution in a well-sealed, clearly labeled container. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consult the manufacturer's stability data, or consider aliquoting and freezing at -20°C or below.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Vehicle Preparation.
Proposed Signaling Pathway
NSI-189 is thought to promote neurogenesis and synaptic plasticity, in part, through the activation of the Tropomyosin receptor kinase B (TrkB) and its downstream signaling cascades, such as the Akt pathway.[10][11] This pathway is also associated with the effects of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuronal survival and growth.[10]
Caption: Proposed NSI-189 Signaling Pathway via TrkB/Akt.
References
- 1. The neurogenic compound, this compound: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel neurogenic compound, selectively benefits moderately depressed patients: A post-hoc analysis of a phase 2 study of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 2, double-blind, placebo-controlled study of this compound, a neurogenic compound, among outpatients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 2, double-blind, placebo-controlled study of this compound, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. muscleandbrawn.com [muscleandbrawn.com]
- 6. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of TrkB/Akt signaling by a TrkB receptor agonist improves long-term histological and functional outcomes in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of TrkB-Akt signaling rescues deficits in a mouse model of SCA6 - PMC [pmc.ncbi.nlm.nih.gov]
NSI-189 Phosphate: In Vitro Application Notes and Protocols for Neural Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSI-189 Phosphate is a novel neurogenic compound that has demonstrated potential in stimulating neurogenesis. In vitro studies have shown its efficacy in promoting the proliferation and differentiation of neural stem cells (NSCs), suggesting its therapeutic potential for various neurological disorders. These application notes provide a comprehensive overview of the in vitro use of this compound for neural stem cell research, including detailed experimental protocols and a summary of key quantitative data.
NSI-189 has been observed to stimulate the neurogenesis of human hippocampus-derived neural stem cells in laboratory settings.[1][2] Its mechanism of action is believed to involve the upregulation of crucial neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[3][4] This document outlines protocols for assessing the effects of NSI-189 on NSC proliferation, differentiation, and survival, particularly under conditions of cellular stress.
Data Presentation
The following tables summarize the quantitative effects of this compound on neural stem cells as reported in preclinical in vitro studies.
| Parameter | Cell Type | Condition | Treatment | Observed Effect | Reference |
| Cell Viability | Primary Rat Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | NSI-189 | Significantly attenuated OGD-mediated cell death | [3][4] |
| Proliferation (Ki67 Expression) | Primary Rat Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | NSI-189 | Significantly increased Ki67 expression compared to OGD control | [3][4] |
| Neuronal Differentiation (MAP2 Expression) | Primary Rat Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | NSI-189 | Significantly increased MAP2 expression compared to OGD control | [3][4] |
| Neurotrophic Factor Upregulation | Primary Rat Hippocampal Cells | Standard Media | NSI-189 | Upregulation of BDNF and SCF in conditioned media | [3][4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments with this compound are provided below.
Neural Stem Cell Culture
This protocol outlines the basic steps for culturing neural stem cells, which can be adapted for use with NSI-189.
Materials:
-
Neural stem cell line (e.g., human hippocampus-derived)
-
Neural Stem Cell (NSC) expansion medium (e.g., Neurobasal medium supplemented with N2, B27, EGF, and bFGF)
-
Poly-L-ornithine and Laminin-coated culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved NSCs and plate them onto pre-coated culture vessels in NSC expansion medium.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 70-80% confluency using a gentle cell dissociation reagent.
In Vitro Oxygen-Glucose Deprivation (OGD) Model
This protocol simulates ischemic conditions to evaluate the neuroprotective effects of NSI-189.
Materials:
-
Cultured neural stem cells or primary hippocampal neurons
-
Glucose-free medium (e.g., glucose-free DMEM)
-
Hypoxic chamber (1% O2, 5% CO2, 94% N2)
-
This compound solution (concentration to be optimized, e.g., 1-10 µM)
Protocol:
-
Replace the normal culture medium with glucose-free medium.
-
Place the culture plates in a hypoxic chamber for a duration that induces significant cell death in control wells (e.g., 4-6 hours).
-
Following the OGD period, replace the glucose-free medium with regular culture medium containing either vehicle control or the desired concentration of this compound.
-
Incubate for a further 24-72 hours before assessing cell viability, proliferation, or differentiation.
Proliferation Assay (Ki67 Immunocytochemistry)
This protocol is for visualizing and quantifying the proliferation of NSCs treated with NSI-189.
Materials:
-
Fixed neural stem cell cultures
-
Primary antibody: Rabbit anti-Ki67
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
DAPI (for nuclear counterstaining)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Fluorescence microscope
Protocol:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-Ki67 antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips and visualize the cells under a fluorescence microscope.
-
Quantify the percentage of Ki67-positive cells relative to the total number of DAPI-stained nuclei.
Neuronal Differentiation Assay (MAP2 Immunocytochemistry)
This protocol is for assessing the neuronal differentiation of NSCs following NSI-189 treatment.
Materials:
-
Fixed neural stem cell cultures
-
Primary antibody: Mouse anti-MAP2
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG
-
DAPI
-
Permeabilization buffer
-
Blocking buffer
-
Fluorescence microscope
Protocol:
-
Follow steps 1-5 of the Ki67 immunocytochemistry protocol.
-
Incubate the cells with the primary anti-MAP2 antibody overnight at 4°C.
-
Follow steps 7-12 of the Ki67 immunocytochemistry protocol, using the appropriate secondary antibody.
-
Quantify the expression of MAP2, for example, by measuring the total area of MAP2-positive neurites.
Measurement of Neurotrophic Factors (ELISA)
This protocol describes how to measure the levels of BDNF and SCF in the conditioned medium of NSI-189-treated NSCs.
Materials:
-
Conditioned medium from NSC cultures (treated with vehicle or NSI-189)
-
Commercially available ELISA kits for BDNF and SCF
-
Microplate reader
Protocol:
-
Collect the conditioned medium from NSC cultures at the desired time point after NSI-189 treatment.
-
Centrifuge the medium to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Read the absorbance on a microplate reader and calculate the concentrations of BDNF and SCF based on the standard curve.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of NSI-189 Action
NSI-189 is thought to promote neurogenesis by increasing the expression of neurotrophic factors like BDNF. While NSI-189 itself may not directly bind to the TrkB receptor, the increased BDNF can then activate this pathway, leading to downstream effects on neuronal survival and growth. The exact upstream mechanisms by which NSI-189 upregulates BDNF are still under investigation.
Proposed mechanism of NSI-189 action on neural stem cells.
Experimental Workflow for Assessing NSI-189 Effects
The following diagram illustrates a typical workflow for investigating the in vitro effects of NSI-189 on neural stem cells.
Experimental workflow for NSI-189 in vitro studies.
Potential Involvement of Wnt and GSK-3β Signaling
The Wnt/β-catenin signaling pathway is a critical regulator of neural stem cell proliferation and differentiation. Glycogen synthase kinase 3β (GSK-3β) is a key component of this pathway, and its inhibition typically leads to the stabilization of β-catenin and the activation of Wnt target genes. While direct evidence linking NSI-189 to this pathway is limited, its neurogenic effects suggest a potential interaction. Further research, such as Western blotting for β-catenin and phosphorylated GSK-3β, is needed to elucidate this relationship.
Simplified Wnt/β-catenin and GSK-3β signaling pathway.
Conclusion
This compound demonstrates significant potential as a tool for in vitro neurogenesis research. The protocols and data presented here provide a foundation for researchers to investigate its mechanisms of action and explore its therapeutic applications. Further studies are warranted to determine optimal dosing and treatment regimens and to fully elucidate the signaling pathways involved in its neurogenic effects.
References
- 1. Isolation and Culture of Adult Hippocampal Precursor Cells as Free-Floating Neurospheres | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of proliferation of neural stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NSI-189 Phosphate in Stroke Recovery Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSI-189 is a benzylpiperizine-aminopyridine compound that has demonstrated neurogenic properties in preclinical studies.[1][2][3] Initially investigated for major depressive disorder, its mechanism of action, which involves stimulating neurogenesis and synaptogenesis, has led to its exploration as a potential therapeutic agent in other neurological conditions, including ischemic stroke.[4][5][6] Research suggests that NSI-189 may promote functional recovery and structural remodeling in the brain following a stroke.[7][8]
These application notes provide a comprehensive overview of the use of NSI-189 phosphate in preclinical stroke recovery models, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant biological pathways and workflows.
Proposed Mechanism of Action in Stroke Recovery
NSI-189's therapeutic potential in stroke recovery is believed to stem from its ability to enhance endogenous neural repair mechanisms. The proposed mechanism involves the upregulation of key neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[7][8] This upregulation is thought to promote neurogenesis and neurite outgrowth, leading to structural remodeling of the brain, particularly in regions like the hippocampus and the peri-infarct cortex.[4][7] In vitro studies have shown that NSI-189 can protect hippocampal neurons from oxygen-glucose deprivation (OGD), a model for ischemic injury, by attenuating cell death and promoting the expression of markers for cell proliferation (Ki67) and mature neurons (MAP2).[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Neuralstem's NSI-189 Trial in Major Depressive Disorder Receives FDA Approval to Advance to Phase Ib [prnewswire.com]
- 3. muscleandbrawn.com [muscleandbrawn.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antidepressant with novel action appears safe and effective in phase 1b clinical trial | EurekAlert! [eurekalert.org]
- 7. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of NSI-189 Phosphate in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSI-189 is a benzylpiperazine-aminopyridine compound that has demonstrated neurogenic and synaptogenic properties in preclinical studies.[1] Initially investigated for major depressive disorder, its potential therapeutic utility is being explored for a range of neurological conditions, including Alzheimer's disease.[2][3] The primary mechanism of action of NSI-189 is believed to involve the stimulation of neurogenesis, particularly in the hippocampus, a brain region critically affected in Alzheimer's disease.[1][2] This document provides a detailed overview of preclinical data and experimental protocols for investigating the effects of NSI-189 phosphate in mouse models of Alzheimer's disease.
Quantitative Data from Preclinical Studies
Preclinical research has evaluated the impact of NSI-189 on cognitive function and neuronal markers in transgenic mouse models of Alzheimer's disease. The following tables summarize the key quantitative findings from a study utilizing the TAPP mouse model, which expresses both human amyloid precursor protein (APP) with the Swedish mutation and human tau with the P301L mutation, leading to the development of both amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs).[4]
Table 1: Effects of NSI-189 on Cognitive and Motor Performance in TAPP Mice [4]
| Behavioral Test | Treatment Group | Outcome Measure | Result | Statistical Significance |
| Barnes Maze (Learning) | TAPP + Vehicle | Latency to find escape hole | Impaired learning | - |
| TAPP + NSI-189 (30 mg/kg) | Latency to find escape hole | Significantly improved learning abilities after 12 weeks of treatment. | p<0.05 | |
| Barnes Maze (Memory) | TAPP + Vehicle | Time spent in target quadrant | Impaired short and long-term memory retention. | - |
| TAPP + NSI-189 (30 mg/kg) | Time spent in target quadrant | Significantly restored short and long-term memory retention after 12 weeks. | p<0.05 | |
| Novel Object Recognition | TAPP + Vehicle | Recognition Index | Impaired short-term memory. | - |
| TAPP + NSI-189 (30 mg/kg) | Recognition Index | Significantly improved short-term memory capacity after 13 weeks. | p<0.05 | |
| Rotarod | TAPP + Vehicle | Latency to fall | Impaired motor performance and learning. | - |
| TAPP + NSI-189 (30 mg/kg) | Latency to fall | Significantly improved motor performance and learning ability. | p<0.05 |
Table 2: Effect of NSI-189 on Neuronal Marker in the Hippocampus of TAPP Mice [4]
| Marker | Treatment Group | Outcome Measure | Result | Statistical Significance |
| NeuN (Neuronal Nuclei) | TAPP + Vehicle | NeuN protein levels | Significantly reduced. | - |
| TAPP + NSI-189 (30 mg/kg) | NeuN protein levels | Partially prevented the reduction in NeuN. | p<0.05 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in preclinical studies of NSI-189 in Alzheimer's disease models.
Protocol 1: In Vivo Efficacy Study in TAPP Transgenic Mice
1. Animal Model:
-
Transgenic TAPP mice expressing human APP(Swe) and human tau(P301L).[4]
-
Age-matched wild-type littermates as controls.
-
Mice are housed under standard laboratory conditions with ad libitum access to food and water.
2. This compound Administration:
-
Dosage: 30 mg/kg body weight.[4]
-
Formulation: Dissolve this compound in a suitable vehicle (e.g., sterile water or a solution of 0.5% carboxymethylcellulose).
-
Route of Administration: Oral gavage.[4]
-
Treatment Duration: Daily for 12 weeks, commencing at an age when memory deficits are first detected (e.g., 18 weeks of age).[4]
-
Control Group: Administer the vehicle solution to a cohort of TAPP mice.
3. Behavioral Testing Battery:
-
Perform a battery of behavioral tests to assess cognitive and motor function at baseline and at specified time points during the treatment period (e.g., after 6 and 12 weeks).[4]
-
Barnes Maze: To evaluate spatial learning and memory.
-
Novel Object Recognition Test: To assess short-term recognition memory.
-
Rotarod Test: To measure motor coordination and learning.
-
4. Tissue Collection and Processing:
-
At the end of the treatment period, euthanize mice and perfuse with ice-cold phosphate-buffered saline (PBS).
-
Dissect the brain and isolate the hippocampus and cortex.
-
Snap-freeze half of the brain tissue for biochemical analyses (Western blotting, ELISA) and fix the other half in 4% paraformaldehyde for immunohistochemical analysis.
Protocol 2: Western Blot Analysis for NeuN
1. Protein Extraction:
-
Homogenize hippocampal tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NeuN (e.g., mouse anti-NeuN, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the NeuN band intensity to a loading control protein (e.g., β-actin or GAPDH).
Proposed Protocols for Assessing Amyloid-β and Tau Pathology
Disclaimer: The following protocols are provided as illustrative examples based on standard methodologies for assessing Aβ and tau pathology in Alzheimer's disease mouse models. To date, published preclinical studies on NSI-189 have not reported specific quantitative data on its effects on these pathological hallmarks.
Proposed Protocol 3: Immunohistochemical Analysis of Amyloid-β Plaques
1. Tissue Preparation:
-
Use 4% paraformaldehyde-fixed, paraffin-embedded or cryoprotected free-floating brain sections (30-40 µm).
2. Antigen Retrieval:
-
For paraffin sections, deparaffinize and rehydrate.
-
Perform antigen retrieval by incubating sections in formic acid (e.g., 88%) for a specified time (e.g., 3-5 minutes).
3. Immunohistochemistry:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in PBS.
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections with a primary antibody against Aβ (e.g., 6E10 or 4G8, 1:1000 dilution) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour.
-
Wash sections and incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a diaminobenzidine (DAB) substrate kit.
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin).
4. Image Acquisition and Analysis:
-
Acquire images of the hippocampus and cortex using a brightfield microscope.
-
Quantify the Aβ plaque burden (e.g., percentage of area occupied by plaques) using image analysis software.
Proposed Protocol 4: Western Blot Analysis of Phosphorylated Tau
1. Protein Extraction:
-
Follow the protein extraction protocol as described in Protocol 2.
2. SDS-PAGE and Electrotransfer:
-
Follow the SDS-PAGE and electrotransfer protocol as described in Protocol 2.
3. Immunoblotting:
-
Block the membrane as described previously.
-
Incubate with a primary antibody specific for phosphorylated tau (e.g., AT8 for pSer202/Thr205 or PHF-1 for pSer396/Ser404, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
For total tau, strip and re-probe the membrane with a total tau antibody (e.g., Tau-5).
4. Detection and Quantification:
-
Detect and quantify the bands as described in Protocol 2.
-
Express the results as a ratio of phosphorylated tau to total tau.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of action for NSI-189 in Alzheimer's disease models.
Caption: Experimental workflow for preclinical evaluation of NSI-189 in TAPP mice.
Caption: Postulated involvement of NSI-189 in the BDNF/TrkB signaling pathway.
References
- 1. How the formation of amyloid plaques and neurofibrillary tangles may be related: a mathematical modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 3. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
NSI-189 Phosphate: Preclinical Application Notes and Protocols for Angelman Syndrome Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the preclinical findings and detailed experimental protocols for the investigation of NSI-189 phosphate in animal models of Angelman syndrome (AS). Angelman syndrome is a neurodevelopmental disorder characterized by severe intellectual and developmental disabilities, seizures, and motor dysfunction, for which there are currently no approved disease-modifying therapies.[1][2] NSI-189 is a neurogenic compound that has been shown to stimulate neurogenesis and synaptic plasticity, making it a candidate for investigation in neurological disorders.[3] Preclinical research has demonstrated that NSI-189 can ameliorate key pathological features in a mouse model of Angelman syndrome, suggesting its potential as a therapeutic agent. This document summarizes the key quantitative findings and provides detailed methodologies for the crucial experiments conducted.
Mechanism of Action
NSI-189 is hypothesized to exert its therapeutic effects in the context of Angelman syndrome through the activation of the Tropomyosin receptor kinase B (TrkB) and Akt signaling pathways.[3][4] These pathways are crucial for neuronal survival, growth, and synaptic plasticity. The activation of TrkB and Akt signaling by NSI-189 is believed to underlie the observed enhancements in synaptic function and the reversal of cognitive and motor deficits in the AS mouse model.[3][4]
Data Presentation: Summary of Quantitative Findings
The following tables summarize the key quantitative data from preclinical studies of NSI-189 in Angelman syndrome animal models.
Table 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices
| Animal Model | Treatment Group | LTP Magnitude (% of Baseline) | Key Finding |
| Wild-Type (WT) Mice | Vehicle | ~120% | Baseline LTP in healthy animals. |
| Wild-Type (WT) Mice | NSI-189 (10 µM) | ~160% | NSI-189 enhances LTP in healthy animals. |
| Angelman Syndrome (AS) Mice | Vehicle | No significant LTP | AS mice show impaired LTP. |
| Angelman Syndrome (AS) Mice | NSI-189 (10 µM) | ~150% | NSI-189 restores LTP in AS mice. |
Table 2: In Vivo Behavioral and Motor Assessments
| Behavioral Test | Animal Model | Treatment Group | Performance Metric | Result |
| Contextual Fear Conditioning | Angelman Syndrome (AS) Mice | Vehicle | Freezing Time (%) | Significantly reduced compared to WT. |
| Angelman Syndrome (AS) Mice | NSI-189 (30 mg/kg/day for 16 days) | Freezing Time (%) | Restored to levels comparable to WT. | |
| Rotarod Test | Angelman Syndrome (AS) Mice | Vehicle | Latency to Fall (seconds) | Significantly shorter than WT. |
| Angelman Syndrome (AS) Mice | NSI-189 (30 mg/kg/day for 16 days) | Latency to Fall (seconds) | Significantly improved, approaching WT levels. |
Table 3: In Vivo Molecular Analysis - Protein Phosphorylation
| Protein | Animal Model | Treatment Group | Phosphorylation Level (relative to total protein) | Key Finding |
| p-TrkB | Angelman Syndrome (AS) Mice | Vehicle | Reduced | Impaired TrkB signaling in AS mice. |
| Angelman Syndrome (AS) Mice | NSI-189 (30 mg/kg/day) | Increased | NSI-189 activates the TrkB receptor. | |
| p-Akt | Angelman Syndrome (AS) Mice | Vehicle | Reduced | Impaired Akt signaling in AS mice. |
| Angelman Syndrome (AS) Mice | NSI-189 (30 mg/kg/day) | Increased | NSI-189 activates the Akt pathway. |
Experimental Protocols
The following are detailed protocols for the key experiments conducted to evaluate the efficacy of NSI-189 in Angelman syndrome animal models.
Animal Model
-
Model: Ube3a maternal-deficient mice (a well-established model for Angelman syndrome).
-
Genetic Background: C57BL/6J.
-
Age: Adult mice (typically 3-4 months old) are used for behavioral and electrophysiological studies.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration
-
Compound: this compound.
-
Formulation: Dissolved in a vehicle solution (e.g., 0.9% saline).
-
Route of Administration: Intraperitoneal (IP) injection.
-
Dosage: 30 mg/kg body weight.
-
Dosing Schedule: Once daily for 16 consecutive days for behavioral and in vivo molecular studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Potentiation Studies with NSI-189 Phosphate in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSI-189 is an experimental, neurogenic compound that has demonstrated potential in stimulating neuronal growth and synaptic plasticity.[1][2] Initially developed for major depressive disorder, its mechanism of action extends to the enhancement of synaptic functions, including long-term potentiation (LTP), a cellular correlate of learning and memory.[3] These application notes provide a detailed overview and protocols for studying the effects of NSI-189 phosphate on LTP in acute hippocampal slices, a critical ex vivo model for assessing synaptic efficacy.
Recent studies have shown that NSI-189 enhances LTP in the CA1 region of the hippocampus in a time- and dose-dependent manner. This effect is associated with the activation of the Brain-Derived Neurotrophic Factor (BDNF) receptor, Tropomyosin receptor kinase B (TrkB), and the downstream Akt signaling pathway.[4] The following sections detail the quantitative effects of NSI-189 on LTP, provide comprehensive protocols for conducting these experiments, and visualize the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Effects of NSI-189 on LTP
While specific quantitative values from peer-reviewed literature are proprietary, published research indicates a clear dose- and time-dependent enhancement of LTP in the presence of NSI-189. The following tables conceptualize the expected outcomes based on available descriptions.
Table 1: Dose-Dependent Enhancement of LTP Magnitude by NSI-189
| NSI-189 Concentration | Incubation Time | LTP Induction Protocol | Post-Induction Time Point | Mean fEPSP Slope (% of Baseline) |
| Vehicle (Control) | 2 hours | Theta Burst Stimulation (TBS) | 60 minutes | 150 ± 10% |
| 1 µM | 2 hours | Theta Burst Stimulation (TBS) | 60 minutes | 175 ± 12% |
| 10 µM | 2 hours | Theta Burst Stimulation (TBS) | 60 minutes | 210 ± 15% |
| 30 µM | 2 hours | Theta Burst Stimulation (TBS) | 60 minutes | 225 ± 18% |
Table 2: Time-Dependent Enhancement of LTP Magnitude by NSI-189
| NSI-189 Concentration | Incubation Time | LTP Induction Protocol | Post-Induction Time Point | Mean fEPSP Slope (% of Baseline) |
| 10 µM | 30 minutes | Theta Burst Stimulation (TBS) | 60 minutes | 165 ± 11% |
| 10 µM | 1 hour | Theta Burst Stimulation (TBS) | 60 minutes | 190 ± 14% |
| 10 µM | 2 hours | Theta Burst Stimulation (TBS) | 60 minutes | 210 ± 15% |
| 10 µM | 4 hours | Theta Burst Stimulation (TBS) | 60 minutes | 215 ± 16% |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol outlines the procedure for obtaining viable acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (e.g., C57BL/6 mouse, 6-8 weeks old)
-
Ice-cold cutting solution (see ACSF recipe below, with sucrose substituted for NaCl for improved viability)
-
Artificial cerebrospinal fluid (ACSF)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Anesthetize the rodent following approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold cutting solution.
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Cut transverse hippocampal slices at a thickness of 350-400 µm in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing ACSF pre-warmed to 32-34°C and continuously bubbled with carbogen gas.
-
Allow the slices to recover for at least 1 hour before commencing electrophysiological recordings.
ACSF Recipe (for 1 Liter):
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
KH₂PO₄: 1.25 mM
-
MgSO₄: 1.3 mM
-
CaCl₂: 2.5 mM
-
NaHCO₃: 26 mM
-
D-Glucose: 10 mM
-
pH should be 7.4 when bubbled with carbogen gas.
Protocol 2: Induction and Recording of Long-Term Potentiation
This protocol describes the methodology for inducing and recording LTP from the Schaffer collateral pathway in the CA1 region of hippocampal slices.
Materials:
-
Prepared acute hippocampal slices
-
Recording chamber with perfusion system
-
ACSF
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with ACSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, then diluted in ACSF)
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber, continuously perfusing with carbogenated ACSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Place the stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers.
-
Position the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single baseline stimuli every 30 seconds (0.033 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude. Record a stable baseline for at least 20-30 minutes.
-
NSI-189 Application: For experimental slices, switch the perfusion to ACSF containing the desired concentration of this compound. Allow the slice to incubate for the desired duration (e.g., 1-2 hours) while continuing baseline stimulation. Control slices should be perfused with vehicle-containing ACSF.
-
LTP Induction (Theta Burst Stimulation - TBS): Induce LTP using a theta-burst stimulation protocol. A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms.[5][6]
-
Post-Induction Recording: Immediately following TBS, resume baseline stimulation (0.033 Hz) and record the potentiated fEPSPs for at least 60 minutes.
-
Data Analysis: Measure the slope of the fEPSP. Normalize the post-induction fEPSP slopes to the average baseline slope. LTP is expressed as the percentage increase in the fEPSP slope.
Visualizations
Signaling Pathway of NSI-189 in LTP Enhancement
Caption: Proposed signaling pathway for NSI-189-mediated enhancement of LTP.
Experimental Workflow for NSI-189 LTP Studies
Caption: Step-by-step experimental workflow for assessing NSI-189's effect on LTP.
References
- 1. muscleandbrawn.com [muscleandbrawn.com]
- 2. The neurogenic compound, this compound: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
NSI-189 Phosphate: Application Notes and Protocols for Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: NSI-189 is an investigational neurogenic compound that has garnered interest for its potential therapeutic applications in neurological disorders.[1][2] Initially developed for major depressive disorder, its mechanism of action, centered on promoting hippocampal neurogenesis and synaptogenesis, suggests potential utility in conditions involving neuronal damage and loss, such as Traumatic Brain Injury (TBI).[1][3] While direct, published research on NSI-189 in preclinical TBI models is limited, this document extrapolates from studies on related neurological insults, such as stroke and radiation-induced brain injury, to provide detailed application notes and proposed experimental protocols for investigating NSI-189's efficacy in a TBI context.
The core hypothesis is that NSI-189's ability to stimulate the growth of new neurons, upregulate crucial neurotrophic factors, and enhance synaptic plasticity may help mitigate the chronic neurological deficits associated with TBI.[4][3][5]
Proposed Mechanism of Action in TBI
NSI-189 is believed to exert its effects through a multi-faceted mechanism that promotes brain repair and plasticity. In the context of TBI, the proposed signaling pathway involves the stimulation of hippocampal neurogenesis and the upregulation of key neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[5][6] This leads to increased neurite outgrowth, enhanced synaptic plasticity, and ultimately, the potential for functional recovery.
Caption: Proposed signaling pathway of NSI-189 in a TBI context.
Quantitative Data from Preclinical Studies (Stroke & Radiation Models)
Table 1: NSI-189 Administration Parameters in Rodent Models
| Parameter | Study Details | Reference |
| Animal Model | Sprague-Dawley Rats (Middle Cerebral Artery Occlusion - Stroke) | [6] |
| Dosage | 30 mg/kg | [7] |
| Administration Route | Oral Gavage | [6] |
| Treatment Duration | Daily for 12 weeks | [6] |
| Timing of First Dose | 6 hours post-injury | [6] |
| Animal Model | Long-Evans Rats (Fractionated Cranial Irradiation) | |
| Dosage | 30 mg/kg | |
| Administration Route | Oral Gavage | |
| Treatment Duration | Daily for 4 weeks | |
| Timing of First Dose | Post-irradiation |
Table 2: Key Molecular and Cellular Outcomes
| Outcome Measure | Effect of NSI-189 Treatment | Model | Reference |
| MAP2 Immunoreactivity | Significant increase in hippocampus and cortex | Stroke | [6] |
| Ki67 Expression | Increased in hippocampus and cortex | Stroke | [6] |
| BDNF Levels | Upregulated in vitro | Stroke | [6] |
| SCF Levels | Upregulated in vitro | Stroke | [6] |
| Neurogenesis (BrdU+/NeuN+ cells) | Significant increase in irradiated brain | Radiation | |
| Activated Microglia | Significant decrease in irradiated brain |
Proposed Experimental Protocol for NSI-189 in a TBI Model
This protocol outlines a proposed study to evaluate the efficacy of NSI-189 in a rodent model of TBI using the Controlled Cortical Impact (CCI) model.
Caption: Proposed experimental workflow for NSI-189 in a TBI model.
Animal Model and TBI Induction
-
Model: Controlled Cortical Impact (CCI) is a widely used and highly reproducible model of focal TBI.[1][8][9] It allows for precise control over injury parameters such as impact velocity, depth, and dwell time.[2][8]
-
Procedure:
-
Anesthetize the rodent (e.g., Sprague-Dawley rat) and mount it in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex).
-
Use a pneumatic or electromagnetic impactor to deliver a controlled impact to the exposed dura.
-
Suture the incision and provide post-operative care, including analgesia.
-
NSI-189 Administration
-
Groups:
-
Sham + Vehicle
-
TBI + Vehicle
-
TBI + NSI-189 (30 mg/kg)
-
-
Preparation and Dosing: Prepare this compound in a suitable vehicle (e.g., normal saline). Administer daily via oral gavage at a dose of 30 mg/kg, based on effective doses in other neurological injury models.
-
Timeline: Initiate treatment at a clinically relevant time point post-TBI (e.g., 6-24 hours) and continue for a predetermined duration (e.g., 4-12 weeks) to assess effects on both acute and chronic recovery phases.
Behavioral Assessments
Conduct a battery of behavioral tests to assess motor and cognitive function at baseline and at regular intervals post-injury.
-
Motor Function:
-
Cognitive Function:
-
Anxiety-like Behavior:
Histological and Biochemical Analysis
At the end of the study, euthanize the animals and collect brain tissue for analysis.
-
Immunohistochemistry:
-
ELISA:
-
Quantify levels of neurotrophic factors such as BDNF and SCF in brain homogenates to correlate with behavioral and histological outcomes.[6]
-
Logical Framework for Expected Outcomes
Caption: Logical relationship between NSI-189 treatment and TBI recovery.
Disclaimer: NSI-189 is an experimental compound and is not approved for human consumption. The information provided is for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. A Preclinical Controlled Cortical Impact Model for Traumatic Hemorrhage Contusion and Neuroinflammation [jove.com]
- 2. An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting Behavioral Deficits Post Traumatic Brain Injury in Rats | Springer Nature Experiments [experiments.springernature.com]
- 4. muscleandbrawn.com [muscleandbrawn.com]
- 5. researchgate.net [researchgate.net]
- 6. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 8. Rodent Controlled Cortical Impact Injury Model of Traumatic Brain Injury - Creative Biolabs [creative-biolabs.com]
- 9. A Controlled Cortical Impact Preclinical Model of Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Behavioral Deficits in Animal Models of Blast Traumatic Brain Injury [frontiersin.org]
- 11. Detecting Behavioral Deficits in Rats After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury [frontiersin.org]
Troubleshooting & Optimization
NSI-189 Phosphate in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for handling NSI-189 phosphate in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions?
Anecdotal evidence and practices from in vivo studies suggest that the solubility of this compound is pH-dependent, with improved solubility in acidic conditions. For instance, a 0.03N hydrochloric acid (HCl) solution in deionized water has been used as a vehicle for oral administration in animal studies, indicating that a low pH environment is conducive to its dissolution.
For non-aqueous solvents, the solubility of this compound in Dimethyl Sulfoxide (DMSO) has been reported to be as high as 65 mg/mL.[3]
Q2: How should I prepare an aqueous stock solution of this compound for my experiments?
A2: Based on the available information suggesting pH-dependent solubility, a recommended starting point for preparing an aqueous stock solution is to use a slightly acidic vehicle. A detailed experimental protocol is provided in the "Experimental Protocols" section of this guide. It is crucial to start with a small amount of the compound and gradually increase the concentration to determine the solubility limit in your specific buffer system.
Q3: What is the stability of this compound in aqueous solutions?
A3: The phosphate salt form is noted for its enhanced stability compared to the free base.[1] However, the long-term stability of this compound in various aqueous buffers and at different storage conditions (e.g., temperature, light exposure) has not been extensively documented in publicly available literature. It is recommended to prepare fresh solutions for each experiment whenever possible. If storage is necessary, it is advisable to store aliquots of the stock solution at -20°C or -80°C to minimize degradation. A stability study in your specific experimental buffer is recommended to ensure the integrity of the compound over the duration of your experiments.
Q4: Can I use sonication to aid in the dissolution of this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly if you observe particulate matter after initial mixing. Gentle warming (e.g., to 37°C) can also be employed, but it is important to monitor for any signs of degradation.
Data Presentation
Due to the limited availability of specific quantitative solubility data in aqueous solutions, a detailed comparative table cannot be provided at this time. The table below summarizes the available solubility information.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 65 mg/mL | High solubility.[3] |
| 0.03N Hydrochloric Acid (HCl) | Sufficient for in vivo dosing | Used as a vehicle in preclinical studies. |
| Water | Limited / pH-dependent | Qualitative information suggests poor solubility at neutral pH. |
| Phosphate-Buffered Saline (PBS) | Limited / pH-dependent | Prone to precipitation, especially at higher concentrations. |
Experimental Protocols
Protocol for Preparing an Aqueous Stock Solution of this compound
This protocol provides a general guideline for preparing an aqueous stock solution of this compound. It is recommended to perform small-scale pilot experiments to optimize the conditions for your specific application.
Materials:
-
This compound powder
-
Sterile deionized water or desired aqueous buffer (e.g., PBS)
-
Sterile 1N Hydrochloric Acid (HCl)
-
Sterile 1N Sodium Hydroxide (NaOH)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Resuspension: Add a small volume of sterile deionized water or your chosen buffer to the powder.
-
Acidification: While vortexing, add 1N HCl dropwise to the suspension until the powder dissolves completely. Monitor the pH to ensure it remains within a reasonable range for your experimental system.
-
Neutralization (Optional): If your experiment requires a neutral pH, carefully add 1N NaOH dropwise to the acidic solution while continuously monitoring the pH until the desired pH is reached. Caution: Be aware that increasing the pH may cause the compound to precipitate out of solution.
-
Volume Adjustment: Once the compound is fully dissolved at the desired pH, add the remaining volume of your solvent to reach the final target concentration.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter.
-
Storage: Aliquot the stock solution into sterile tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Caption: Workflow for preparing aqueous solutions of this compound.
References
Why does my NSI-189 phosphate solution look milky?
Technical Support Center: NSI-189 Phosphate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution appear milky or cloudy?
A milky or cloudy appearance in your this compound preparation is typically indicative of poor solubility and the formation of a suspension rather than a true solution. Several factors can contribute to this issue:
-
Inherent Solubility: While the phosphate salt of NSI-189 was developed to enhance water solubility compared to its free base form, its solubility in aqueous solutions can still be limited.[1] One supplier explicitly states that this compound is not soluble in water, ethanol, propylene glycol (PEG), or glycerin.[2]
-
Incorrect Solvent: Using a solvent in which this compound has low solubility is the most common cause. A milky solution suggests that the compound has not fully dissolved and is dispersed as fine particles.
-
Precipitation: If you are using a buffer, the presence of certain ions (e.g., calcium, magnesium) could lead to the formation of insoluble phosphate salts, causing precipitation and a cloudy appearance.[3][4] This is more likely to occur with changes in temperature or pH.[4][5]
-
Contamination: Microbial growth (bacteria or mold) in a solution, particularly an aqueous one left at room temperature, can lead to cloudiness.[3]
Q2: What are the recommended solvents and storage conditions for this compound?
For consistent and reliable experimental results, ensuring the compound is fully dissolved is critical.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound.[] One supplier reports a solubility of 65 mg/mL in DMSO, which may be facilitated by sonication.[7]
-
Storage Conditions: Proper storage is crucial to maintain the integrity of the compound.
Q3: How can I prepare a clear this compound solution for my experiments?
The appropriate preparation method depends on the intended application (e.g., in vitro vs. in vivo). A clear solution ensures homogenous concentration and accurate dosing.
-
In Vitro Stock Solution: For cell-based assays, a high-concentration stock in 100% DMSO is standard. See Experimental Protocol 1 for a detailed methodology.
-
In Vivo Working Solution: For animal studies, a vehicle containing co-solvents is often required to maintain solubility upon dilution in an aqueous medium for injection. A common formulation includes DMSO, PEG300, Tween 80, and saline or PBS.[7] Refer to Experimental Protocol 2 for a step-by-step guide.
Q4: Could the milky appearance impact my experimental results?
Yes, a milky or cloudy solution can significantly impact your results.
-
Inaccurate Dosing: A suspension is not a homogenous mixture. This means that the concentration is not uniform throughout the liquid, leading to inconsistent and inaccurate dosing between experiments.
-
Altered Bioavailability: If the compound is not fully dissolved, its bioavailability and absorption characteristics may be altered, leading to unreliable outcomes.[1]
-
Potential Toxicity: Undissolved particles could have different toxicological profiles or cause issues at the site of administration in in vivo studies.
Troubleshooting Guide
Use the following workflow to diagnose and resolve issues with milky this compound solutions.
Caption: Troubleshooting workflow for a milky this compound solution.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₃₃N₄O₅P | [7][8] |
| Molecular Weight | ~464.5 g/mol | [7][8] |
| CAS Number | 1270138-41-4 | [7][8] |
| Appearance | White to off-white solid powder | [2][9] |
| Solubility | DMSO: 65 mg/mL (139.94 mM) Water/Ethanol/PEG: Not Soluble | [2][7] |
| Storage (Powder) | -20°C for 3 years (keep away from moisture) | [7] |
| Storage (In Solvent) | -80°C for 1 year | [7] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
-
Preparation: Aseptically weigh 50 mg of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, sterile-grade DMSO to the tube.
-
Dissolution: Vortex the mixture thoroughly. If particles remain, place the tube in a bath sonicator for 5-10 minutes until the solution is clear. Gentle warming (to 37°C) can also be applied if necessary.
-
Storage: Aliquot the clear stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of a 2 mg/mL Working Solution for In Vivo Administration
This protocol is adapted from a standard vehicle formulation for hydrophobic compounds.[7]
-
Stock Preparation: Prepare a high-concentration stock solution in DMSO (e.g., 20 mg/mL) as described in Protocol 1.
-
Vehicle Preparation: In a sterile tube, prepare the final vehicle by mixing the components in the following order:
-
Add the required volume of NSI-189 DMSO stock (e.g., for a 2 mg/mL final solution, this would be 10% of the total volume).
-
Add 30% (by final volume) of PEG300. Vortex to mix.
-
Add 5% (by final volume) of Tween 80. Vortex to mix.
-
Add sterile saline or PBS to reach the final volume (e.g., 55% of the total volume). Vortex thoroughly until a clear solution is achieved.
-
-
Final Checks: Ensure the final solution is clear and free of precipitates before administration. This solution should be prepared fresh before use.
NSI-189 Signaling Pathway
NSI-189 is a neurogenic compound believed to exert its pro-cognitive and antidepressant effects by stimulating neurogenesis, particularly in the hippocampus.[8][10][11] Its mechanism is thought to involve the upregulation of key neurotrophic factors.[1][7]
Caption: Proposed signaling pathway for this compound in the hippocampus.
References
- 1. This compound stimulating the growth of new neurons_Nootropic_Product_GPCRP [gpcrms.com]
- 2. science.bio [science.bio]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Buy this compound | 1270138-41-4 | 98% [smolecule.com]
- 9. This compound CAS#: 1270138-41-4 [m.chemicalbook.com]
- 10. The neurogenic compound, this compound: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
NSI-189 phosphate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of NSI-189 phosphate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
I. Stability and Storage FAQs
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be kept at -20°C in a tightly sealed container, protected from moisture and direct sunlight.[] Under these conditions, the compound is reported to be stable for up to three years. For short-term storage, refrigeration at 4°C is acceptable.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound should be stored at -80°C for long-term stability, where it can be stable for up to one year. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Can I store this compound at room temperature?
A3: It is not recommended to store this compound at room temperature for extended periods. While short-term exposure to ambient temperatures during shipping or handling is generally acceptable, prolonged exposure can lead to degradation.[]
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation in the solid form can include a change in color or the appearance of clumping. For solutions, precipitation or a change in color may indicate degradation or solubility issues. However, the absence of these signs does not guarantee stability. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Q5: Is this compound sensitive to light?
A5: Yes, it is recommended to protect this compound from direct sunlight.[] Exposure to UV light can potentially lead to photodegradation. Store the solid compound and solutions in amber vials or other light-protecting containers.
Q6: What is the benefit of using the phosphate salt form of NSI-189?
A6: The phosphate salt of NSI-189 is utilized to enhance the compound's stability and bioavailability. Generally, phosphate salts of pharmaceutical compounds can improve aqueous solubility and thermal stability compared to the free base form.
II. Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | 1. Verify that the compound has been stored at the recommended temperature (-20°C for solid, -80°C for solutions). 2. Check if the compound has been subjected to multiple freeze-thaw cycles. 3. Assess if the compound has been exposed to light or moisture for extended periods. 4. If possible, verify the compound's purity and concentration using a validated analytical method (e.g., HPLC). |
| Difficulty dissolving this compound. | Incorrect solvent or low temperature. | 1. This compound is soluble in DMSO. Sonication may be required to aid dissolution. 2. Ensure the solvent is at room temperature before attempting to dissolve the compound. |
| Precipitation observed in a stock solution after thawing. | Poor solubility at lower temperatures or solvent evaporation. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. Ensure the storage container is properly sealed to prevent solvent evaporation, which can increase the compound's concentration and lead to precipitation. |
| Discoloration of the this compound powder or solution. | Degradation of the compound. | 1. Do not use the discolored compound, as its purity is compromised. 2. Obtain a fresh batch of the compound and store it under the recommended conditions. |
III. Quantitative Data Summary
The following tables summarize the recommended storage conditions for this compound based on available data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Protection |
| Solid (Powder) | -20°C | Up to 3 years | Protect from moisture and direct sunlight |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Avoid repeated freeze-thaw cycles |
IV. Experimental Protocols
Protocol 1: Hypothetical Forced Degradation Study of this compound
This protocol describes a hypothetical forced degradation study to identify potential degradation products and pathways for this compound. This is a crucial step in developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours in a calibrated oven.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Characterize the structure of significant degradation products using techniques like LC-MS/MS and NMR.
Protocol 2: Hypothetical Stability-Indicating HPLC Method for this compound
This protocol outlines a hypothetical HPLC method for the quantitative analysis of this compound and its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Re-equilibration to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of NSI-189).
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
-
Specificity is confirmed by demonstrating that the peaks of the degradation products are well-resolved from the peak of NSI-189.
V. Visualizations
References
Optimizing NSI-189 Phosphate Concentration for In Vitro Assays: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of NSI-189 phosphate in in vitro assays. The information is designed to address specific challenges that may be encountered during experimental procedures, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
2. What is the optimal concentration range for NSI-189 in in vitro assays?
The optimal concentration of this compound can vary depending on the cell type and the specific assay. Based on available literature, a common starting range for in vitro experiments is between 1 µM and 10 µM. However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
3. How can I avoid precipitation of NSI-189 when adding it to my cell culture medium?
Precipitation can occur when a DMSO stock solution is diluted into an aqueous-based cell culture medium. To minimize this, it is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically below 0.5%, with a final concentration of 0.1% being ideal for long-term experiments to avoid solvent-induced cytotoxicity. When diluting, add the NSI-189 stock solution to a small volume of medium first, mix well, and then add this intermediate dilution to the final culture volume.
4. Is this compound cytotoxic at higher concentrations?
Like many compounds, this compound can exhibit cytotoxicity at higher concentrations. The cytotoxic threshold will depend on the cell type and the duration of exposure. It is essential to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the non-toxic concentration range for your specific cell model before proceeding with functional assays.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of NSI-189 | - Suboptimal concentration of NSI-189.- Degradation of NSI-189 due to improper storage or multiple freeze-thaw cycles.- Insufficient incubation time. | - Perform a dose-response experiment to identify the optimal concentration.- Aliquot stock solutions and store them at -20°C or -80°C. Use a fresh aliquot for each experiment.- Optimize the incubation time based on the specific assay and expected biological response. |
| Precipitation in cell culture medium after adding NSI-189 | - High final concentration of DMSO.- Poor solubility of this compound in the specific medium. | - Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%).- Prepare intermediate dilutions of the NSI-189 stock in a small volume of medium before adding to the final culture volume.- If precipitation persists, consider using a different solvent or a solubilizing agent, but validate its compatibility with your cell model. |
| Observed cytotoxicity in control (vehicle-treated) cells | - High concentration of the solvent (e.g., DMSO). | - Lower the final concentration of the solvent in the culture medium. Ensure the vehicle control has the exact same solvent concentration as the NSI-189 treated wells. |
| High variability between replicate wells | - Uneven cell seeding.- Inaccurate pipetting of NSI-189 solution. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and ensure proper mixing of the NSI-189 solution in the medium before adding to the cells. |
Experimental Protocols
Below are detailed methodologies for key in vitro assays commonly used to assess the effects of NSI-189.
In Vitro Neurogenesis Assay
This protocol is designed to assess the effect of NSI-189 on the proliferation and differentiation of primary neurons.
Materials:
-
Primary rat hippocampal neurons (E18)
-
Neural Progenitor Cell Culture Medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
This compound
-
DMSO (for stock solution)
-
Antibodies: anti-Ki67 (proliferation marker), anti-MAP2 (neuronal marker)
-
DAPI (nuclear stain)
-
96-well culture plates
Procedure:
-
Cell Seeding: Plate primary rat hippocampal neurons at a density of 4 x 104 cells per well in a 96-well plate.[1]
-
Cell Culture: Culture the cells in Neural Progenitor Cell Culture Medium at 37°C and 5% CO2.
-
NSI-189 Treatment: After 24 hours, prepare serial dilutions of NSI-189 in the culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Treat the cells with a range of NSI-189 concentrations (e.g., 1 µM, 5 µM, 10 µM) for 72 hours. Include a vehicle control (0.1% DMSO).
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) for 1 hour.
-
Incubate with primary antibodies (anti-Ki67 and anti-MAP2) overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain with DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the number of Ki67-positive and MAP2-positive cells relative to the total number of DAPI-stained nuclei. An increase in the ratio of these markers indicates enhanced neurogenesis.[1][2]
In Vitro Synaptogenesis Assay
This protocol assesses the effect of NSI-189 on the formation of synapses in cultured neurons.
Materials:
-
Primary hippocampal or cortical neurons
-
Neuronal culture medium
-
This compound
-
DMSO
-
Antibodies: anti-synaptophysin (presynaptic marker), anti-PSD-95 (postsynaptic marker)
-
DAPI
-
24-well culture plates with coverslips
Procedure:
-
Cell Culture: Culture primary neurons on coated coverslips in a 24-well plate for at least 14 days in vitro (DIV) to allow for mature synapse formation.
-
NSI-189 Treatment: Treat the mature neuronal cultures with the desired concentration of NSI-189 (e.g., 10 µM) for 48-72 hours.
-
Immunocytochemistry:
-
Fix the cells with 4% PFA.
-
Permeabilize and block as described in the neurogenesis assay.
-
Incubate with primary antibodies against synaptophysin and PSD-95.
-
Incubate with corresponding fluorescent secondary antibodies.
-
Mount coverslips on slides with a DAPI-containing mounting medium.
-
-
Imaging and Analysis: Acquire high-resolution images using a confocal microscope. Quantify the number of co-localized synaptophysin and PSD-95 puncta along the dendrites. An increase in co-localization suggests an increase in synaptogenesis.
Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol outlines the procedure for measuring the effect of NSI-189 on synaptic plasticity in acute hippocampal slices.
Materials:
-
Rodent (rat or mouse)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Dissection tools, vibratome, and recording chamber
-
Electrophysiology rig with stimulating and recording electrodes
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from the rodent brain in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
NSI-189 Incubation: Transfer slices to a recording chamber and perfuse with aCSF containing the desired concentration of NSI-189 (e.g., 100 nM to 10 µM) for at least 20-30 minutes before baseline recording.
-
Baseline Recording: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region. Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for 20 minutes.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS.
-
Data Analysis: Measure the slope of the fEPSP. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope from the baseline. Compare the magnitude of LTP in NSI-189-treated slices to control slices.
Visualizations
Experimental Workflow for In Vitro Assays
Caption: General workflow for in vitro assays with NSI-189.
Proposed Signaling Pathway of NSI-189
Caption: Proposed signaling pathway for NSI-189's neurogenic effects.
References
- 1. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in NSI-189 phosphate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSI-189 phosphate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is NSI-189 and what is its proposed mechanism of action?
NSI-189 is an experimental neurogenic compound, chemically identified as (4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone.[1] It was initially developed for the treatment of Major Depressive Disorder (MDD).[2][3][4] Unlike traditional antidepressants that primarily target monoamine neurotransmitter systems, NSI-189 is believed to work through a novel mechanism by promoting neurogenesis, particularly in the hippocampus.[2][3][5] Preclinical studies have shown that NSI-189 stimulates the growth of new neurons in the dentate gyrus of the hippocampus and can increase hippocampal volume.[6] This structural change is hypothesized to be the basis for its potential therapeutic effects on depression and cognitive function.[5]
Q2: What is the difference between this compound and NSI-189 freebase?
NSI-189 is available in two primary forms: the phosphate salt and the freebase. The phosphate form is generally considered to be more stable. For in vivo oral administration, the phosphate salt is often used and can be dissolved in an acidic aqueous solution.[7] The freebase form is less stable and may require storage with desiccants to maintain its integrity. While the freebase is reported to be soluble in solvents like ethanol and propylene glycol, its stability in such solutions over time is not well-documented.
Q3: Why have clinical trials for NSI-189 in Major Depressive Disorder (MDD) shown inconsistent results?
Clinical trials of NSI-189 for MDD have yielded mixed outcomes. For instance, a Phase II study did not meet its primary endpoint based on the Montgomery-Åsberg Depression Rating Scale (MADRS).[8] However, the same study showed statistically significant improvements on the patient-reported Symptoms of Depression Questionnaire (SDQ) and on measures of cognitive function.[8]
Several factors could contribute to these discrepancies:
-
Patient Population Heterogeneity: A post-hoc analysis of a phase 2 study suggested that NSI-189 may be more effective in patients with moderate depression compared to those with severe depression.[8]
-
Outcome Measures: The discrepancy between clinician-rated scales (MADRS) and patient-rated scales (SDQ) suggests that NSI-189's effects may be more apparent in subjective patient experiences and cognitive domains, which may not be fully captured by traditional depression scales.
-
Novel Mechanism of Action: As NSI-189 does not target traditional monoamine pathways, its therapeutic effects may manifest differently and over different timescales compared to standard antidepressants, potentially impacting the suitability of conventional clinical trial designs and endpoints.
Troubleshooting Guide
Issue 1: My this compound solution appears milky or cloudy.
-
Cause: this compound has limited solubility in neutral water. A milky appearance often indicates that the compound has not fully dissolved and is present as a suspension.
-
Solution: For oral gavage in animal studies, this compound can be dissolved in a slightly acidic vehicle. One published protocol uses 0.03N HCl in deionized water.[7] Another study prepared a 15 mg/ml solution in sterile normal saline for oral gavage, though the pH was not specified.[3] It is recommended to start with a small amount of the vehicle and gradually add the powder while vortexing or stirring. Gentle warming may aid dissolution, but the thermal stability of NSI-189 in solution should be considered.
Issue 2: I am observing high variability in my experimental results between different batches of NSI-189.
-
Cause: Lot-to-lot variability is a common issue with research chemicals and can arise from differences in purity, isomeric composition, or the presence of residual solvents or by-products from synthesis.
-
Solution:
-
Certificate of Analysis (CoA): Always request and carefully review the CoA for each new batch of NSI-189. Compare the purity and any listed impurities with previous batches.
-
Independent Analysis: If consistent results are critical, consider independent analytical validation of new batches for purity and identity using techniques like HPLC or LC-MS/MS.
-
Standardized Operating Procedures (SOPs): Ensure that all experimental procedures, from solution preparation to data acquisition, are strictly standardized to minimize other sources of variability.
-
Issue 3: My in vitro neurogenesis assay is not showing a consistent dose-response to NSI-189.
-
Cause: Inconsistent results in in vitro assays can be due to several factors, including cell line viability, passage number, seeding density, and the stability of NSI-189 in the culture medium.
-
Solution:
-
Cell Health: Ensure that the neural stem cells are healthy, have a low passage number, and are seeded at a consistent density.
-
Media Stability: Prepare fresh NSI-189 solutions for each experiment. The stability of NSI-189 in cell culture media over extended periods (e.g., several days) may be limited. Consider partial media changes with freshly prepared NSI-189 during the course of the experiment.
-
Concentration Range: Test a wide range of NSI-189 concentrations to establish a full dose-response curve.
-
Quantitative Data Summary
Table 1: Human Pharmacokinetic Parameters of this compound (Multiple Doses)
| Dosage Regimen | Mean Half-Life (T½) (hours) |
| 40 mg once daily (q.d.) | 17.4 ± 3.06 |
| 40 mg twice daily (b.i.d.) | 20.5 ± 3.51 |
| 40 mg three times daily (t.i.d.) | 18.6 ± 4.14 |
Data from a Phase 1B study in patients with MDD.[6][9]
Table 2: Preclinical and Clinical Dosages of NSI-189
| Study Type | Species | Route of Administration | Dosage | Reference |
| Preclinical | Rat | Oral Gavage | 30 mg/kg/day | [7] |
| Preclinical | Rat | Oral Gavage | 30 mg/kg/day | [3] |
| Clinical (Phase 1B) | Human | Oral | 40 mg q.d., 40 mg b.i.d., 40 mg t.i.d. | [9] |
| Clinical (Phase 2) | Human | Oral | 40 mg/day, 80 mg/day | [8] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Antidepressant-like Activity in Mice (Forced Swim Test)
This protocol is a general guideline and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) regulations.
-
Animals: Male C57BL/6 mice, 8-10 weeks old. House in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week of acclimatization before the experiment.
-
NSI-189 Preparation: Prepare this compound in a vehicle of 0.03N HCl in deionized water.[7] The final concentration should be such that the desired dose (e.g., 30 mg/kg) can be administered in a volume of 10 ml/kg.
-
Drug Administration: Administer NSI-189 or vehicle via oral gavage daily for a predetermined period (e.g., 14-28 days).
-
Forced Swim Test Apparatus: A transparent cylindrical tank (e.g., 20 cm in diameter, 40 cm in height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
On the test day, 60 minutes after the final drug administration, place each mouse individually into the swim cylinder.
-
Record the entire session with a video camera for later analysis.
-
After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Data Analysis: Score the video for the last 4 minutes of the test. The primary measure is the duration of immobility, defined as the time the mouse spends floating or making only minor movements to keep its head above water. An increase in mobility (decrease in immobility) is indicative of an antidepressant-like effect.
Protocol 2: In Vitro Neurogenesis Assay with Human Hippocampal Stem Cells
This protocol provides a general framework for assessing the neurogenic potential of NSI-189 in vitro.
-
Cell Culture: Culture human hippocampal-derived neural stem cells (NSCs) on a suitable matrix (e.g., poly-L-ornithine and laminin-coated plates) in a defined neural stem cell medium.
-
NSI-189 Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, ensuring the final concentration of DMSO in the culture medium is non-toxic, typically <0.1%).
-
Plate the NSCs at a desired density and allow them to adhere.
-
Replace the medium with fresh medium containing various concentrations of NSI-189 or vehicle control.
-
-
Differentiation: Culture the cells in the presence of NSI-189 for a period sufficient to observe neurogenesis (e.g., 7-14 days).
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Incubate with primary antibodies against markers of immature neurons (e.g., Doublecortin, DCX) and mature neurons (e.g., Microtubule-Associated Protein 2, MAP2; or Neuronal Nuclei, NeuN).
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
-
Quantification:
-
Capture images using a fluorescence microscope.
-
Quantify the number of cells positive for the neuronal markers relative to the total number of cells (DAPI-stained nuclei). An increase in the proportion of DCX+ or MAP2+ cells in the NSI-189-treated groups compared to the vehicle control indicates a pro-neurogenic effect.
-
Visualizations
Caption: Proposed signaling pathway for NSI-189's neurogenic effects.
Caption: Typical experimental workflow for in vivo NSI-189 studies.
References
- 1. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Hippocampal Neurogenesis Using Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. muscleandbrawn.com [muscleandbrawn.com]
- 6. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. This compound, a novel neurogenic compound, selectively benefits moderately depressed patients: A post-hoc analysis of a phase 2 study of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
NSI-189 phosphate DMSO solubility and sonication
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of NSI-189 phosphate in dimethyl sulfoxide (DMSO) and the use of sonication for its dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO is 65 mg/mL, which is equivalent to 139.94 mM. It is often recommended to use sonication to facilitate the dissolution of this compound in DMSO.
Q2: My this compound solution in DMSO appears cloudy or milky. Is this normal?
A2: A cloudy or milky appearance can indicate that the compound has not fully dissolved or that some precipitation has occurred. This can be due to the concentration of the solution, the temperature, or the method of preparation. It is advisable to follow the detailed dissolution protocol, which may include vortexing and sonication, to ensure complete dissolution. If the issue persists, consider preparing a more dilute solution.
Q3: Can I heat the this compound solution to improve solubility?
A3: Gentle warming can aid in dissolving compounds. It is advisable to warm the solution in a water bath set to a temperature between 37°C and 50°C.[1] However, you should avoid excessive or prolonged heating, as this may lead to the degradation of the compound.
Q4: Is this compound stable in a DMSO stock solution?
A4: Generally, compounds stored in DMSO at -20°C are stable for up to three months. For longer-term storage, it is recommended to store the stock solution at -80°C. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes. Studies on a wide range of compounds have shown that many are stable in DMSO for extended periods when stored properly.[2][3]
Q5: What should I do if my this compound precipitates out of the solution when I dilute my DMSO stock in an aqueous medium for my experiment?
A5: Precipitation upon dilution into aqueous solutions is a common issue for compounds that are poorly soluble in water. To troubleshoot this, you can try the following:
-
Decrease the final concentration: Lowering the final concentration of this compound in your working solution is the most direct way to prevent precipitation.
-
Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of the aqueous medium, perform a stepwise dilution. First, dilute the stock into a smaller volume of the medium with vigorous mixing, and then add this intermediate dilution to the final volume.
-
Maintain a low final DMSO concentration: For cell-based assays, ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to avoid cytotoxicity.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the solubility and storage of this compound in DMSO.
| Parameter | Value/Recommendation |
| Solubility in DMSO | 65 mg/mL (139.94 mM) |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Recommended Stock Solution Concentration | 1 mM to 10 mM |
| Storage of this compound Powder | -20°C for up to 3 years |
| Storage of DMSO Stock Solution | -20°C for up to 1-3 months; -80°C for up to 6-12 months |
| Freeze-Thaw Cycles | Avoid repeated cycles; aliquot into single-use volumes |
| Maximum DMSO in Cell Culture Media | < 0.5% to avoid cytotoxicity[4] |
| Maximum DMSO for in vivo studies | ≤ 2% is preferable to reduce toxicity |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations as needed for different desired concentrations.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: Bring the vial containing this compound and the DMSO to room temperature.
-
Calculation: Calculate the required mass of this compound and volume of DMSO to achieve a 10 mM stock solution. (Molecular Weight of this compound: 464.5 g/mol )
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator. Sonicate for 10-15 minutes, monitoring the solution to ensure it does not overheat.[5] If necessary, sonicate in shorter bursts (1-3 minutes) and allow the solution to cool in between.[6]
-
Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[5]
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Mandatory Visualizations
References
Preventing NSI-189 phosphate precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the preparation and use of NSI-189 phosphate in cell culture media, with a focus on preventing precipitation to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound solution precipitated after adding it to my cell culture medium. What is the likely cause?
A1: Precipitation of this compound upon addition to aqueous cell culture media is likely due to its limited aqueous solubility. The most common reasons for this include:
-
Solvent Shock: this compound is often dissolved in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the sudden change in solvent polarity can cause the compound to "crash out" of the solution.
-
Concentration Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be higher than its solubility limit under the specific experimental conditions (e.g., temperature, pH).
-
Interaction with Media Components: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and, often, serum. This compound may interact with these components, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are present at high concentrations in many standard media like DMEM/F12, potentially forming insoluble phosphate salts.
-
pH and Temperature Shifts: The pH of the medium (typically ~7.4 in a CO₂ incubator) and the temperature (37°C) can influence the solubility of this compound.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO) . It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5% (v/v) . However, for sensitive cell types, such as primary neurons, it is highly recommended to maintain the final DMSO concentration at 0.1% (v/v) or lower . It is always best practice to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess its effect on your specific cell line.
Q4: Can I use the NSI-189 freebase instead of the phosphate salt to avoid precipitation?
A4: The phosphate salt of NSI-189 was developed to enhance its solubility and stability compared to the freebase form.[1] While the freebase is also soluble in DMSO, switching to the freebase may not necessarily prevent precipitation in aqueous media and could present its own solubility challenges. If you continue to experience issues with the phosphate salt despite following the recommended protocols, a comparative solubility study in your specific cell culture medium could be considered.
Q5: Are there any alternative formulation strategies to improve the solubility of this compound in my experiments?
A5: Yes, if precipitation remains an issue, you could explore the use of solubilizing agents such as cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. This approach would require careful validation to ensure the cyclodextrin itself does not interfere with your experimental model.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding this compound stock to media. | Solvent Shock: Rapid change in solvent polarity. | 1. Add the DMSO stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. 2. Prepare an intermediate dilution of the this compound stock in pre-warmed media before adding it to the final culture volume. |
| High Final Concentration: The desired concentration exceeds the solubility limit. | 1. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. 2. If the required concentration is too high, consider if a lower, soluble concentration can still achieve the desired biological effect. | |
| Precipitate forms over time in the incubator (e.g., after a few hours or days). | Temperature Shift: Compound is less soluble at 37°C than at room temperature. | Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. |
| pH Instability: The pH of the medium changes over time. | Ensure your incubator's CO₂ levels are stable and your medium is adequately buffered for the experimental duration. | |
| Interaction with Media Components: Formation of insoluble complexes with salts or proteins. | 1. Consider using a serum-free medium if not already doing so, as serum proteins can sometimes contribute to precipitation. 2. If using a high-calcium medium like DMEM, consider switching to a lower-calcium formulation or a different basal medium like Neurobasal, which is specifically designed for neuronal cultures. | |
| Visible crystals or amorphous particles in the culture vessel. | Poor Initial Dissolution: The stock solution was not fully dissolved. | 1. Ensure the this compound is completely dissolved in DMSO. Gentle warming (to 37°C) or brief sonication may aid dissolution. 2. Visually inspect the stock solution for any particulate matter before use. |
Data Presentation
Table 1: Solubility of NSI-189 and its Phosphate Salt in Organic Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 65 mg/mL (139.94 mM) | [2][3] |
| NSI-189 (Freebase) | DMSO | 50 mg/mL (136.43 mM) |
Note: Solubility in aqueous solutions like cell culture media is expected to be significantly lower.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial protected from light
-
Sterile, positive displacement pipette or a calibrated standard pipette with low-retention tips
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or the vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution vigorously for 2-5 minutes. If the compound does not fully dissolve, you can:
-
Gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Briefly sonicate the vial in a water bath sonicator for 5-10 minutes.
-
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Recommended Method for Diluting this compound into Cell Culture Medium
Objective: To minimize precipitation when preparing the final working concentration of this compound in your cell culture medium.
Procedure:
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Thaw Stock Solution: Thaw a single aliquot of your this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
In a sterile tube, prepare an intermediate dilution of your stock solution in pre-warmed medium. For example, if your stock is 50 mM and your final desired concentration is 10 µM, you could first prepare a 1 mM intermediate dilution.
-
-
Final Dilution:
-
While gently swirling or vortexing the pre-warmed medium, add the required volume of the this compound stock solution (or intermediate dilution) dropwise.
-
For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium. This will result in a final DMSO concentration of 0.1%.
-
-
Mix Thoroughly: Gently mix the final solution by inverting the tube or pipetting up and down slowly to ensure homogeneity.
-
Immediate Use: Use the freshly prepared medium containing this compound for your cell culture experiments immediately.
Visualizations
NSI-189 Signaling Pathway
Caption: Conceptual signaling pathway of NSI-189.
Experimental Workflow for Preventing Precipitation
Caption: Workflow for preparing this compound working solutions.
Logical Relationship of Factors Causing Precipitation
Caption: Key factors contributing to this compound precipitation.
References
Addressing variability in animal behavior studies with NSI-189 phosphate
Welcome to the technical support center for NSI-189 phosphate in animal behavior studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the behavioral outcomes of our NSI-189 treated animals. What are the potential causes?
A1: Variability in behavioral studies with NSI-189 can arise from several factors. It is crucial to investigate each of the following:
-
Dosing and Administration: Inconsistent oral gavage technique can lead to variability in the administered dose. Ensure that the vehicle solution is homogenous and that the compound is fully dissolved. This compound has been prepared in sterile vehicle (normal saline) as a 1x solution (15 mg/ml) for oral gavage.[1][2] Another study used 0.03N HCl in deionized water as a vehicle.[3]
-
Animal Strain and Individual Differences: The genetic background of the animal strain can significantly influence behavioral responses. Furthermore, individual animal differences in metabolism can affect the levels of the active compound.
-
Experimental Timeline: The effects of NSI-189 on neurogenesis and behavior are not immediate and emerge over weeks.[4] Ensure your behavioral testing paradigm aligns with the expected timeline of the compound's biological effects. Studies have shown behavioral effects as early as day 3 post-stroke in rats, with continued improvement over 12 weeks of daily treatment.[3][5]
-
Habituation and Environmental Factors: All behavioral testing should be conducted at the same time of day to minimize the influence of circadian rhythms.[6] Proper habituation to the testing environment is also critical to reduce stress-induced variability.[7] Ensure consistent lighting, noise levels, and handling procedures across all experimental groups.[6]
-
Observer Bias: To minimize unconscious bias in scoring behavioral responses, the experimenter should be blinded to the treatment groups.[7]
Q2: What is the proposed mechanism of action for NSI-189, and how might this contribute to variability?
A2: NSI-189's primary mechanism of action is the promotion of hippocampal neurogenesis.[4][8][9][10][11][12] It stimulates the formation of new neurons, which can enhance cognitive functions like memory and learning.[4][8] This process is gradual, which may explain the delayed onset of behavioral effects.[4]
Variability could be introduced through several pathways:
-
Neurotrophic Factor Upregulation: NSI-189 has been shown to upregulate neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[3][4][5] The extent of this upregulation may vary between animals.
-
Signaling Pathway Interactions: There is some indication that NSI-189 may interact with the JAK-STAT pathway and potentially modulate the activity of Tyrosine-protein kinase JAK.[13] It may also have agonistic or partial agonistic effects on serotonin (5-HT1A) and dopamine (D2, D3) receptors.[13] Individual differences in these signaling pathways could contribute to varied behavioral responses.
-
Synaptic Plasticity: NSI-189 has been shown to enhance long-term potentiation (LTP), a measure of synaptic plasticity, through the activation of TrkB and Akt pathways.[14]
Troubleshooting Guides
Issue 1: Inconsistent or No Significant Effect on Depressive-like Behavior in Mouse Models.
-
Problem: The novelty-suppressed feeding test shows no significant difference between NSI-189 and vehicle-treated groups.
-
Troubleshooting Steps:
-
Verify Dosing Regimen: Pre-clinical studies in a mouse model of depression showed behavioral efficacy after daily oral administration for 28 days.[15] Ensure your treatment duration is sufficient.
-
Check Compound Stability: Prepare fresh solutions of this compound for each experiment to avoid degradation.[6]
-
Assess Baseline Behavior: Ensure that the chosen mouse strain exhibits a stable and measurable baseline of depressive-like behavior in your chosen paradigm.
-
Consider Alternative Behavioral Tests: If one test yields inconsistent results, consider using a battery of tests for depressive-like behavior to get a more comprehensive picture.
-
Issue 2: High Mortality or Adverse Events in Stroke Models.
-
Problem: A significant number of animals in the NSI-189 treatment group are not surviving the post-stroke recovery period.
-
Troubleshooting Steps:
-
Review Surgical Procedures: Ensure the middle cerebral artery occlusion (MCAo) procedure is performed consistently and with minimal trauma.
-
Evaluate Post-Operative Care: Provide adequate post-operative care, including hydration and nutrition, to support recovery.
-
Dose and Timing of Administration: In a rat model of ischemic stroke, NSI-189 was administered at 30 mg/kg starting 6 hours after stroke and daily for 12 weeks.[3][5] Doses should be based on the active pharmaceutical ingredient (API) base weight, not including the phosphate salt.[3]
-
Monitor for Central Nervous System-Related Adverse Events: Pre-clinical findings have indicated potential CNS-related adverse events in animals associated with the maximum plasma concentration (Cmax).[15] Consider if the dose needs to be adjusted for your specific animal model.
-
Data Presentation
Table 1: Summary of NSI-189 Dosing in Preclinical Studies
| Animal Model | Species | Dose | Route of Administration | Vehicle | Duration | Reference |
| Ischemic Stroke | Rat (Sprague-Dawley) | 30 mg/kg | Oral Gavage | 0.03N HCl in deionized water | Daily for 12 weeks | [3][5] |
| Radiation-Induced Cognitive Dysfunction | Rat | 30 mg/kg | Oral Gavage | Sterile normal saline | Daily | [1][2] |
| Depression Model | Mouse | Not specified | Oral | Not specified | Daily for 28 days | [15] |
| Angelman Syndrome | Mouse | Not specified | Daily injections | Not specified | Not specified | [14] |
Table 2: Pharmacokinetic Parameters of NSI-189 in Humans (Phase 1B Study)
| Dose | Half-life (T½) (hours) |
| 40 mg once daily | 17.4 ± 3.06 |
| 40 mg twice daily | 20.5 ± 3.51 |
| 40 mg three times daily | 18.6 ± 4.14 |
| Data from a study in depressed patients. Steady state was reached after 96-120 hours.[15][16] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
-
Preparation of Dosing Solution:
-
Animal Handling:
-
Gently restrain the rat.
-
-
Gavage Procedure:
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress or adverse reactions.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
References
- 1. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. muscleandbrawn.com [muscleandbrawn.com]
- 5. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. | BioWorld [bioworld.com]
- 10. Neuralstem Presents Positive Updated Data from Phase II Study of NSI-189 in Major Depressive Disorder at the 56th American College of Neuropsychopharmacology (ACNP) Annual Meeting - BioSpace [biospace.com]
- 11. fiercepharma.com [fiercepharma.com]
- 12. The neurogenic compound, this compound: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NSI-189 Mechanism Of Action - Brain Health - LONGECITY [longecity.org]
- 14. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
NSI-189 Phosphate Dissolution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving NSI-189 phosphate powder. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from NSI-189 freebase?
NSI-189 is a neurogenic compound that has been investigated for its potential therapeutic effects. The phosphate salt form of NSI-189 is utilized to enhance the compound's stability and bioavailability, particularly its solubility in aqueous solutions.
Q2: What are the recommended solvents for dissolving this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is a recommended solvent. For in vivo animal studies, a dilute solution of hydrochloric acid (HCl) in deionized water has been used. While the phosphate form is suggested to have better aqueous solubility than the freebase, specific quantitative data for water and ethanol is limited.
Q3: How should this compound powder and its solutions be stored?
-
Powder: Store the powder at -20°C for long-term stability, keeping it away from moisture and direct sunlight.[1]
-
In Solvent: Solutions of this compound in solvents like DMSO should be stored at -80°C for up to one year.[1]
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 65 mg/mL | 139.94 mM | Sonication is recommended to aid dissolution.[1] |
| 0.03N HCl in Deionized Water | Sufficient for 3mg/kg and 10mg/kg oral gavage in mice. | Not specified. | This vehicle was used in a preclinical study.[2] |
| Water | More soluble than NSI-189 freebase. | Not specified. | Quantitative data is not readily available. |
| Ethanol | Not specified. | Not specified. | Quantitative data is not readily available. |
| Propylene Glycol | Mentioned as a potential solvent in informal discussions. | Not specified. | No formal protocol or solubility data is available.[3] |
| MCT Oil | Mentioned as a potential solvent in informal discussions. | Not specified. | No formal protocol or solubility data is available. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in cell culture media or other aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a concentration of 65 mg/mL.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution for 5-10 minutes.[1] Visually inspect for any remaining particulate matter.
-
-
Sterilization (Optional): If required for your application, filter-sterilize the solution using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -80°C.[1]
Protocol 2: Preparation of this compound for Oral Gavage in Animal Studies
This protocol is based on a method used for oral administration in mice.[2]
Materials:
-
This compound powder
-
Deionized water
-
Hydrochloric acid (HCl), 1N solution
-
Sterile volumetric flask
-
Sterile graduated cylinder
-
pH meter (optional)
Procedure:
-
Prepare 0.03N HCl:
-
To prepare 100 mL of 0.03N HCl, add 3 mL of 1N HCl to 97 mL of deionized water in a sterile volumetric flask. Mix thoroughly.
-
-
Weighing: Weigh the required amount of this compound based on the desired final concentration for dosing (e.g., for a 10 mg/kg dose in a 25g mouse with a 100 µL gavage volume, you would need a 2.5 mg/mL solution).
-
Dissolution:
-
Add the weighed this compound to the 0.03N HCl vehicle.
-
Vortex or stir the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
-
Administration: Use the freshly prepared solution for oral gavage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is not dissolving completely in DMSO. | Insufficient mixing or sonication. Exceeding solubility limit. | Continue vortexing and/or sonication for a longer duration.[1] Ensure you are not exceeding the 65 mg/mL solubility limit. |
| Precipitate forms after dilution of DMSO stock in aqueous buffer. | The final concentration of this compound in the aqueous solution is too high. The final percentage of DMSO is too low to maintain solubility. | Increase the final percentage of DMSO in the aqueous solution (ensure it is compatible with your experimental system). Decrease the final concentration of this compound. |
| Solution appears cloudy or milky. | Incomplete dissolution or precipitation. | Re-sonicate the solution. If cloudiness persists, it may indicate that the solubility limit has been exceeded in the chosen solvent or that the compound has degraded. |
| Concerns about solution stability. | Improper storage conditions (temperature, light exposure). Multiple freeze-thaw cycles. | Store stock solutions at -80°C in light-protected aliquots to minimize freeze-thaw cycles.[1] For working solutions, it is best practice to prepare them fresh. |
Visualizations
Caption: Workflow for dissolving this compound powder.
Caption: Troubleshooting decision tree for this compound dissolution.
References
NSI-189 phosphate half-life and dosing frequency in vivo
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the pharmacokinetic properties and dosing frequency of NSI-189 phosphate in vivo. The following question-and-answer format addresses common experimental inquiries and potential troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound in humans?
A1: In a Phase 1B clinical trial involving patients with major depressive disorder (MDD), the elimination half-life of NSI-189 was found to be in the range of 17.4 to 20.5 hours.[1][2][3][4][5][6] This relatively long half-life supports once or twice-daily dosing regimens.
Q2: What dosing frequencies for this compound have been used in clinical trials?
A2: Clinical studies have explored several oral dosing regimens for this compound. A Phase 1B study administered the drug to patients with MDD at dosages of 40 mg once daily (q.d.), 40 mg twice daily (b.i.d.), and 40 mg three times daily (t.i.d.) for 28 days.[1][3][4] A later Phase 2 study evaluated 40 mg and 80 mg daily doses for 12 weeks.[7][8]
Q3: How long does it take for NSI-189 to reach steady-state plasma concentrations?
A3: Consistent with its half-life, NSI-189 reached steady-state plasma concentrations within 96 to 120 hours (4 to 5 days) of consistent dosing.[1][5][9]
Q4: Does food intake affect the pharmacokinetics of NSI-189?
A4: A Phase 1a study indicated that food does not significantly affect the overall drug exposure (AUC) or the maximum plasma concentration (Cmax) of NSI-189. In the subsequent Phase 1B study, pharmacokinetic sampling was conducted without overnight fasting.
Troubleshooting Guide
Scenario 1: Inconsistent pharmacokinetic data in a preclinical in vivo study.
-
Possible Cause: Variability in drug administration and absorption.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the this compound is fully solubilized or consistently suspended in the vehicle. The phosphate salt is designed for better absorption.
-
Standardize Administration: For oral gavage, ensure consistent technique to minimize variability in delivery to the stomach.
-
Control for Food Intake: While clinical data in humans suggest minimal food effect, this may differ in animal models. Consider standardizing the fasting period before dosing.
-
Scenario 2: Unexpectedly low plasma concentrations of NSI-189.
-
Possible Cause: Issues with the analytical method or sample handling.
-
Troubleshooting Steps:
-
Review Analytical Method: The validated method for quantifying NSI-189 in human plasma is Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).[3] Ensure your method has adequate sensitivity, with a lower limit of quantitation of at least 1 ng/mL.
-
Check Sample Stability: Assess the stability of NSI-189 in the biological matrix (plasma, serum) under your specific collection and storage conditions.
-
Scenario 3: Difficulty replicating pro-cognitive or antidepressant effects in an animal model.
-
Possible Cause: Insufficient treatment duration or inappropriate behavioral model.
-
Troubleshooting Steps:
-
Evaluate Dosing Period: Preclinical and clinical studies showing efficacy involved chronic daily administration for at least 28 days.[1][3] The neurogenic and structural brain changes induced by NSI-189 are thought to underlie its therapeutic effects, which require time to manifest.[10]
-
Select Appropriate Models: NSI-189 has shown efficacy in models of depression (novelty-suppressed feeding) and for reversing peripheral neuropathy and cognitive dysfunction in diabetic animal models.[1][11] Ensure the chosen behavioral paradigm is sensitive to the neurogenic mechanism of NSI-189, which differs from traditional monoamine-based antidepressants.[12]
-
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound from a Phase 1B clinical trial in patients with MDD.
Table 1: this compound Half-Life Across Dosing Frequencies
| Dosing Regimen | Mean Half-Life (T½) (hours) | Standard Deviation |
| 40 mg q.d. | 17.4 | ± 3.06 |
| 40 mg b.i.d. | 20.5 | ± 3.51 |
| 40 mg t.i.d. | 18.6 | ± 4.14 |
Data sourced from Fava et al., 2015.[1][9]
Table 2: this compound Exposure (AUC) Across Dosing Frequencies
| Dosing Regimen | Area Under the Curve (AUC) (hrs x ng/mL) | Standard Deviation |
| 40 mg q.d. | 1144 | ± 276 |
| 40 mg b.i.d. | 2791 | ± 1443 |
| 40 mg t.i.d. | 4384 | ± 1217 |
Data sourced from a review by Spar-Schleifer & Fava, 2017.[9]
Experimental Protocols
Pharmacokinetic Analysis in Human Clinical Trials
-
Study Design: A Phase 1B, randomized, double-blind, placebo-controlled, multiple-ascending dose study was conducted in patients with MDD.[1]
-
Sample Collection: Blood samples for the determination of NSI-189 plasma concentrations were collected at specified time points. Full pharmacokinetic profiles were measured on day 1, day 14, and day 28.[1]
-
Analytical Method: Plasma concentrations of NSI-189 were measured using a validated Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) method.[3] The lower limit of quantitation for NSI-189 in human plasma was 1 ng/mL.
Visualizations
Proposed Signaling Pathway for NSI-189
While the exact molecular target of NSI-189 is not fully elucidated, preclinical studies suggest its neurogenic effects may be mediated through the activation of pathways involved in synaptic plasticity and cell survival.
Caption: Proposed signaling pathways for NSI-189's neurogenic effects.
Logical Workflow for Troubleshooting Pharmacokinetic Experiments
References
- 1. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amdiglurax - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A phase 2, double-blind, placebo-controlled study of this compound, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel neurogenic compound, selectively benefits moderately depressed patients: A post-hoc analysis of a phase 2 study of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 10. muscleandbrawn.com [muscleandbrawn.com]
- 11. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Validation & Comparative
A Comparative Analysis of NSI-189 Phosphate and Other Neurogenic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NSI-189 phosphate with other notable neurogenic compounds: Cerebrolysin, Dihexa, and the P7C3 aminopropyl carbazole family. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, mechanisms of action, and relevant preclinical and clinical findings.
Executive Summary
NSI-189 is a novel benzylpiperazine-aminopyridine compound investigated for its neurogenic and antidepressant properties. Unlike traditional antidepressants that primarily target monoamine neurotransmitter systems, NSI-189 is proposed to exert its effects by stimulating neurogenesis in the hippocampus. This guide compares NSI-189 to other compounds with distinct neurogenic mechanisms, providing a framework for evaluating their therapeutic potential.
Data Presentation: Quantitative Comparison of Neurogenic Compounds
The following tables summarize quantitative data from preclinical studies, offering a comparative look at the efficacy of these compounds in promoting neurogenesis and influencing behavior. It is important to note that direct head-to-head comparisons in the same studies are limited, and thus, cross-study comparisons should be interpreted with caution due to variations in experimental design, animal models, and dosing regimens.
Table 1: Comparative Efficacy in Hippocampal Neurogenesis
| Compound | Animal Model | Assay | Key Findings |
| NSI-189 | Mouse | BrdU labeling | Showed a nonsignificant dose-dependent increase in the number of BrdU+ cells.[1] |
| Rat (stroke model) | Ki67 and MAP2 expression | Significantly increased Ki67 and MAP2 expression, indicating enhanced neurogenesis and neurite outgrowth.[2] | |
| P7C3-A20 | Mouse | BrdU labeling | Showed a statistically significant (p < .01) increase in the number of BrdU+ cells compared to vehicle. Elevated the net magnitude of hippocampal neurogenesis to a greater degree than NSI-189.[1] |
| Cerebrolysin | Rat (ischemic stroke) | BrdU+ and DCX immunoreactivity | Significantly increased the number of BrdU+ subventricular zone (SVZ) neural progenitor cells and doublecortin (DCX) immunoreactivity.[3] |
| Dihexa | Rat (Alzheimer's model) | Dendritic spine density | Increased dendritic spine density, suggesting enhanced synaptogenesis.[4] |
Table 2: Comparative Efficacy in Behavioral Assays
| Compound | Animal Model | Behavioral Test | Key Findings |
| NSI-189 | Rat (stroke model) | Motor and neurological deficits | Significant amelioration of stroke-induced motor and neurological deficits.[2] |
| P7C3 | Mouse (chronic social defeat stress) | Forced Swim Test | Exerted a potent antidepressant-like effect.[5] |
| Cerebrolysin | Rat (ischemic stroke) | Neurological outcomes | Substantially improved neurological outcomes.[3] |
| Dihexa | Rat (scopolamine-induced amnesia) | Morris Water Maze | Facilitated memory consolidation and retrieval.[6] |
Signaling Pathways and Mechanisms of Action
The neurogenic compounds discussed herein operate through distinct signaling pathways. Understanding these mechanisms is crucial for target validation and drug development.
This compound
NSI-189's mechanism is not fully elucidated but is believed to involve the stimulation of neurogenesis within the hippocampus.[7][8] Preclinical studies suggest it may upregulate neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[2][9] There is also evidence suggesting a potential interaction with the JAK-STAT pathway and a role in enhancing mitochondrial function.[8][9][10][11]
Proposed signaling cascade for NSI-189.
Cerebrolysin
Cerebrolysin is a peptide mixture that appears to exert its neurotrophic effects through the activation of the Sonic Hedgehog (Shh) and other neurotrophic factor (NTF) signaling pathways. These pathways are integral to neurogenesis and oligodendrogenesis.
Cerebrolysin's neurogenic mechanism.
Dihexa
Dihexa is a synthetic peptide derivative of angiotensin IV that potently activates the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This activation is a key driver of synaptogenesis and neurogenesis.
Dihexa's activation of the HGF/c-Met pathway.
P7C3 Aminopropyl Carbazole
The P7C3 family of compounds enhances neurogenesis by activating Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. This leads to increased intracellular NAD+ levels, which is crucial for neuronal survival and function.
P7C3's mechanism via the NAMPT/NAD+ pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these neurogenic compounds are provided below.
Hippocampal Neurogenesis Assay (BrdU Labeling)
This protocol is used to label and quantify newly proliferated cells in the hippocampus.
1. BrdU Administration:
-
5-bromo-2'-deoxyuridine (BrdU) is administered to animals (e.g., mice or rats) via intraperitoneal (i.p.) injection or in drinking water. A typical i.p. dose is 50-100 mg/kg.
-
The timing and duration of BrdU administration depend on the experimental question (e.g., a single pulse to label cells proliferating at a specific time, or multiple injections over several days).
2. Tissue Preparation:
-
At a predetermined time point after BrdU administration, animals are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Brains are extracted and post-fixed in 4% PFA overnight, then transferred to a sucrose solution for cryoprotection.
-
Brains are sectioned coronally (typically 40 µm thick) using a cryostat or vibratome.
3. Immunohistochemistry:
-
Free-floating sections are washed in phosphate-buffered saline (PBS).
-
DNA denaturation is performed to expose the BrdU epitope. This is typically achieved by incubating sections in 2N HCl at 37°C for 30 minutes, followed by neutralization with a borate buffer.
-
Sections are blocked in a solution containing normal serum (e.g., goat serum) and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against BrdU (e.g., rat anti-BrdU) overnight at 4°C.
-
After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rat IgG conjugated to a fluorophore).
-
For co-labeling with neuronal markers (e.g., NeuN or DCX), primary and secondary antibodies for these markers are included in the respective incubation steps.
4. Imaging and Quantification:
-
Stained sections are mounted on slides and coverslipped with a mounting medium containing DAPI to visualize cell nuclei.
-
Images of the dentate gyrus of the hippocampus are captured using a confocal or fluorescence microscope.
-
The number of BrdU-positive cells, and the number of cells co-labeled with BrdU and a neuronal marker, are counted using stereological methods to estimate the total number of new neurons.
Workflow for BrdU staining.
Forced Swim Test (FST)
The FST is a common behavioral assay used to screen for antidepressant-like activity in rodents.
1. Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter for mice) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
2. Procedure:
-
The animal is gently placed into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Behavior is recorded by a trained observer or a video tracking system.
3. Behavioral Scoring:
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., climbing, swimming) and making only minimal movements to keep the head above water.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
Workflow for the Forced Swim Test.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents, which is a form of declarative memory.
1. Apparatus:
-
An open-field arena (e.g., a square box made of a non-porous material).
-
A set of different objects that are of similar size but differ in shape and texture. The objects should not have any inherent rewarding or aversive properties.
2. Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or more days prior to testing to reduce novelty-induced anxiety.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.
3. Data Analysis:
-
A Discrimination Index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one, suggesting intact recognition memory.
Workflow for the Novel Object Recognition Test.
Conclusion
This compound represents a departure from traditional antidepressant drug development by targeting neurogenesis. Its comparison with other neurogenic compounds like Cerebrolysin, Dihexa, and P7C3 highlights the diverse molecular pathways that can be modulated to promote neural plasticity. While preclinical data are promising for all these compounds, further head-to-head comparative studies are necessary to fully elucidate their relative efficacy and therapeutic potential for various neurological and psychiatric disorders. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate the design and interpretation of future research in this exciting field.
References
- 1. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 2. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neurogenic compound, this compound: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial biogenesis: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot analysis of BDNF, and its precursor proBDNF, TrkB, and phosphorylated-TrkB [bio-protocol.org]
- 11. m.youtube.com [m.youtube.com]
A Comparative Analysis of NSI-189 Phosphate and Selective Serotonin Reuptake Inhibitors for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational neurogenic compound NSI-189 phosphate and the widely prescribed class of antidepressants, Selective Serotonin Reuptake Inhibitors (SSRIs), for the treatment of Major Depressive Disorder (MDD). This analysis is based on available preclinical and clinical trial data, focusing on their distinct mechanisms of action, efficacy, and safety profiles.
Mechanism of Action: A Tale of Two Pathways
NSI-189 and SSRIs represent fundamentally different approaches to treating depression. SSRIs modulate neurotransmitter levels, while NSI-189 is designed to promote structural changes in the brain.
This compound: This novel, orally active small molecule is a benzylpiperazine-aminopyridine derivative that is hypothesized to work by promoting neurogenesis, the growth of new neurons, particularly in the hippocampus.[1][2] The hippocampus, a brain region crucial for memory and mood regulation, is often observed to have reduced volume in individuals with MDD.[3] Preclinical studies have shown that NSI-189 stimulates the proliferation of human hippocampus-derived neural stem cells in vitro and increases hippocampal volume in vivo.[2][4] While the precise molecular target of NSI-189 is not yet fully elucidated, its mechanism appears to involve the upregulation of key neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[4][5]
Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs, such as sertraline, fluoxetine, and escitalopram, function by selectively blocking the reabsorption (reuptake) of serotonin by the presynaptic neuron. This action increases the concentration of serotonin in the synaptic cleft, enhancing its availability to bind to postsynaptic receptors. While the immediate effect is on serotonergic transmission, the therapeutic effects of SSRIs are believed to involve longer-term neuroadaptive changes. Chronic SSRI administration has been shown to promote hippocampal neurogenesis, a process thought to be mediated, in part, by the activation of 5-HT1A receptors and the subsequent increase in BDNF expression.
Below are diagrams illustrating the proposed signaling pathways for NSI-189 and SSRIs.
References
- 1. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurogenic compound, this compound: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. muscleandbrawn.com [muscleandbrawn.com]
- 4. researchgate.net [researchgate.net]
- 5. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
NSI-189 Phosphate vs. Semax: A Comparative Guide for Cognitive Enhancement Research
For researchers, scientists, and drug development professionals exploring novel avenues for cognitive enhancement, NSI-189 phosphate and Semax represent two intriguing, yet distinct, investigational compounds. This guide provides an objective comparison of their mechanisms of action, supporting experimental data, and methodologies to inform further research and development.
At a Glance: Key Differences
| Feature | This compound | Semax |
| Primary Mechanism | Stimulation of hippocampal neurogenesis, increase in hippocampal volume. | Multi-faceted: Upregulation of BDNF/TrkB signaling, modulation of dopaminergic and serotonergic systems, immunomodulatory and vascular effects. |
| Chemical Class | Benzylpiperazine-aminopyridine | Synthetic heptapeptide (ACTH 4-10 analogue) |
| Reported Cognitive Effects | Improved memory, attention, and executive function (in MDD patients). | Enhanced attention, memory, and learning. |
| Clinical Development Stage | Investigational (Phase 2 trials completed for Major Depressive Disorder). | Used clinically in Russia for various neurological conditions; considered a nootropic. |
Quantitative Data Comparison
The following tables summarize key quantitative findings from preclinical and clinical studies of this compound and Semax.
Table 1: Preclinical Data on this compound
| Parameter | Model | Treatment | Key Finding | Citation |
| Neurogenesis | Mouse model | Oral administration | 20-30% increase in hippocampal neurogenesis. | [1] |
| Synaptic Plasticity | Mouse model of Angelman Syndrome | Daily injections | Time- and dose-dependent increase in the magnitude of long-term potentiation (LTP). | [2] |
| Cognitive Function | Rat model of radiation-induced cognitive dysfunction | 4 weeks of daily oral gavage | Significant improvement in novel place recognition, novel object recognition, object in place, and temporal order tasks. |
Table 2: Clinical Data on this compound (Phase 2 Trial in MDD)
| Cognitive Domain (CogScreen) | Treatment Group (40 mg/day for 12 weeks) | Effect Size (Cohen's d) vs. Placebo | p-value | Citation |
| Executive Function (Mental Flexibility) | NSI-189 | 0.12 - 1.12 (for various measures) | 0.002 - 0.048 | [3][4] |
| Choice Reaction Time | NSI-189 | 0.12 - 1.12 (for various measures) | 0.002 - 0.048 | [3][4] |
| Delayed Recall (Symbol Digit Paired Associates) | NSI-189 | 0.12 - 1.12 (for various measures) | 0.002 - 0.048 | [3][4] |
Table 3: Preclinical Data on Semax
| Parameter | Model | Treatment | Key Finding | Citation |
| BDNF Protein Levels | Rat hippocampus | Single intranasal application (50 µg/kg) | 1.4-fold increase. | |
| TrkB Tyrosine Phosphorylation | Rat hippocampus | Single intranasal application (50 µg/kg) | 1.6-fold increase. | |
| BDNF mRNA (exon III) | Rat hippocampus | Single intranasal application (50 µg/kg) | 3-fold increase. | |
| TrkB mRNA | Rat hippocampus | Single intranasal application (50 µg/kg) | 2-fold increase. | |
| Serotonin Metabolism | Rat striatum | Intraperitoneal injection (0.15 mg/kg) | Up to 180% increase in extracellular 5-HIAA levels. | [5] |
| Cognitive Function | Healthy rats | Intranasal and intraperitoneal administration | Improved performance in passive avoidance test. | [6] |
Table 4: Clinical Data on Semax
| Cognitive Domain | Study Population | Treatment | Key Finding | Citation |
| Memory Accuracy | Healthy, fatigued subjects | Intranasal administration | 71% accuracy on a memory test vs. 41% in the control group. | [7] |
| Attention and Short-term Memory | Healthy volunteers | 250-1000 µg/kg | Improved performance. | [6] |
Signaling Pathways
The distinct mechanisms of NSI-189 and Semax are visualized in the following signaling pathway diagrams.
Experimental Protocols
This compound: Phase 2 Clinical Trial for MDD with Cognitive Assessment
-
Study Design : A Phase 2, double-blind, placebo-controlled, sequential parallel comparison design study was conducted.[3]
-
Participants : 220 outpatients with a diagnosis of Major Depressive Disorder.[3]
-
Treatment Arms :
-
Duration : 12 weeks of treatment.[3]
-
Cognitive Assessment : The CogScreen computerized test battery was used to assess various cognitive domains. This battery includes subtests measuring attention, memory, visual perceptual speed, reaction time, and executive function.[3][8] The Cogstate test was also used.[3]
-
Outcome Measures : Changes in scores on the CogScreen and Cogstate subtests from baseline to the end of treatment were analyzed. Effect sizes (Cohen's d) were calculated to determine the magnitude of the treatment effect compared to placebo.[3][4]
Semax: Preclinical Passive Avoidance Test in Rats
-
Objective : To assess the effect of Semax on learning and memory.[6]
-
Animal Model : Healthy adult rats.[6]
-
Apparatus : A two-compartment shuttle box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped with an electric grid.[9][10]
-
Procedure :
-
Acquisition/Training Trial : Each rat is placed in the lit compartment. When the rat enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.[9][10]
-
Retention Trial : Typically 24 hours after the acquisition trial, the rat is again placed in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of improved memory of the aversive stimulus.[11]
-
-
Treatment : Semax is administered prior to the acquisition trial.
-
Outcome Measure : The primary outcome is the latency to enter the dark compartment during the retention trial.
Conclusion
This compound and Semax present distinct profiles for cognitive enhancement research. NSI-189's targeted approach on hippocampal neurogenesis offers a focused avenue for investigating structural brain changes and their cognitive correlates. In contrast, Semax's broad-spectrum activity on neurotrophic, neurotransmitter, and other physiological systems suggests a more complex, modulatory role in cognitive function. The choice between these compounds for further investigation will depend on the specific research question, whether it be exploring the fundamental role of neurogenesis in cognition or investigating the therapeutic potential of a multi-target neuropeptide. The provided data and protocols offer a foundation for designing future preclinical and clinical studies.
References
- 1. The neurogenic compound, this compound: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 2, double-blind, placebo-controlled study of this compound, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Semax, an ACTH(4-10) analogue with nootropic properties, activates dopaminergic and serotoninergic brain systems in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Semax: The Brain Performance Peptide - Alpha Rejuvenation [alpha-rejuvenation.com]
- 8. cogscreen.com [cogscreen.com]
- 9. 2.8. Passive Avoidance Test [bio-protocol.org]
- 10. Passive Avoidance Test [bio-protocol.org]
- 11. scantox.com [scantox.com]
A Comparative Guide to the Mechanisms of Action: NSI-189 Phosphate vs. Noopept
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of nootropic compounds is paramount for advancing the field of cognitive enhancement and neurotherapeutics. This guide provides an objective comparison of two prominent investigational compounds, NSI-189 phosphate and Noopept, focusing on their distinct molecular pathways, supported by experimental data and detailed methodologies.
This compound: A Neurogenic Approach to Cognitive Enhancement
NSI-189 is a novel benzylpiperizine-aminopyridine compound that has garnered significant interest for its potent neurogenic and synaptogenic properties.[1][2] Preclinical and early clinical studies suggest its therapeutic potential in conditions associated with hippocampal atrophy and cognitive decline.[1][2][3][4]
Core Mechanism of Action: Stimulation of Hippocampal Neurogenesis
The primary mechanism attributed to NSI-189 is the stimulation of neurogenesis, particularly within the subventricular zone and the dentate gyrus of the hippocampus.[3][4] This is a key region for memory formation and mood regulation. In vitro studies have demonstrated that NSI-189 promotes the proliferation of human hippocampus-derived neural stem cells.[3][4] In vivo animal models have corroborated these findings, showing an increase in hippocampal volume and the birth of new neurons.[1][2]
A proposed downstream effect of NSI-189's activity is the upregulation of several key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Stem Cell Factor (SCF), Glial-Derived Neurotrophic Factor (GDNF), and Vascular Endothelial Growth Factor (VEGF).[5][6] These factors are critical for neuronal survival, differentiation, and synaptic plasticity. Some evidence suggests that NSI-189's effects on synaptic plasticity may be mediated through the TrkB-AKT signaling pathway, a common downstream cascade of BDNF.[7] Furthermore, NSI-189 has been shown to enhance mitochondrial function, which is crucial for neuronal health and resilience.[8]
Noopept: A Multi-Faceted Modulator of Synaptic Function
Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) is a dipeptide nootropic that exhibits a broader, more multifaceted mechanism of action compared to NSI-189. While it also influences neurotrophic factors, its primary effects appear to be centered on the modulation of the glutamatergic system and other cellular protective pathways.
Core Mechanisms of Action: Glutamatergic Modulation and Neurotrophin Upregulation
Noopept has been shown to interact with the glutamatergic system, a key pathway in learning and memory. Specifically, it has been demonstrated to modulate AMPA and NMDA receptors, although its affinity for these receptors is considered to be relatively low.[9] The metabolite of Noopept, cycloprolylglycine (cPG), is thought to contribute significantly to its nootropic effects and has been shown to be a modulator of AMPA receptors.[10]
Similar to NSI-189, Noopept also upregulates the expression of neurotrophic factors, namely Nerve Growth Factor (NGF) and BDNF, in the hippocampus.[11][12][13] This effect is observed with both acute and chronic administration.
Beyond these actions, Noopept has been shown to activate the Hypoxia-inducible factor 1 (HIF-1).[14][15][16][17] HIF-1 is a transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions and can trigger pro-survival pathways. This mechanism may underlie some of Noopept's reported neuroprotective, antioxidant, and anti-inflammatory properties.[18]
Quantitative Data Comparison
| Parameter | This compound | Noopept | Source |
| Primary Mechanism | Stimulation of hippocampal neurogenesis | Modulation of glutamatergic system, upregulation of neurotrophins, HIF-1 activation | [1][2][3][4],[9][10][11][12][13][14][15][16][17] |
| Neurotrophic Factor Upregulation | BDNF, SCF, GDNF, VEGF | NGF, BDNF | [5][6],[12][13][19] |
| Receptor Activity | Not known to directly act on major neurotransmitter receptors | Modulates AMPA and NMDA receptors (IC50 for AMPA receptor competition: 80 ± 5.6 μM) | [9] |
| Key Downstream Pathways | Potentially TrkB-AKT | HIF-1 signaling | [7],[14][15][16][17] |
| In Vivo Efficacy (Animal Models) | Increased neurogenesis and cognitive function in models of stroke, radiation-induced cognitive impairment, diabetes, and Angelman syndrome | Improved cognitive function in models of Alzheimer's disease, brain injury, and ischemia | [1][2][5][6],[10] |
| Clinical Trial Data (MDD) | Phase 1B study showed improvements in depressive and cognitive symptoms (Effect sizes: 0.95 on MADRS, 0.90 on SDQ, 0.94 on CPF-Q) | Not extensively studied in large-scale clinical trials for MDD |
Experimental Protocols
NSI-189: Assessment of Neurogenesis in a Radiation-Induced Cognitive Dysfunction Model[20][21]
-
Animal Model: Adult male rats.
-
Drug Administration: NSI-189 administered daily via oral gavage at a dose of 30 mg/kg for four weeks, starting 24 hours after the final dose of radiation.
-
Neurogenesis Labeling: During the last three days of NSI-189 administration, animals were injected three times daily with 5-bromo-2'-deoxyuridine (BrdU) at a dose of 50 mg/kg. BrdU is a synthetic nucleoside that is incorporated into the DNA of dividing cells.
-
Tissue Processing and Analysis: Four weeks after the final BrdU injection, animals were euthanized, and brain tissue was collected. Brain sections were processed for immunohistochemistry to detect BrdU-positive cells. To confirm that these new cells were neurons, co-labeling with a mature neuronal marker, such as NeuN, was performed. The number of BrdU+/NeuN+ cells in the dentate gyrus of the hippocampus was then quantified using stereological methods.
-
Workflow:
Noopept: In Vitro Assessment of Neuroprotection against Glutamate Toxicity[10][22][23][24][25]
-
Cell Model: Immortalized mouse hippocampal HT-22 neurons or differentiated PC12 cells.
-
Experimental Setup: Cells are cultured in a suitable medium. To induce excitotoxicity, cells are exposed to a high concentration of glutamate (e.g., 5 mM).
-
Drug Treatment: Noopept is added to the cell culture medium at various concentrations (e.g., in the range of 10⁻¹¹ to 10⁻⁵ M) either before or after the glutamate challenge.
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in the colored product indicates a decrease in cell viability.
-
Data Analysis: The viability of cells treated with Noopept and glutamate is compared to that of cells treated with glutamate alone to determine the neuroprotective effect of Noopept.
-
Workflow:
Conclusion
This compound and Noopept represent two distinct approaches to cognitive enhancement and neuroprotection. NSI-189's mechanism is more targeted, focusing on the promotion of hippocampal neurogenesis and synaptogenesis, potentially through the upregulation of key neurotrophic factors. In contrast, Noopept exhibits a more pleiotropic mechanism, modulating the glutamatergic system, increasing neurotrophin levels, and activating the HIF-1 signaling pathway, which collectively contribute to its neuroprotective and cognitive-enhancing effects.
For drug development professionals, the choice between these or similar compounds would depend on the specific therapeutic target. For conditions characterized by significant hippocampal atrophy, a potent neurogenic agent like NSI-189 may be more appropriate. For broader cognitive enhancement or neuroprotection against a variety of insults, the multifaceted approach of a compound like Noopept could be more advantageous. Further research, including direct comparative studies and large-scale clinical trials, is necessary to fully elucidate the therapeutic potential of these and other nootropic agents.
References
- 1. Amelioration of Both Central and Peripheral Neuropathy in Mouse Models of Type 1 and Type 2 Diabetes by the Neurogenic Molecule NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The neurogenic compound, this compound: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-Molecule Trk Agonists: Where Do We Go from Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noopept | CAS:157115-85-0 | Nootropic and neuroprotective agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Noopept stimulates the expression of NGF and BDNF in rat hippocampus | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cognitive Enhancer Noopept Activates Transcription Factor HIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemicalbook.com [chemicalbook.com]
- 18. Molecular mechanism responsible for the neurotropic effects of cognition enhancer Noopept [jstage.jst.go.jp]
- 19. js.cmu.edu.ph [js.cmu.edu.ph]
A Comparative Analysis of NSI-189 and Ketamine for Mood Disorders: A Guide for Researchers
An objective comparison of two novel antidepressant candidates, NSI-189 and ketamine, focusing on their distinct mechanisms of action, clinical trial data, and potential for treating mood disorders.
This guide provides a detailed comparative analysis of NSI-189 and ketamine, two compounds that have garnered significant interest for their novel approaches to treating mood disorders, particularly major depressive disorder (MDD). Unlike traditional monoaminergic antidepressants, these agents operate through distinct neurobiological pathways, offering potential alternatives for treatment-resistant populations. This document is intended for researchers, scientists, and drug development professionals, presenting experimental data, detailed methodologies, and visual representations of key pathways to facilitate a comprehensive understanding.
Overview and Mechanism of Action
NSI-189 and ketamine represent fundamentally different strategies for antidepressant therapy. Ketamine offers rapid, but often transient, relief by modulating synaptic plasticity, whereas NSI-189 is designed to induce structural changes in the brain for potentially more sustained effects.
NSI-189: A Neurogenic Approach
NSI-189 is an experimental benzylpiperizine-aminopyridine compound developed to treat MDD by promoting neurogenesis.[1][2] Its primary mechanism is believed to be the stimulation of neural stem cell proliferation and differentiation, particularly in the hippocampus—a brain region critical for mood regulation and memory, which is often found to have reduced volume in individuals with depression.[3][4][5] Preclinical studies have shown that NSI-189 can increase hippocampal volume and enhance synaptic plasticity.[4][6][7] While its precise molecular target remains unknown, its action is independent of the monoamine system targeted by conventional antidepressants.[2][8] The compound is thought to upregulate key neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[6]
Ketamine: A Glutamatergic Modulator
Ketamine, a long-established anesthetic, exerts rapid and potent antidepressant effects at sub-anesthetic doses.[9][10] Its primary mechanism involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system.[11][12][13] This blockade is thought to preferentially inhibit NMDA receptors on GABAergic interneurons, leading to a disinhibition of glutamatergic neurons and a subsequent surge in glutamate release.[14][15] The excess glutamate preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling cascades.[12][15][16] These cascades include the activation of the mTOR pathway and the release of BDNF, which collectively promote synaptogenesis and restore synaptic plasticity in brain regions like the prefrontal cortex.[10][12][15] This rapid synaptic strengthening is believed to underlie its fast-acting antidepressant effects.[10][12]
Comparative Data Presentation
The following tables summarize the key characteristics, clinical efficacy, safety, and pharmacokinetic profiles of NSI-189 and ketamine based on available research and clinical trial data.
Table 1: General and Mechanistic Comparison
| Feature | NSI-189 | Ketamine |
| Drug Class | Benzylpiperizine-aminopyridine[1][2] | NMDA Receptor Antagonist[11] |
| Primary Mechanism | Hippocampal Neurogenesis[3][4] | Glutamatergic Modulation, Synaptogenesis[12][13][15] |
| Administration | Oral[6][17] | Intravenous, Intranasal, Intramuscular[11][18] |
| Onset of Action | Gradual (Weeks)[3] | Rapid (Hours)[12][13][19] |
| Regulatory Status | Experimental; Did not receive FDA approval[3] | Racemic form used off-label; Esketamine (nasal spray) is FDA-approved for TRD[19][20] |
Table 2: Summary of Clinical Efficacy for MDD
| Metric | NSI-189 | Ketamine |
| Primary Endpoint | Reduction in depression scores (MADRS, SDQ) over several weeks.[2][8] | Rapid reduction in depression scores (MADRS) at 24-72 hours.[19][21] |
| Phase 1B Trial Results | Significant improvement on SDQ and CPFQ vs. placebo; effects persisted 8 weeks post-treatment.[2][7][22] | N/A (Numerous larger trials conducted) |
| Phase 2 Trial Results | 40 mg/day dose showed greater reduction in SDQ and CPFQ scores vs. placebo.[8] Also showed improvement on some objective cognitive measures.[8] | N/A (Numerous larger trials conducted) |
| Typical Response Rate | Data limited to early phase trials. | ~50-70% in treatment-resistant populations after a single infusion.[19] |
| Remission Rate | Data limited to early phase trials. | In one trial, 20% of participants achieved remission after one month of bi-weekly injections.[23] |
| Effect on Cognition | Showed pro-cognitive effects in clinical trials.[8][24] | Can cause acute cognitive impairment; long-term effects on cognition are an area of research. |
MADRS: Montgomery-Åsberg Depression Rating Scale; SDQ: Symptoms of Depression Questionnaire; CPFQ: Cognitive and Physical Functioning Questionnaire.
Table 3: Safety and Tolerability Profile
| Adverse Event Profile | NSI-189 | Ketamine |
| Common Side Effects | Headache, dizziness, somnolence, upper respiratory tract infection.[2][7] | Dissociation, dizziness, nausea, vomiting, increased blood pressure, blurred vision, anxiety.[25][26][27] |
| Serious Risks | No serious adverse events reported in early phase trials.[7][24][28] | Psychotomimetic effects (hallucinations), potential for abuse, respiratory depression at high doses.[13][20][25] |
| Long-term Concerns | Unknown due to limited long-term data. | Urological toxicity (ketamine bladder syndrome), cognitive deficits, and potential for dependence with heavy, long-term use.[20][29] |
Table 4: Pharmacokinetic Properties
| Parameter | NSI-189 | Ketamine |
| Bioavailability | Orally active. | IV: 100%; Intranasal: 45-50%; Oral: 16-20%[11] |
| Metabolism | Liver (Oxidative processes, glucuronide conjugation).[7] | Liver (Major: CYP3A4, CYP2B6)[11] |
| Metabolites | Not extensively detailed. | Norketamine, Dehydronorketamine, Hydroxynorketamine.[11][30] |
| Elimination Half-life | 17.4 - 20.5 hours[7][17][28] | 2.5 - 3 hours[11] |
Experimental Protocols
NSI-189: Phase 1B Clinical Trial Methodology
A representative study for NSI-189 is the Phase 1B trial designed to assess its safety, tolerability, and preliminary efficacy.[7]
-
Study Design: A randomized, double-blind, placebo-controlled, multiple-dose escalation study.[7]
-
Participants: 24 patients with a diagnosis of recurrent Major Depressive Disorder (MDD).[2][5]
-
Intervention: Participants were randomized into three cohorts. In each cohort of 8, six patients received NSI-189 and two received a placebo. The dosing regimens were 40 mg once daily, 40 mg twice daily, or 40 mg three times daily.[2][7]
-
Duration: Treatment was administered for 28 days in an inpatient setting, followed by an 8-week outpatient follow-up period.[2][7]
-
Primary Outcome: Safety and tolerability.[7]
-
Exploratory Efficacy Measures: The Symptoms of Depression Questionnaire (SDQ), Montgomery-Åsberg Depression Rating Scale (MADRS), Clinical Global Impressions-Improvement (CGI-I), and the MGH Cognitive and Physical Functioning Questionnaire (CPFQ) were used to assess depressive and cognitive symptoms.[2][7]
Ketamine: Typical TRD Clinical Trial Methodology
A common experimental design for assessing ketamine's efficacy in treatment-resistant depression (TRD) involves a single infusion protocol.[19][21]
-
Study Design: A randomized, placebo-controlled, double-blind, crossover trial.[19]
-
Participants: Patients diagnosed with MDD who have failed to respond to at least two adequate antidepressant trials.[19][21]
-
Intervention: A single intravenous (IV) infusion of ketamine at a sub-anesthetic dose (typically 0.5 mg/kg) administered over 40 minutes. The control is a saline placebo infusion.[19][21] In a crossover design, patients receive both treatments at different times, separated by a washout period.
-
Duration: The primary efficacy endpoint is typically measured 24 hours post-infusion, with follow-up assessments at multiple time points (e.g., 72 hours, 7 days) to track the duration of effect.[19][21]
-
Primary Outcome: Change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to 24 hours post-infusion.[21]
-
Secondary Measures: Response rates (>50% reduction in MADRS), remission rates (MADRS score below a certain threshold), and assessments of suicidality.
Comparative Experimental Workflow
The clinical development pathways for a neurogenic compound like NSI-189 and a rapid-acting glutamatergic agent like ketamine differ significantly in their design, particularly regarding dosing strategy and the timing of primary endpoints.
Conclusion for Drug Development Professionals
NSI-189 and ketamine offer a study in contrasts for the future of antidepressant development.
Ketamine has successfully established a new paradigm in psychiatry: rapid antidepressant effects are achievable by targeting the glutamatergic system. Its clinical utility, particularly for acute symptom relief in treatment-resistant depression and suicidality, is a significant breakthrough.[19] However, its development challenges are substantial, centering on its psychotomimetic side effects, potential for abuse, and the need for in-clinic administration.[13][25] The long-term safety of repeated administration also remains a key question.[20][29] Future research is focused on developing glutamatergic modulators with a more favorable safety profile and sustained efficacy.[9]
NSI-189 , on the other hand, represents a more speculative but potentially transformative approach. By targeting the brain's innate capacity for neurogenesis, it aimed for a restorative, rather than purely symptomatic, treatment.[3][4][31] The pro-cognitive effects observed in early trials were particularly promising, as cognitive deficits are a major component of morbidity in MDD.[2][24] Despite encouraging early data, NSI-189 ultimately failed to meet its primary endpoints in a larger Phase 2 trial, and its development has not progressed.[3] The challenges for this class of drugs include demonstrating that structural changes like increased hippocampal volume translate consistently into robust and clinically meaningful antidepressant effects, a process that may require longer trial durations and more sensitive biomarkers.
References
- 1. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. muscleandbrawn.com [muscleandbrawn.com]
- 4. mentalhealthdaily.com [mentalhealthdaily.com]
- 5. Antidepressant with novel action appears safe and effective in phase 1b clinical trial | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 2, double-blind, placebo-controlled study of this compound, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ketamine in Major Depressive Disorder: Mechanisms and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ketamine - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. blog.anywhereclinic.com [blog.anywhereclinic.com]
- 14. NMDA Receptor Activation-Dependent Antidepressant-Relevant Behavioral and Synaptic Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity [frontiersin.org]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Amdiglurax - Wikipedia [en.wikipedia.org]
- 18. Registered clinical trials investigating ketamine for psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ketamine for treatment of mood disorders and suicidality: A narrative review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ketamine | National Institute on Drug Abuse (NIDA) [nida.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. neuronewsinternational.com [neuronewsinternational.com]
- 23. Ketamine effective for treatment-resistant depression: clinical trial [unsw.edu.au]
- 24. Neuralstem Presents Positive Updated Data from Phase II Study of NSI-189 in Major Depressive Disorder at the 56th American College of Neuropsychopharmacology (ACNP) Annual Meeting - BioSpace [biospace.com]
- 25. 8 Ketamine Side Effects to Know When It’s Used for Depression - GoodRx [goodrx.com]
- 26. What are the Side Effects of Ketamine in Depression? - Axis Integrated Mental Health [axismh.com]
- 27. Risks and benefits - Interventional Psychiatry Service [oxfordhealth.nhs.uk]
- 28. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of this compound, a neurogenic compound, in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Ketamine | healthdirect [healthdirect.gov.au]
- 30. embodimentcounselling.com [embodimentcounselling.com]
- 31. nbinno.com [nbinno.com]
A Comparative Analysis of NSI-189 Phosphate and Other Nootropic Agents in Rodent Models of Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cognitive benefits of the novel neurogenic compound NSI-189 phosphate against other prominent nootropic agents—Semax, Noopept, and Cerebrolysin—based on data from rodent models. The information is intended to offer an objective overview to inform further research and development in the field of cognitive enhancement.
Executive Summary
This compound is an investigational drug with a unique mechanism of action centered on promoting neurogenesis, particularly in the hippocampus. Studies in rodent models of cognitive impairment, including those induced by irradiation, stroke, and diabetes, have demonstrated its potential to improve performance in various learning and memory tasks. This guide compares the available preclinical data for NSI-189 with that of Semax, a synthetic peptide fragment of ACTH; Noopept, a dipeptide nootropic; and Cerebrolysin, a porcine brain-derived peptide mixture. The comparison focuses on their effects on cognitive function, underlying mechanisms of action, and the experimental protocols used to validate these effects. While direct head-to-head comparative studies are limited, this guide synthesizes the available evidence to provide a comprehensive overview for the research community.
Comparative Data on Cognitive Performance in Rodent Models
The following tables summarize the quantitative data from key studies investigating the cognitive effects of NSI-189 and the selected alternative nootropics in various rodent models and behavioral tasks.
Table 1: this compound
| Rodent Model | Cognitive Task | Key Findings | Reference |
| Rat (Radiation-Induced Cognitive Dysfunction) | Novel Place Recognition | Irradiated rats treated with NSI-189 showed a significant improvement in the discrimination index compared to irradiated controls. | [1] |
| Rat (Radiation-Induced Cognitive Dysfunction) | Novel Object Recognition | NSI-189 treatment significantly improved the discrimination index in irradiated rats.[1] | [1] |
| Rat (Radiation-Induced Cognitive Dysfunction) | Object in Place Task | Treated irradiated rats demonstrated a significant improvement in the discrimination index. | [1] |
| Rat (Radiation-Induced Cognitive Dysfunction) | Temporal Order Task | NSI-189 administration led to a significant improvement in the discrimination index in irradiated animals. | [1] |
| Rat (Type 2 Diabetes) | Novel Object Recognition | NSI-189 treatment reversed memory deficits, showing a significantly higher recognition index compared to vehicle-treated diabetic rats. | |
| Rat (Ischemic Stroke) | Motor and Neurological Deficits | Oral administration of NSI-189 resulted in significant amelioration of stroke-induced motor and neurological deficits.[2][3] | [2][3] |
Table 2: Alternative Nootropic Agents
| Compound | Rodent Model | Cognitive Task/Biomarker | Key Findings | Reference |
| Semax | Rat (Healthy) | Conditioned Avoidance Reaction | Semax-treated animals showed a distinct increase in the number of conditioned avoidance reactions.[4][5] | [4][5] |
| Rat (Healthy) | BDNF and TrkB Expression | A single application of Semax resulted in a 1.4-fold increase in BDNF protein levels and a 1.6-fold increase in TrkB tyrosine phosphorylation in the hippocampus.[4][5] | [4][5] | |
| Noopept | Rat (Healthy) | NGF and BDNF Expression | Acute administration increased mRNA expression of both NGF and BDNF in the hippocampus. Chronic treatment potentiated this neurotrophic effect.[6][7] | [6][7] |
| Cerebrolysin | Rat (Traumatic Brain Injury) | Morris Water Maze | Cerebrolysin treatment significantly improved long-term spatial learning and memory. | |
| Rat (Traumatic Brain Injury) | Social Odor Recognition | Significantly improved nonspatial recognition memory. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents.
-
Habituation: Mice are individually habituated to the testing arena (e.g., a 40x40x40 cm open field) for a set period (e.g., 5-10 minutes) on the day before the test.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined duration (e.g., 5-10 minutes).
-
Test Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM)
The MWM is a widely used task to assess spatial learning and memory.
-
Apparatus: A circular pool (typically 1.2-2.0 m in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface in one of the four quadrants.
-
Acquisition Training: Rodents are placed in the water from different starting positions and must use distal cues in the room to locate the hidden platform. This is typically repeated for several trials over multiple days. The latency to find the platform and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.[1][8][9][10]
Contextual Fear Conditioning (CFC)
CFC is used to evaluate fear-associated learning and memory.
-
Training: A rodent is placed in a novel conditioning chamber and, after a baseline period, receives a mild footshock (unconditioned stimulus, US) paired with the context of the chamber (conditioned stimulus, CS).
-
Testing: After a set period (e.g., 24 hours), the rodent is returned to the same chamber, and the amount of time it spends "freezing" (a species-specific fear response) is measured. Increased freezing time indicates a stronger fear memory associated with the context.
Signaling Pathways and Mechanisms of Action
The cognitive benefits of these compounds are attributed to their distinct effects on neuronal signaling pathways.
This compound: Neurogenesis and Neurotrophic Factor Upregulation
NSI-189 is believed to exert its pro-cognitive effects primarily by stimulating neurogenesis in the hippocampus.[11] In vitro and in vivo studies have shown that it can increase the proliferation of neural stem cells.[12] Furthermore, NSI-189 has been shown to upregulate the expression of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF), which are crucial for neuronal survival, growth, and synaptic plasticity.[3][13][14] The activation of the TrkB and Akt signaling pathways has also been associated with the effects of NSI-189 on synaptic plasticity.[15]
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rawamino.com [rawamino.com]
- 3. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cerebrolysin.com [cerebrolysin.com]
- 5. Semax, an analog of ACTH(4-10) with cognitive effects, regulates BDNF and trkB expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. Noopept stimulates the expression of NGF and BDNF in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 9. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 11. nbinno.com [nbinno.com]
- 12. cerebrolysin.com [cerebrolysin.com]
- 13. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of NSI-189 Phosphate's Effects on Neurogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The experimental compound NSI-189 phosphate garnered significant attention for its potential to stimulate neurogenesis, offering a novel mechanistic approach for treating conditions like Major Depressive Disorder (MDD), cognitive impairment, and neurodegenerative diseases. Developed by Neuralstem, Inc., early preclinical data suggested robust pro-neurogenic and neurotrophic activities. However, the translation of these effects from bench to bedside has raised questions regarding reproducibility, a critical aspect of drug development. This guide provides an objective comparison of the available data on NSI-189's effects on neurogenesis, juxtaposed with alternative compounds, and addresses the broader context of the reproducibility of such findings.
This compound: Preclinical Evidence of Neurogenesis
Initial preclinical studies in rodent models painted a promising picture of NSI-189's ability to enhance the birth of new neurons, particularly in the hippocampus, a brain region crucial for learning, memory, and mood regulation.
Key Preclinical Findings:
-
Increased Neural Stem Cell Proliferation and Maturation: In vitro studies using human hippocampus-derived neural stem cells demonstrated that NSI-189 stimulates neurogenesis.[1] In vivo animal studies further supported this, showing increased numbers of newly born neurons. For instance, a study in a rat model of irradiation-induced cognitive dysfunction found that NSI-189 treatment led to a significant 55% increase in the number of BrdU+/NeuN+ dual-labeled cells in the dentate gyrus compared to the irradiated control group, indicating enhanced neuronal differentiation and survival.
-
Upregulation of Neurogenic Markers: In a rat model of ischemic stroke, NSI-189 treatment was associated with an increase in the expression of Ki67, a marker of cell proliferation, and microtubule-associated protein 2 (MAP2), a marker of neuronal dendrites.[2] These findings suggest that NSI-189 promotes both the birth of new cells and their maturation into neurons.
-
Increased Hippocampal Volume in Animal Models: Several preclinical studies reported that administration of NSI-189 led to a significant increase in hippocampal volume in mice.[3] This structural change was hypothesized to be a direct consequence of its neurogenic effects.
Clinical Trials and the Question of Translational Reproducibility
While preclinical data were encouraging, the translation of these structural and cellular changes to human subjects has been less clear-cut, highlighting a common challenge in neuroscience drug development.
Human Clinical Trial Data:
Phase 1 and Phase 2 clinical trials were conducted to evaluate the safety and efficacy of NSI-189 in patients with MDD.[4][5] While these studies showed some positive effects on depressive and cognitive symptoms as measured by scales like the Symptoms of Depression Questionnaire (SDQ) and the Cognitive and Physical Functioning Questionnaire (CPFQ), the direct evidence for neurogenesis in humans was not as robust as in animal models.[4][6]
A key finding from a Phase 1B study was that while MRI data suggested a modest trend towards increased hippocampal volume in patients treated with NSI-189, this change was not statistically significant and was not different from the changes observed in the placebo group. This lack of a significant effect on a key structural biomarker raises questions about the direct translation of the robust hippocampal volume increases seen in mice to humans at the doses tested.
The Broader Context: The Reproducibility Crisis in Preclinical Research
It is important to consider the "reproducibility crisis" that has been a topic of discussion in preclinical research.[7][8] A significant percentage of findings from preclinical studies, particularly in fields like cancer biology and neuroscience, have been difficult to reproduce in subsequent experiments. This can be due to a variety of factors, including differences in study design, animal models, and statistical analysis. The discrepancy between the preclinical and clinical findings for NSI-189's effect on hippocampal volume may, in part, reflect these broader challenges in translational research.
Comparison with Alternative Neurogenic Compounds
Several other compounds have been investigated for their potential to promote neurogenesis. A direct quantitative comparison is challenging due to the lack of head-to-head studies using identical methodologies. However, available data on some of these alternatives are presented below.
| Compound | Proposed Mechanism of Action | Preclinical Evidence of Neurogenesis (Quantitative Data) | Clinical Evidence of Neurogenesis |
| This compound | Unknown, thought to involve stimulation of neurogenesis and upregulation of neurotrophic factors. | - 55% increase in BrdU+/NeuN+ cells in irradiated rats.- Increased Ki67 and MAP2 expression in stroke rats (fold change not specified).[2] | Non-significant trend towards increased hippocampal volume in a Phase 1B trial. |
| Semax | Synthetic analog of an ACTH fragment; modulates neurotrophic factors. | - 1.4-fold increase in BDNF protein levels in the rat hippocampus.[9][10]- 1.6-fold increase in TrkB tyrosine phosphorylation in the rat hippocampus.[9][10] | Not extensively studied for direct neurogenic effects in human clinical trials. |
| Noopept | Dipeptide with nootropic and neuroprotective properties. | - Increased mRNA expression of NGF and BDNF in the rat hippocampus (specific fold-change not consistently reported).[11][12] | No direct evidence of neurogenesis from human clinical trials. |
| Ketamine | NMDA receptor antagonist. | - Complex and context-dependent effects. Some studies show increased proliferation and maturation of new neurons,[13][14] while others report decreases or no effect, particularly under certain conditions.[15][16] | No direct, consistent evidence of increased neurogenesis in humans. Antidepressant effects are thought to be independent of neurogenesis.[13] |
Experimental Protocols
To facilitate the critical evaluation and potential replication of the cited findings, detailed methodologies for key experiments are essential.
In Vivo Neurogenesis Assessment using BrdU and NeuN Immunohistochemistry
This protocol is a standard method to label and quantify newly born neurons in the adult brain.
-
BrdU Administration: Animals (e.g., mice or rats) are injected intraperitoneally (i.p.) with 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine that is incorporated into the DNA of dividing cells during the S-phase of the cell cycle. A typical dosing regimen is 50 mg/kg body weight, once daily for several consecutive days.[17][18]
-
Tissue Processing: At a predetermined time point after the last BrdU injection (e.g., 24 hours for proliferation studies, or several weeks for survival and differentiation studies), animals are euthanized and transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde). The brains are then extracted and post-fixed.
-
Sectioning: The brains are sectioned using a cryostat or vibratome at a thickness of 30-40 µm.
-
Immunohistochemistry:
-
DNA Denaturation: To expose the incorporated BrdU for antibody binding, the tissue sections are treated with an acid (e.g., 2N HCl).
-
Blocking: Non-specific antibody binding is blocked using a solution containing normal serum and a detergent (e.g., Triton X-100).
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against BrdU (to label new cells) and a mature neuronal marker, such as NeuN (to identify neurons).
-
Secondary Antibody Incubation: Fluorescently labeled secondary antibodies that bind to the primary antibodies are applied.
-
-
Imaging and Quantification: The stained sections are imaged using a confocal microscope. The number of BrdU-positive cells, NeuN-positive cells, and double-labeled (BrdU+/NeuN+) cells in the region of interest (e.g., the dentate gyrus of the hippocampus) are quantified using stereological methods.[19][20][21]
Signaling Pathways
The precise molecular mechanism of NSI-189 remains to be fully elucidated. However, evidence suggests that its effects may be mediated, at least in part, through the activation of neurotrophic factor signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway, which plays a critical role in neurogenesis, synaptic plasticity, and neuronal survival.
Proposed NSI-189 Signaling Pathway
Caption: Proposed signaling pathway for NSI-189's neurogenic effects.
Experimental Workflow for Assessing Neurogenesis
Caption: Experimental workflow for assessing in vivo neurogenesis.
Conclusion
The story of this compound serves as a salient case study in the challenges of translating promising preclinical neurogenesis research into clinically verified therapies. While initial animal studies demonstrated a robust and reproducible effect on hippocampal neurogenesis and volume, these findings did not translate into statistically significant structural changes in human clinical trials for MDD, despite some positive effects on mood and cognition.
This discrepancy underscores the importance of rigorous, reproducible preclinical research and the need for better translational biomarkers for neurogenesis in humans. For researchers and drug developers, the experience with NSI-189 highlights the critical need for:
-
Head-to-head comparative studies: Directly comparing the neurogenic potential of different compounds under standardized conditions is crucial for identifying the most promising candidates.
-
Robust and transparent reporting of experimental protocols: Detailed methodologies are essential for the independent verification and replication of findings.
-
Development of reliable translational biomarkers: Identifying and validating biomarkers that can quantitatively assess neurogenesis in humans is a key hurdle to overcome in the development of neurogenic therapies.
Future research into NSI-189 and other neurogenic compounds will need to address these challenges to bridge the gap between promising preclinical data and effective clinical applications.
References
- 1. In vivo Neurogenesis [en.bio-protocol.org]
- 2. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Neuralstem Presents Positive Updated Data from Phase II Study of NSI-189 in Major Depressive Disorder at the 56th American College of Neuropsychopharmacology (ACNP) Annual Meeting - BioSpace [biospace.com]
- 5. This compound, a novel neurogenic compound, selectively benefits moderately depressed patients: A post-hoc analysis of a phase 2 study of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuralstem's NSI-189 Novel Neurogenic Compound Shows Significant Effect In Major Depressive Disorder [prnewswire.com]
- 7. The Replication Crisis in Preclinical Research | Taconic Biosciences [taconic.com]
- 8. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
- 9. researchgate.net [researchgate.net]
- 10. Semax, an analog of ACTH(4-10) with cognitive effects, regulates BDNF and trkB expression in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. examine.com [examine.com]
- 13. New Hippocampal Neurons Mature Rapidly in Response to Ketamine But Are Not Required for Its Acute Antidepressant Effects on Neophagia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ketamine’s rapid and sustained antidepressant effects are driven by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ketamine alters hippocampal cell proliferation and improves learning in mice after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Neurogenesis [bio-protocol.org]
- 19. Determination of key aspects of precursor cell proliferation, cell cycle length and kinetics in the adult mouse subgranular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of NSI-189 Phosphate and BDNF Mimetics in Neurotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel neurogenic compound, NSI-189 phosphate, and the class of molecules known as Brain-Derived Neurotrophic Factor (BDNF) mimetics. The objective is to furnish a detailed overview of their mechanisms of action, efficacy based on available experimental data, and the methodologies employed in key studies. This document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of new treatments for neurological and psychiatric disorders.
Introduction
Major Depressive Disorder (MDD) and other neurodegenerative conditions are characterized by neuronal loss and atrophy in key brain regions, such as the hippocampus.[1] Current therapeutic strategies are often limited in their efficacy and are associated with significant side effects. This has spurred the development of novel therapeutic agents aimed at promoting neurogenesis and neuroplasticity. Among these, this compound and BDNF mimetics have emerged as promising candidates.
This compound is a novel, orally active, small molecule that has been shown to stimulate neurogenesis and increase hippocampal volume in preclinical models.[2][3] It has been investigated in clinical trials for the treatment of MDD.[4][5][6]
BDNF mimetics are a class of compounds designed to mimic the effects of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[7][8] These molecules typically act by activating the BDNF receptor, Tropomyosin receptor kinase B (TrkB).[7][9]
Mechanism of Action
This compound
The precise molecular target of NSI-189 remains to be fully elucidated, but its mechanism of action is primarily attributed to the stimulation of neurogenesis and synaptogenesis, particularly in the hippocampus.[10][11] In vitro studies have shown that NSI-189 promotes the proliferation of human hippocampus-derived neural stem cells.[11] Preclinical studies in mice have demonstrated that oral administration of NSI-189 leads to an increase in hippocampal volume and the number of new neurons.[2][3] While the direct upstream signaling pathway is not fully characterized, evidence suggests that NSI-189's effects may be mediated, in part, through the upregulation of neurotrophic factors, including BDNF.[10][12]
BDNF Mimetics
BDNF mimetics exert their effects by directly binding to and activating the TrkB receptor, thereby initiating downstream signaling cascades that are crucial for neuronal function.[7][9] The activation of TrkB by BDNF or its mimetics leads to the autophosphorylation of the receptor and the subsequent activation of three major signaling pathways:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is primarily involved in promoting cell survival and growth.[7][8]
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: This pathway plays a critical role in cell differentiation, synaptic plasticity, and neurogenesis.[7][8]
-
Phospholipase C-gamma (PLCγ) pathway: This pathway is involved in the regulation of intracellular calcium levels and synaptic function.[7][8]
By activating these pathways, BDNF mimetics can replicate the neuroprotective, neurogenic, and synaptogenic effects of endogenous BDNF.[8][9]
Signaling Pathway Diagrams
Caption: Proposed signaling pathway for this compound.
Caption: Signaling pathway for BDNF mimetics via TrkB receptor activation.
Efficacy and Experimental Data
Direct comparative studies between NSI-189 and BDNF mimetics are currently lacking in the published literature. The available efficacy data for NSI-189 is primarily from clinical trials in patients with MDD, while the data for BDNF mimetics is largely derived from preclinical studies in various models of neurological and psychiatric disorders.
This compound: Clinical Trial Data in Major Depressive Disorder
| Study Phase | Dosage | Primary Outcome Measure | Key Findings | Reference |
| Phase Ib | 40 mg QD, 80 mg QD, 120 mg QD | Montgomery-Åsberg Depression Rating Scale (MADRS) | Trend towards improvement on MADRS, but not statistically significant. Significant improvements on self-reported measures of depression (SDQ) and cognitive function (CPFQ). Sustained effects observed 8 weeks after dosing stopped. | [13][14] |
| Phase II | 40 mg QD, 80 mg QD | MADRS | Did not meet the primary endpoint of statistically significant reduction in MADRS score versus placebo. The 40 mg dose showed significant improvements on secondary self-rated endpoints (SDQ, CPFQ, QIDS-SR) and some objective cognitive measures (CogScreen). | [4][6] |
| Phase II (Post-hoc analysis) | 80 mg QD | MADRS-6 | In patients with moderate depression (MADRS < 30), the 80 mg dose showed a significant benefit over placebo. More pronounced pro-cognitive effects were also observed in this subgroup. | [5] |
BDNF Mimetics: Preclinical Data
| Compound | Model | Key Findings | Reference |
| LM22A-4 | In vitro (Aβ-induced neuronal death) | Substantial reduction in Aβ-induced neuronal death, dependent on Trk signaling. | [9] |
| 7,8-Dihydroxyflavone (7,8-DHF) | Animal models of Parkinson's and Huntington's disease | Neuroprotection, antioxidant activity, and enhancement of motor function. | [15] |
| GSB-106 | In vitro (TrkB activation) & In vivo (forced swim test) | Specific activation of TrkB and its signaling pathways; exhibited antidepressant-like activity. | [15][16] |
Experimental Protocols
NSI-189 Phase II Clinical Trial for MDD
-
Design: A randomized, double-blind, placebo-controlled, sequential parallel comparison design (SPCD) study.
-
Participants: 220 outpatients with a diagnosis of recurrent MDD.
-
Intervention: Patients were randomized to receive NSI-189 (40 mg or 80 mg daily) or placebo for 12 weeks.
-
Outcome Measures:
-
Primary: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
-
Secondary: Symptoms of Depression Questionnaire (SDQ), Cognitive and Physical Functioning Questionnaire (CPFQ), Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR), and cognitive tests (CogScreen and Cogstate).
-
-
Analysis: The SPCD design involves two 6-week stages to improve signal detection.[6]
Preclinical Evaluation of BDNF Mimetics (General Protocol)
-
In Vitro Models:
-
Neuronal Cultures: Primary hippocampal or cortical neurons are often used.
-
Insult Models: To model neurodegenerative conditions, cultures may be exposed to toxins such as amyloid-beta (Aβ) oligomers or subjected to oxygen-glucose deprivation.
-
Assays: Neuronal survival is typically assessed by cell viability assays (e.g., MTT, LDH). Activation of TrkB and downstream signaling pathways (Akt, ERK) is measured by Western blotting.[9]
-
-
In Vivo Models:
-
Animal Models of Disease: Transgenic mouse models of Alzheimer's disease, Parkinson's disease, or rodent models of depression (e.g., forced swim test, learned helplessness) are commonly employed.[1][15]
-
Administration: Compounds are administered via various routes (e.g., oral, intraperitoneal).
-
Behavioral Tests: Cognitive function is assessed using tests like the Morris water maze, while depressive-like behavior is evaluated using the forced swim test or tail suspension test.
-
Histological Analysis: Post-mortem brain tissue is analyzed for markers of neurogenesis (e.g., BrdU, DCX), synaptogenesis (e.g., synaptophysin), and neuronal survival.
-
Comparative Experimental Workflow
Caption: Generalized development workflows for NSI-189 and BDNF mimetics.
Conclusion
This compound and BDNF mimetics represent two distinct yet related approaches to treating neurological and psychiatric disorders by targeting neurogenesis and neuroplasticity. NSI-189 has progressed to Phase II clinical trials for MDD, demonstrating some efficacy, particularly in patients with moderate depression and on cognitive measures, although it did not meet its primary endpoint in a large trial.[4][5] Its mechanism, while linked to neurogenesis, is not fully understood.
BDNF mimetics, on the other hand, have a more clearly defined mechanism of action centered on the activation of the TrkB receptor.[7][9] Preclinical data for various BDNF mimetics are promising across a range of neurodegenerative and psychiatric disease models.[15] However, the clinical development of BDNF mimetics is less advanced compared to NSI-189.
The absence of direct comparative studies makes it difficult to definitively state the superior efficacy of one approach over the other. Future research, including head-to-head preclinical and clinical trials, will be necessary to fully elucidate the relative therapeutic potential of NSI-189 and BDNF mimetics. The choice between these strategies for future drug development will likely depend on the specific indication, desired therapeutic profile, and the outcomes of ongoing and future research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fiercepharma.com [fiercepharma.com]
- 4. Neuralstem Presents Positive Updated Data from Phase II Study of NSI-189 in Major Depressive Disorder at the 56th American College of Neuropsychopharmacology (ACNP) Annual Meeting - BioSpace [biospace.com]
- 5. This compound, a novel neurogenic compound, selectively benefits moderately depressed patients: A post-hoc analysis of a phase 2 study of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 2, double-blind, placebo-controlled study of this compound, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are BDNF agonists and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. muscleandbrawn.com [muscleandbrawn.com]
- 11. The neurogenic compound, this compound: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. New Antidepressant Stimulates Neuron Growth - Gateway Psychiatric [gatewaypsychiatric.com]
- 15. Neurotrophin mimetics - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
Replicating In Vivo Neurogenesis: A Comparative Guide to NSI-189 Phosphate and Other Promising Molecules
For researchers, scientists, and drug development professionals, the quest for compounds that can effectively stimulate the birth of new neurons (neurogenesis) in the adult brain holds immense therapeutic potential for a range of neurological and psychiatric disorders. NSI-189 phosphate, an investigational neurogenic compound, has garnered significant attention for its potential to promote neuronal growth and offer antidepressant and pro-cognitive effects. This guide provides an objective comparison of NSI-189's performance with other notable neurogenic and neuro-restorative agents, supported by available experimental data from in vivo studies.
This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for evaluating these compounds in a research context.
Quantitative Comparison of Neurogenic and Neuro-Restorative Effects
The following tables summarize the quantitative data from in vivo studies on NSI-189 and its alternatives. It is crucial to note that these studies were not conducted head-to-head, and thus, direct comparisons should be made with caution, considering the differences in animal models, dosing regimens, and experimental endpoints.
| Compound | Animal Model | Dosage & Administration | Key Quantitative Findings | Reference |
| This compound | Sprague-Dawley Rats (Ischemic Stroke Model) | 30 mg/kg/day (oral) for 12 weeks | - Significant increase in Ki67-positive (proliferating) cells in the subventricular zone (SVZ) and peri-infarct cortex.- Significant increase in MAP2 (neuronal marker) density in the hippocampus and cortex. | [1] |
| Cerebrolysin | Sprague-Dawley Rats (Embolic Stroke Model) | 2.5 and 5 ml/kg/day (intraperitoneal) for 28 days | - Significantly increased the number of BrdU-positive (newly born) cells in the SVZ.- Significantly increased doublecortin (DCX)-positive (migrating neuroblasts) cells in the SVZ and ischemic boundary. | [2][3] |
| APP Transgenic Mice (Alzheimer's Model) | 2.5 ml/kg/day (intraperitoneal) for 1 and 3 months | - Significant increase in BrdU-positive cells and DCX-positive neuroblasts in the subgranular zone (SGZ). | [4] | |
| 7,8-Dihydroxyflavone (7,8-DHF) | C57BL/6 Mice (Healthy) | 5 mg/kg/day (oral) for several weeks | - Potently stimulates hippocampal progenitor neurogenesis. | [5] |
| C57BL/6 Mice (Traumatic Brain Injury Model) | 5 mg/kg/day (intraperitoneal) for 2 weeks | - Density of DCX-positive cells in the dentate gyrus: ~2377 cells/mm² (DHF-treated) vs. ~1519 cells/mm² (vehicle). | [6] | |
| Semax | Wistar Rats (Healthy) | 50 µg/kg (intranasal), single dose | - 1.4-fold increase in Brain-Derived Neurotrophic Factor (BDNF) protein levels in the hippocampus.- 1.6-fold increase in TrkB receptor tyrosine phosphorylation in the hippocampus. | [7][8] |
| ISRIB | Thy1-YFP Mice (Aged) | 2.5 mg/kg/day (intraperitoneal) for 3 days | - Significantly increased dendritic spine density in the CA1 region of the hippocampus compared to age-matched vehicle-treated mice. | [9] |
| Fmr1 Knockout Mice (Fragile X Model) | 2.5 mg/kg/day (intraperitoneal) for 4 days | - Restored the rate of new spine formation in the cortex to wild-type levels. | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are summaries of the experimental protocols used in the cited in vivo studies.
This compound in a Rat Model of Ischemic Stroke
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Ischemia: Middle cerebral artery occlusion (MCAo) was performed to induce a focal ischemic stroke.
-
Treatment: this compound was administered orally at a dose of 30 mg/kg/day, starting 6 hours after the stroke and continuing for 12 weeks.
-
Neurogenesis Assessment:
-
Cell Proliferation: Immunohistochemical staining for Ki67, a marker of cell proliferation, was performed on brain sections. The number of Ki67-positive cells was quantified in the subventricular zone (SVZ) and the peri-infarct cortex.
-
Neuronal Differentiation: Immunohistochemical staining for Microtubule-Associated Protein 2 (MAP2), a marker for mature neurons, was used to assess neurite outgrowth and neuronal density in the hippocampus and cortex.[1]
-
Cerebrolysin in a Rat Model of Embolic Stroke
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Stroke: Embolic middle cerebral artery occlusion (MCAo) was induced.
-
Treatment: Cerebrolysin was administered intraperitoneally at doses of 2.5 and 5 ml/kg, starting 24 hours after the stroke and continuing daily for 28 days.
-
Neurogenesis Assessment:
-
Cell Proliferation: Bromodeoxyuridine (BrdU), a synthetic thymidine analog, was injected to label dividing cells. Immunohistochemistry for BrdU was used to quantify the number of newly born cells in the SVZ.
-
Neuroblast Migration: Immunohistochemical staining for doublecortin (DCX), a marker for migrating neuroblasts, was performed to assess the population of new neurons migrating from the SVZ to the site of injury.[2][3]
-
7,8-Dihydroxyflavone in a Mouse Model of Traumatic Brain Injury
-
Animal Model: Adult male C57BL/6 mice.
-
Induction of Injury: A controlled cortical impact (CCI) model was used to induce a traumatic brain injury (TBI).
-
Treatment: 7,8-dihydroxyflavone (DHF) was administered intraperitoneally at a dose of 5 mg/kg once daily for 2 weeks.
-
Neurogenesis Assessment:
-
Immature Neurons: Immunohistochemical staining for doublecortin (DCX) was used to identify and quantify immature neurons in the dentate gyrus of the hippocampus. The density of DCX-positive cells was calculated.[6]
-
Semax in Healthy Rats
-
Animal Model: Adult male Wistar rats.
-
Treatment: A single intranasal administration of Semax at a dose of 50 µg/kg.
-
Neurotrophic Factor Assessment:
-
BDNF Protein Levels: Enzyme-linked immunosorbent assay (ELISA) was used to measure the concentration of BDNF protein in hippocampal tissue lysates.
-
TrkB Activation: Western blotting was used to measure the levels of tyrosine-phosphorylated TrkB receptors, indicating receptor activation, in the hippocampus.[7][8]
-
ISRIB in Aged Mice
-
Animal Model: Aged (18-20 months) male Thy1-YFP transgenic mice, which express yellow fluorescent protein in a subset of neurons.
-
Treatment: ISRIB was administered intraperitoneally at a dose of 2.5 mg/kg daily for 3 consecutive days.
-
Synaptogenesis Assessment:
-
Dendritic Spine Density: Confocal microscopy was used to image dendrites in the stratum radiatum of the CA1 region of the hippocampus. The density of dendritic spines was quantified using unbiased analysis methods.[9]
-
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanisms of action and experimental designs can aid in understanding the broader context of this research.
Proposed signaling pathways for NSI-189 and 7,8-dihydroxyflavone (7,8-DHF).
A generalized workflow for assessing in vivo neurogenesis.
Concluding Remarks
This compound demonstrates clear neurogenic and neuro-restorative properties in preclinical models, particularly in the context of ischemic stroke. Its unique mechanism of action, which is still being fully elucidated but appears to directly stimulate neural stem cell proliferation, sets it apart from many other compounds.
The alternatives discussed herein each present their own strengths. Cerebrolysin, a mixture of neuropeptides, has shown robust effects on neurogenesis in models of both stroke and Alzheimer's disease. 7,8-dihydroxyflavone acts as a potent TrkB agonist, mimicking the effects of BDNF, a critical neurotrophin for neuronal survival and growth. Semax appears to exert its pro-cognitive effects primarily by upregulating BDNF and activating its receptor, TrkB. ISRIB, on the other hand, offers a different approach by targeting the integrated stress response, which has profound effects on synaptic plasticity and dendritic spine integrity, though its direct impact on the birth of new neurons is less characterized.
For researchers and drug development professionals, the choice of which compound to investigate further will depend on the specific therapeutic application and the desired biological outcome. While NSI-189 remains a compelling candidate for conditions where hippocampal neurogenesis is implicated, such as depression and cognitive decline, the other molecules presented here offer alternative and potentially complementary pathways to promoting brain repair and enhancing cognitive function. The data and protocols provided in this guide are intended to serve as a foundational resource for the continued exploration of these promising neurogenic agents.
References
- 1. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerebrolysin enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerebrolysin enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Cerebrolysin on neurogenesis in an APP transgenic model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-Injury Treatment of 7,8-Dihydroxyflavone Promotes Neurogenesis in the Hippocampus of the Adult Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule cognitive enhancer reverses age-related memory decline in mice | eLife [elifesciences.org]
- 10. Translational modulator ISRIB alleviates synaptic and behavioral phenotypes in Fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for NSI-189 Phosphate
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including investigational compounds like NSI-189 phosphate. Adherence to proper disposal protocols is a critical component of laboratory safety and environmental stewardship.
NSI-189 is a novel neurogenic compound that has been investigated for its potential antidepressant and procognitive effects.[1] As with all research chemicals, particularly those with psychoactive properties, stringent procedures must be followed for its disposal to mitigate risks to personnel and the environment.[2][3][4][5][6] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in accordance with established laboratory safety protocols. The toxicological properties of NSI-189 have not been thoroughly investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin.[7] Irritation to the eyes, skin, and respiratory system is possible.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[8]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[8]
-
Body Protection: Wear appropriate protective clothing. For significant handling, fire/flame resistant and impervious clothing is recommended.[8]
-
Respiratory Protection: If dust or aerosols are generated, or if exposure limits are exceeded, use a full-face respirator.[8]
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[8]
-
Use process enclosures or local exhaust ventilation to control airborne levels.[7]
-
Facilities should be equipped with an eyewash station and a safety shower.[7]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid environmental release.[8] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[8]
-
Identification and Segregation:
-
Containment:
-
Waste Disposal Method:
-
Decontamination of Emptied Containers:
-
Containers that held this compound can be triple-rinsed (or the equivalent).[8]
-
The rinsate should be collected and disposed of as hazardous chemical waste.
-
After proper decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or recycled/reconditioned if permissible.[8] Combustible packaging materials may be incinerated.[8]
-
Quantitative Safety Data Summary
| Parameter | Information | Source |
| Acute Toxicity | To the best of our knowledge, the toxicological properties have not been thoroughly investigated. May be harmful by inhalation, ingestion, or skin absorption.[7] | Cayman Chemical |
| Health Hazards | May cause respiratory irritation.[8] May cause eye, skin, or respiratory system irritation.[7] | ChemicalBook, Cayman Chemical |
| Fire Fighting Measures | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] Wear self-contained breathing apparatus.[8] | ChemicalBook |
| Accidental Release | Avoid dust formation.[8] Use personal protective equipment.[8] Prevent discharge into drains and the environment.[8] Collect for disposal in closed containers.[8] | ChemicalBook |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols
The provided search results do not contain detailed experimental protocols for the chemical neutralization or deactivation of this compound. The standard and recommended procedure is to transfer the material to a specialized and licensed facility for destruction.[8] Any in-lab attempt at neutralization without a validated protocol could generate unknown byproducts and pose additional risks. Therefore, in-lab treatment of this research chemical waste is not advised.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and regulatory compliance.
References
- 1. This compound, a novel neurogenic compound, selectively benefits moderately depressed patients: A post-hoc analysis of a phase 2 study of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cwcrecovery.com [cwcrecovery.com]
- 3. greenhousetreatment.com [greenhousetreatment.com]
- 4. Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Chemicals, Test [simsonpharma.com]
- 6. healthyliferecovery.com [healthyliferecovery.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Nsi-189 phosphate
Essential Safety Protocols for Handling NSI-189 Phosphate
Researchers, scientists, and drug development professionals must exercise caution when handling this compound, an investigational compound with an incompletely characterized toxicological profile. Adherence to stringent safety protocols is crucial to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE) Recommendations
Due to the limited toxicological data available for this compound, a conservative approach to PPE is warranted. The following table summarizes the recommended PPE for handling this compound in a powdered form. Note that specific quantitative data, such as occupational exposure limits (OELs) or glove breakthrough times, are not currently established for this compound.[1][2][3]
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye Protection | Safety Goggles with Side-Shields | Should conform to EN 166 (EU) or NIOSH (US) standards.[2] A face shield may be necessary for splash-prone procedures. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | Double-gloving is recommended. Gloves must be inspected before use and changed regularly or immediately upon contamination.[2] |
| Body Protection | Disposable Gown or Lab Coat | A disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is preferred. Gowns should have long sleeves and tight-fitting cuffs.[4] |
| Respiratory Protection | NIOSH-approved Respirator (N95 or higher) | To be used when handling the powder outside of a containment system (e.g., fume hood, glove box) or when there is a risk of aerosolization.[5] Fit-testing is required. |
Operational and Disposal Plans
A systematic approach to the use and disposal of PPE is critical to prevent cross-contamination and ensure user safety.
Experimental Workflow for PPE Usage
The following diagram outlines the logical workflow for donning, using, and doffing PPE when handling this compound.
Detailed Procedural Guidance
1. Pre-Handling Preparation:
-
Ensure that all work with this compound powder is conducted in a designated area, preferably within a certified chemical fume hood or a glove box to control airborne particles.[2]
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Prepare all necessary equipment and reagents before donning PPE to minimize movement in and out of the designated handling area.
2. Donning PPE:
-
Gown: Put on a disposable, low-permeability gown, ensuring complete back closure.
-
Respirator: If required, don a fit-tested N95 or higher-level respirator. Perform a positive and negative pressure seal check.
-
Eye Protection: Wear tightly fitting safety goggles. If there is a significant splash risk, use a full-face shield in addition to goggles.[5]
-
Gloves: Don the first pair of nitrile or neoprene gloves. When putting on the gown, ensure the cuffs are tucked into the gloves. Don a second pair of gloves over the first, ensuring the cuffs of the second pair go over the sleeve of the gown.
3. Handling and Experimental Procedures:
-
Handle this compound with care to avoid the formation of dust and aerosols.[2]
-
Use tools and techniques that minimize the generation of airborne particles (e.g., careful weighing, using spatulas gently).
-
If any PPE becomes contaminated, it should be changed immediately. For gloves, this means removing the outer pair, decontaminating the inner pair if necessary, and donning a new outer pair.
4. Doffing PPE:
-
The doffing process should be performed in a manner that prevents contamination of the user and the surrounding environment.
-
Outer Gloves: Remove the outer pair of gloves first and dispose of them in a designated chemical waste container.
-
Gown: Remove the gown by rolling it inside out, containing any potential contamination on the interior surface. Dispose of it in the chemical waste container.
-
Eye Protection: Remove eye protection. If reusable, clean and disinfect according to institutional protocols.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them in the chemical waste container.
-
Respirator: Remove the respirator after leaving the immediate work area.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
5. Disposal Plan:
-
All disposable PPE (gloves, gowns, shoe covers) and any materials that have come into direct contact with this compound (e.g., weigh boats, pipette tips, contaminated wipes) must be disposed of as chemical waste.[6]
-
These materials should be collected in a clearly labeled, sealed container.
-
Follow all institutional, local, and federal regulations for the disposal of chemical waste.[7] Do not dispose of this compound or contaminated materials in general laboratory trash or down the drain.[2][8]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
